molecular formula C8H15NO3 B1266444 Ethyl 4-hydroxypiperidine-1-carboxylate CAS No. 65214-82-6

Ethyl 4-hydroxypiperidine-1-carboxylate

Cat. No.: B1266444
CAS No.: 65214-82-6
M. Wt: 173.21 g/mol
InChI Key: QABJNOSERNVHDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-hydroxypiperidine-1-carboxylate is a useful research compound. Its molecular formula is C8H15NO3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71891. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-2-12-8(11)9-5-3-7(10)4-6-9/h7,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABJNOSERNVHDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50215521
Record name Ethyl 4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65214-82-6
Record name 1-Piperidinecarboxylic acid, 4-hydroxy-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65214-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-hydroxypiperidine-1-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065214826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 65214-82-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71891
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-hydroxypiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.651
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 4-HYDROXYPIPERIDINE-1-CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR6D7H9MYK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-hydroxypiperidine-1-carboxylate, a versatile intermediate crucial in pharmaceutical and chemical research. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its applications in drug development, supported by structured data and visualizations.

Chemical Structure and Identifiers

This compound is a heterocyclic compound featuring a piperidine ring functionalized with a hydroxyl group and an ethyl carbamate. This structure provides two key reactive sites—the hydroxyl group and the ester functionality—making it a valuable building block in organic synthesis.

structure N1 N C2 CH2 N1->C2 p1 N1->p1 C3 CH2 C2->C3 C4 CH C3->C4 C5 CH2 C4->C5 OH OH C4->OH C6 CH2 C5->C6 C6->N1 O7 O C8 C=O O9 O C8->O9 C10 CH2 O9->C10 C11 CH3 C10->C11 p1->C8 p2 synthesis_workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product r1 4-Hydroxypiperidine p1 Mix in Dichloromethane at 0°C for 30 min r1->p1 r2 Ethyl Chloroformate r2->p1 r3 Triethylamine r3->p1 p2 Aqueous Workup (Water Extraction) p1->p2 p3 Organic Phase Separation & Brine Wash p2->p3 p4 Drying (Na2SO4) p3->p4 p5 Concentration (Reduced Pressure) p4->p5 product Ethyl 4-hydroxypiperidine- 1-carboxylate p5->product applications intermediate Ethyl 4-hydroxypiperidine- 1-carboxylate pharma Pharmaceutical Synthesis intermediate->pharma agro Agrochemical Synthesis intermediate->agro antihistamines Antihistamines (e.g., Bepotastine) pharma->antihistamines cns_drugs CNS Drugs (Antipsychotics, Antidepressants) pharma->cns_drugs analgesics Analgesics & Anti-inflammatories pharma->analgesics pesticides Pesticides (Fungicides, Insecticides) agro->pesticides fumigants Fumigants agro->fumigants

The Pivotal Role of Ethyl 4-hydroxypiperidine-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Application of a Key Pharmaceutical Building Block

For Immediate Release

In the landscape of modern medicinal chemistry, the strategic use of versatile molecular building blocks is paramount to the efficient and successful development of novel therapeutics. Among these, Ethyl 4-hydroxypiperidine-1-carboxylate has emerged as a cornerstone intermediate, particularly in the synthesis of a wide array of pharmaceutical agents. This technical guide provides a comprehensive overview of the synthesis of this critical compound and highlights its application in the development of bioactive molecules for researchers, scientists, and drug development professionals.

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The presence of a hydroxyl group and an ethyl carbamate moiety in this compound offers synthetic handles for a variety of chemical transformations, making it an ideal starting point for the construction of complex molecular architectures. Its utility is underscored by its role as a key intermediate in the synthesis of antihistamines, antipsychotics, and antidepressants.[1]

Synthesis of this compound: A Comparative Analysis of Synthetic Routes

Two primary synthetic routes are commonly employed for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and process safety considerations.

Method 1: N-Ethoxycarbonylation of 4-hydroxypiperidine

This method involves the direct acylation of 4-hydroxypiperidine with ethyl chloroformate. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Method 2: Reduction of Ethyl 4-oxopiperidine-1-carboxylate

An alternative and widely used approach is the reduction of the corresponding ketone, ethyl 4-oxopiperidine-1-carboxylate (also known as N-carbethoxy-4-piperidone), using a mild reducing agent such as sodium borohydride.

A quantitative comparison of these two methods is summarized in the table below:

FeatureMethod 1: N-EthoxycarbonylationMethod 2: Reduction of Ketone
Starting Material 4-hydroxypiperidine, Ethyl chloroformateEthyl 4-oxopiperidine-1-carboxylate
Reagents Triethylamine, DichloromethaneSodium borohydride, Methanol
Reaction Temperature 0 °C20-30 °C
Reaction Time 30 minutes30 minutes
Work-up Aqueous extractionAqueous work-up and extraction
Yield Not explicitly reported in reviewed literature.Approx. 87.6% (calculated from experimental data)

Detailed Experimental Protocols

Method 1: Synthesis from 4-hydroxypiperidine

To a solution of 4-hydroxypiperidine (1.0 equivalent) in dichloromethane at 0 °C, triethylamine (1.5 equivalents) is added, followed by the dropwise addition of ethyl chloroformate (1.2 equivalents).[1] The reaction mixture is stirred at 0 °C for 30 minutes.[1] Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.[1]

Method 2: Synthesis from Ethyl 4-oxopiperidine-1-carboxylate

To a suspension of ethyl 4-oxopiperidine-1-carboxylate (68.5 parts by weight) in methanol (240 parts by weight), sodium borohydride (3.8 parts by weight) is added portion-wise while maintaining the temperature between 20-30 °C. After the addition is complete, the mixture is stirred for an additional 30 minutes. The reaction mixture is then poured into an aqueous solution of ammonium chloride. The methanol is removed by evaporation, and the product is extracted with a suitable organic solvent. The organic extract is dried and concentrated, and the resulting oily residue is distilled in vacuo to yield pure this compound.

Application as a Building Block: The Synthesis of Bepotastine

A prominent application of this compound is in the synthesis of the second-generation antihistamine, Bepotastine.[2][3] The synthesis involves the O-alkylation of the hydroxyl group of this compound with a suitable electrophile, followed by further transformations.

The following diagram illustrates the key steps in the synthesis of a Bepotastine intermediate starting from this compound:

Bepotastine_Synthesis cluster_start Starting Materials cluster_reaction O-Alkylation cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Key Intermediate for Bepotastine A This compound C Reaction A->C Base B 2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride B->C D Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate C->D E Alkali Hydrolysis D->E F 2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine E->F

References

Spectroscopic Profile of Ethyl 4-hydroxypiperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-hydroxypiperidine-1-carboxylate (CAS No: 65214-82-6), a key intermediate in the synthesis of various pharmaceuticals.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Molecular Structure and Properties

  • IUPAC Name: this compound[2]

  • Molecular Formula: C₈H₁₅NO₃[2]

  • Molecular Weight: 173.21 g/mol [2]

  • Appearance: Colorless to yellow liquid[3]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.1Quartet2H-O-CH₂ -CH₃
~3.8Multiplet1HCH -OH
~3.5Multiplet2HPiperidine H₂ (axial, adjacent to N)
~3.1Multiplet2HPiperidine H₂ (equatorial, adjacent to N)
~1.8Multiplet2HPiperidine H₂ (axial, adjacent to CH-OH)
~1.5Multiplet2HPiperidine H₂ (equatorial, adjacent to CH-OH)
~1.2Triplet3H-O-CH₂-CH₃
VariableBroad Singlet1H-OH

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and instrument frequency. The data presented here is a representative interpretation.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments in a molecule.

Chemical Shift (δ) ppmAssignment
~155C =O (Carbamate)
~67C H-OH
~61-O-C H₂-CH₃
~43Piperidine C H₂ (adjacent to N)
~34Piperidine C H₂ (adjacent to CH-OH)
~14-O-CH₂-C H₃

Note: The chemical shifts are referenced to a standard (e.g., TMS at 0 ppm) and can vary slightly based on experimental conditions.

IR (Infrared) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch (alcohol)
~2975-2850Medium-StrongC-H stretch (aliphatic)
~1680StrongC=O stretch (carbamate)
~1450MediumC-H bend (alkane)
~1240StrongC-N stretch (carbamate)
~1100StrongC-O stretch (alcohol)
MS (Mass Spectrometry)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and structure.

m/zRelative IntensityAssignment
173Moderate[M]⁺ (Molecular Ion)
156Low[M - OH]⁺
144Moderate[M - C₂H₅]⁺
128Low[M - OC₂H₅]⁺
100Strong[M - COOC₂H₅]⁺
57High[C₄H₉]⁺ fragment

Note: The fragmentation pattern can be influenced by the ionization technique used.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: ~16 ppm.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: ~220 ppm.

    • Number of scans: 512-2048 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

IR Spectroscopy
  • Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR absorption spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound (typically 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition (ESI):

    • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • Optimize ion source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to achieve stable ionization.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • Data Acquisition (EI):

    • Introduce a small amount of the volatile sample into the high-vacuum source of the EI mass spectrometer.

    • Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

    • Scan the resulting ions across a defined m/z range.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Preparation Sample Preparation (Dissolution/Dilution) Sample->Preparation NMR NMR Spectroscopy (¹H, ¹³C) Preparation->NMR IR IR Spectroscopy Preparation->IR MS Mass Spectrometry Preparation->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z values) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

The Pivotal Role of Ethyl 4-hydroxypiperidine-1-carboxylate in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-hydroxypiperidine-1-carboxylate, a versatile heterocyclic building block, has emerged as a cornerstone in the synthesis of a diverse array of pharmaceutical agents. Its unique structural features, comprising a piperidine core functionalized with a hydroxyl group and an ethyl carbamate, provide a synthetically tractable platform for the construction of complex molecular architectures with significant therapeutic potential. This technical guide delves into the multifaceted role of this intermediate in medicinal chemistry, offering insights into its applications, key chemical transformations, and its contribution to the development of clinically relevant drugs.

Core Properties and Significance

This compound (CAS: 65214-82-6) is a stable, commercially available organic compound that serves as a crucial starting material in multi-step synthetic sequences.[1][2] The presence of a secondary alcohol and a protected amine in the form of a carbamate makes it an ideal scaffold for introducing molecular diversity. The ethyl carbamate group offers robust protection to the piperidine nitrogen, preventing unwanted side reactions, while the hydroxyl group at the 4-position provides a reactive handle for various chemical modifications, including etherification and esterification.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₅NO₃
Molecular Weight 173.21 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~275.1 °C at 760 mmHg
Density ~1.12 g/cm³
CAS Number 65214-82-6

Key Synthetic Applications in Drug Discovery

The utility of this compound spans multiple therapeutic areas, most notably in the development of antihistamines and central nervous system (CNS) agents.[3][5] Its incorporation into drug candidates often imparts favorable pharmacokinetic properties and facilitates interaction with biological targets.

Synthesis of Antihistamines: The Bepotastine Besilate Case Study

A prominent application of this compound is in the industrial synthesis of Bepotastine besilate, a second-generation H1 receptor antagonist used for the treatment of allergic rhinitis and urticaria.[1][2][3] The piperidine moiety of the intermediate forms a core component of the final drug structure.

A key step in the synthesis involves the etherification of this compound with a diarylmethyl halide. This reaction is typically carried out under basic conditions to deprotonate the hydroxyl group, thereby activating it for nucleophilic attack on the electrophilic carbon of the halide.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products A This compound R Williamson Ether Synthesis A->R B 2-[Chloro(4-chlorophenyl)methyl]pyridine B->R C Base (e.g., NaH, K₂CO₃) C->R D Ethyl 4-[(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate R->D E Salt (e.g., NaCl, KCl) R->E

Workflow for the synthesis of a Bepotastine precursor.
Development of Central Nervous System (CNS) Agents

The piperidine scaffold is a privileged structure in the design of CNS-active compounds, and this compound serves as a valuable precursor in this area.[3] Notably, it has been employed in the synthesis of dopamine D4 receptor antagonists, which are under investigation for the treatment of various neurological and psychiatric disorders.[4]

The synthetic strategy often involves an initial etherification of the hydroxyl group, followed by deprotection of the piperidine nitrogen and subsequent functionalization. This approach allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a variety of substituents on the nitrogen atom.

G A This compound B O-Alkylation (e.g., Williamson Ether Synthesis) A->B C N-Deprotection (Hydrolysis of carbamate) B->C D N-Functionalization (e.g., Reductive Amination, Alkylation) C->D E Dopamine D4 Receptor Antagonist D->E

General synthetic workflow for Dopamine D4 antagonists.

Key Experimental Protocols

The versatility of this compound is demonstrated through its participation in a range of chemical transformations. Below are representative protocols for key reactions.

Williamson Ether Synthesis

This reaction is fundamental for creating the ether linkage found in many drugs derived from this intermediate.

Table 2: Experimental Protocol for Williamson Ether Synthesis

Parameter Details
Reactants This compound (1.0 eq), Alkyl Halide (1.1 eq), Sodium Hydride (1.2 eq)
Solvent Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Temperature 0 °C to room temperature
Reaction Time 2-12 hours
Work-up Quenching with water, extraction with an organic solvent (e.g., ethyl acetate), washing with brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure.
Purification Column chromatography on silica gel.
Typical Yield 60-80%
Mitsunobu Reaction

The Mitsunobu reaction offers an alternative method for etherification, particularly with phenolic nucleophiles, and proceeds with inversion of stereochemistry at the alcohol carbon.[6][7]

Table 3: Experimental Protocol for Mitsunobu Reaction

Parameter Details
Reactants This compound (1.0 eq), Phenol (1.2 eq), Triphenylphosphine (PPh₃) (1.5 eq), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to room temperature
Reaction Time 4-24 hours
Work-up Removal of solvent under reduced pressure, followed by purification to remove triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.
Purification Column chromatography on silica gel.
Typical Yield 50-70%

Role in Structure-Activity Relationship (SAR) Studies

While specific SAR studies centered on systematically modifying this compound are not extensively documented, its derivatives are integral to broader SAR investigations. The 4-hydroxypiperidine core allows for the exploration of how the spatial arrangement of substituents affects biological activity. For instance, in the development of dopamine D4 receptor antagonists, variations at the ether-linked substituent and the N-alkyl group of the piperidine ring have been shown to significantly impact receptor affinity and selectivity.[4]

G cluster_scaffold Core Scaffold cluster_modifications Modification Points cluster_properties Biological Properties A 4-Hydroxypiperidine Core B R₁ Substituent (via O-alkylation) A->B C R₂ Substituent (via N-alkylation) A->C D Receptor Affinity B->D E Selectivity B->E F Pharmacokinetics B->F C->D C->E C->F

Logical relationship in SAR studies of 4-hydroxypiperidine derivatives.

Future Outlook

The continued importance of the piperidine motif in medicinal chemistry ensures that this compound will remain a valuable and frequently utilized building block. Its application is likely to expand into new therapeutic areas, including the development of antiviral and anti-inflammatory agents.[8][9][10] The development of more efficient and stereoselective methods for its functionalization will further enhance its utility in the synthesis of next-generation therapeutics. As drug discovery moves towards more complex and highly functionalized molecules, the foundational role of such versatile intermediates will be more critical than ever.

References

Ethyl 4-hydroxypiperidine-1-carboxylate: A Pivotal Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 4-hydroxypiperidine-1-carboxylate stands as a critical building block in the synthesis of a diverse array of pharmaceutical compounds. Its unique structural features, combining a piperidine scaffold with strategically placed hydroxyl and ethyl carbamate functionalities, render it a versatile intermediate for creating complex molecular architectures with significant therapeutic potential. This guide provides a comprehensive overview of its synthesis, applications, and the underlying pharmacology of the drugs derived from it, with a focus on its role in the development of treatments for allergic conditions and central nervous system disorders.

Physicochemical Properties and Synthesis

This compound is a colorless to pale yellow liquid, lauded for its stability and reactivity in various organic syntheses.[1][2] The piperidine ring is a prevalent motif in many biologically active molecules, and the hydroxyl group at the 4-position, along with the N-ethoxycarbonyl group, provide convenient handles for further chemical modifications.[1][3]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of 4-hydroxypiperidine with ethyl chloroformate. This reaction is typically carried out in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane.

Experimental Protocol: Synthesis of this compound

  • Materials: 4-hydroxypiperidine (1.0 equivalent), Ethyl chloroformate (1.2 equivalent), Triethylamine (1.5 equivalent), Dichloromethane.

  • Procedure:

    • Dissolve 4-hydroxypiperidine in dichloromethane in a reaction vessel and cool the solution to 0°C.

    • Slowly add triethylamine to the stirred solution.

    • Add ethyl chloroformate dropwise to the mixture, maintaining the temperature at 0°C.

    • Stir the reaction mixture at 0°C for 30 minutes.[4]

    • Pour the reaction mixture into water and extract the aqueous layer with dichloromethane.

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.[4]

Table 1: Physicochemical and Purity Data for this compound

PropertyValue
CAS Number 65214-82-6
Molecular Formula C₈H₁₅NO₃
Molecular Weight 173.21 g/mol
Appearance Colorless to pale yellow liquid
Purity (typical) ≥98%

Application in the Synthesis of Bepotastine Besilate

One of the most prominent applications of this compound is as a key intermediate in the synthesis of Bepotastine besilate, a second-generation H1 receptor antagonist used for the treatment of allergic rhinitis and urticaria.[1][3][5]

Synthesis of Bepotastine from this compound

The synthesis of Bepotastine involves the etherification of the hydroxyl group of this compound with a suitable chlorophenyl(pyridin-2-yl)methyl derivative, followed by further modifications.

Experimental Protocol: Synthesis of a Bepotastine Precursor

  • Materials: 2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride, this compound, Sodium carbonate, Toluene.

  • Procedure:

    • To a reaction flask, add toluene and sodium carbonate and stir for 10 minutes.

    • Add 2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride portion-wise.

    • Add this compound to the mixture.

    • Raise the temperature to 140°C and maintain for 3 hours.

    • Cool the reaction mass to room temperature.

    • Add water and additional toluene and stir for 15 minutes.

    • The subsequent steps involve hydrolysis of the ethyl carbamate and reaction with ethyl 4-bromobutanoate to form the final Bepotastine molecule.

Table 2: Purity and Yield Data for Bepotastine Besilate Synthesis

Intermediate/ProductPurityYield
2-[(S)-(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine--
Bepotastine besilate99.81%-

Note: Specific yield data for each step is often proprietary and not always publicly available.

Role in Central Nervous System (CNS) Drug Discovery

The versatility of this compound extends to the synthesis of drugs targeting the central nervous system, including potential antidepressants and antipsychotics.[1][6] The piperidine moiety is a common feature in many CNS-active compounds.

Case Study: Synthesis of a Novel Antidepressant Candidate

A notable application of this intermediate is in the development of novel antidepressant candidates. The synthesis process often involves protecting the hydroxyl group, followed by coupling with a pharmacologically active moiety, and subsequent deprotection and modification.

Experimental Workflow: Antidepressant Candidate Synthesis

  • Protection: The hydroxyl group of this compound is protected using a suitable protecting group, such as tert-butyldimethylsilyl (TBS) chloride.

  • Coupling: The protected intermediate is reacted with a substituted phenol known to possess antidepressant activity.

  • Deprotection: The protecting group is removed to reveal the hydroxyl group.

  • Final Modification: The molecule undergoes final chemical modifications to yield the target antidepressant candidate.

Signaling Pathways and Mechanism of Action

Understanding the signaling pathways of the drugs synthesized from this compound is crucial for appreciating its therapeutic significance.

Bepotastine: A Multi-faceted Anti-allergic Agent

Bepotastine exerts its anti-allergic effects through a combination of mechanisms:

  • H1 Receptor Antagonism: It is a potent and selective antagonist of the histamine H1 receptor, which blocks the downstream effects of histamine, a key mediator of allergic symptoms.

  • Mast Cell Stabilization: Bepotastine stabilizes mast cells, preventing their degranulation and the release of histamine and other pro-inflammatory mediators.

  • Inhibition of Inflammatory Mediators: It has been shown to inhibit the release of inflammatory mediators such as leukotrienes and prostaglandins.

Below is a diagram illustrating the mechanism of action of Bepotastine in mitigating the allergic response.

Bepotastine_Mechanism cluster_intervention Therapeutic Intervention Allergen Allergen MastCell Mast Cell Allergen->MastCell Binds to IgE on Mast Cell Histamine Histamine Release MastCell->Histamine Degranulation H1Receptor H1 Receptor Histamine->H1Receptor Binds to Symptoms Allergic Symptoms (Itching, Redness, Swelling) H1Receptor->Symptoms Activates Bepotastine Bepotastine Bepotastine->MastCell Stabilizes Bepotastine->H1Receptor Blocks

Caption: Mechanism of action of Bepotastine.

Experimental and Logical Workflows in Drug Discovery

The journey from a key intermediate like this compound to a marketed drug is a long and complex process. The following diagram illustrates a generalized workflow.

Drug_Discovery_Workflow Start This compound Synthesis Chemical Synthesis & Library Generation Start->Synthesis Screening High-Throughput Screening (HTS) Synthesis->Screening Lead_ID Lead Identification Screening->Lead_ID Lead_Opt Lead Optimization (SAR Studies) Lead_ID->Lead_Opt Preclinical Preclinical Studies (In vitro & In vivo) Lead_Opt->Preclinical Clinical Clinical Trials (Phase I, II, III) Preclinical->Clinical Approval Regulatory Approval (e.g., FDA) Clinical->Approval Drug Marketed Drug Approval->Drug

Caption: Generalized drug discovery workflow.

Conclusion

This compound is a cornerstone intermediate in medicinal chemistry, enabling the efficient synthesis of a range of pharmaceuticals. Its application in the production of the antihistamine Bepotastine highlights its commercial and therapeutic importance. Furthermore, its utility in the exploration of novel CNS-active agents underscores its ongoing value in the quest for new and improved treatments for a variety of diseases. For researchers and drug development professionals, a thorough understanding of the properties and reactivity of this key intermediate is essential for innovation in pharmaceutical synthesis.

References

An In-depth Technical Guide to the Solubility and Stability of Ethyl 4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-hydroxypiperidine-1-carboxylate is a key building block in the synthesis of a variety of pharmaceutical compounds.[1][2] A thorough understanding of its solubility and stability is paramount for its effective use in drug discovery, development, and manufacturing. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and outlines detailed experimental protocols for determining its solubility and stability profiles. While specific quantitative data for this compound is not extensively available in public literature, this guide equips researchers with the necessary methodologies to generate this critical information in-house.

Physicochemical Properties

A summary of the available physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₅NO₃[1][3][4]
Molecular Weight 173.21 g/mol [1][2][3]
CAS Number 65214-82-6[1][3]
Appearance Colorless to light yellow liquid[1][4]
Density 1.12 g/cm³[1][3]
Boiling Point 120-130 °C at 0.098 Torr[3][5]
Refractive Index ~1.4802[3]
Storage Temperature 2 - 8 °C, in a cool, dry place[1][6]

Solubility Profile

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound, adapted from established pharmaceutical guidelines.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (of known purity)

  • Selected solvents (e.g., water, phosphate buffers of various pH, ethanol, methanol, acetone, dichloromethane)

  • Calibrated analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solvent Systems: Prepare a range of aqueous and organic solvents. For aqueous solubility, it is recommended to use buffers at various pH levels (e.g., pH 1.2, 4.5, 6.8, and 7.4) to understand the impact of ionization.

  • Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be visually apparent.

  • Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C and 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Centrifuge the vials to further separate the solid from the supernatant.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilution and Analysis: Accurately dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the analytical method. Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

  • Quantification: Calculate the solubility based on the measured concentration and the dilution factor. The results should be reported in units such as mg/mL or mol/L.

A high-level workflow for this protocol is illustrated in the following diagram.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solvent Prepare Solvent Systems prep_sample Add Excess Solute to Solvent prep_solvent->prep_sample agitate Agitate at Constant Temperature prep_sample->agitate centrifuge Centrifuge for Phase Separation agitate->centrifuge filter Filter Supernatant centrifuge->filter dilute Dilute Sample filter->dilute hplc Analyze by HPLC dilute->hplc quantify Quantify Solubility hplc->quantify G Forced Degradation Study Workflow cluster_setup Study Setup cluster_stress Stress Conditions cluster_analysis Analysis and Evaluation prep_solution Prepare Stock Solution acid Acid Hydrolysis prep_solution->acid base Base Hydrolysis prep_solution->base oxidation Oxidation prep_solution->oxidation thermal Thermal Stress prep_solution->thermal photo Photolytic Stress prep_solution->photo analyze Analyze by Stability-Indicating HPLC acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze identify Identify Degradation Products (LC-MS) analyze->identify evaluate Evaluate Degradation Pathways identify->evaluate

References

A Technical Guide to Ethyl 4-hydroxypiperidine-1-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-hydroxypiperidine-1-carboxylate, a key building block in modern medicinal chemistry. This document details its chemical identity, physical properties, synthesis protocols, and its pivotal role as an intermediate in the synthesis of various pharmaceutical agents.

Chemical Identity and Nomenclature

This compound is a heterocyclic organic compound widely utilized in the synthesis of complex molecules. Its unambiguous identification is crucial for researchers and chemists. The primary identifier for this compound is its CAS Number: 65214-82-6 .

A comprehensive list of its synonyms and alternative names is provided in the table below to facilitate its identification in literature and chemical databases.

Synonym/Alternative Name Source
1-(Ethoxycarbonyl)-4-hydroxypiperidine[1][2]
1-Carbethoxy-4-hydroxypiperidine[1][2]
1-carboethoxy-4-hydroxypiperidine[1]
1-ETHOXYCARBONYL-4-PIPERIDINOL[2]
1-Piperidinecarboxylic acid, 4-hydroxy-, ethyl ester[2]
4-Hydroxy-1-piperidinecarboxylic Acid Ethyl Ester[1][2]
4-OXYPIPERIDINE-1-CARBOXYLIC ACID ETHYL ESTER[2]
Ethyl 4-Hydroxy-1-piperidinecarboxylate[1][2]
N-Carbethoxy-4-hydroxy piperidine[1]
N-CARBETHOXY-4-PIPERIDINOL[2]
Loratadine Impurity 66[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the following table. These properties are essential for its handling, storage, and application in chemical synthesis.

Property Value Source
Molecular Formula C₈H₁₅NO₃[1][2]
Molecular Weight 173.21 g/mol [1][2]
Appearance Colorless to light yellow/orange clear liquid[2]
Boiling Point 120-130 °C at 0.098 Torr[2]
Density 1.12 g/cm³[2]
Refractive Index 1.4802 (at 20°C)[2]
Storage Inert atmosphere, Room Temperature[2]
pKa 14.80 ± 0.20 (Predicted)[2]
InChI InChI=1S/C8H15NO3/c1-2-12-8(11)9-5-3-7(10)4-6-9/h7,10H,2-6H2,1H3[2]
SMILES CCOC(=O)N1CCC(O)CC1[2]

Synthesis of this compound

The synthesis of this compound is a critical process for its application in pharmaceutical manufacturing. A common and efficient method involves the N-acylation of 4-hydroxypiperidine with ethyl chloroformate.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • 4-Hydroxypiperidine

  • Ethyl chloroformate

  • Triethylamine (or another suitable base)

  • Dichloromethane (or another suitable solvent)

  • Water

  • Brine

  • Sodium sulfate (anhydrous)

Procedure:

  • In a reaction vessel, dissolve 4-hydroxypiperidine (1.0 equivalent) in dichloromethane at 0°C.

  • To this solution, add triethylamine (1.5 equivalents).

  • Slowly add ethyl chloroformate (1.2 equivalents) to the mixture while maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 30 minutes.

  • Upon completion of the reaction (monitored by TLC), pour the mixture into water.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic extracts with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic extract under reduced pressure to obtain the crude product.

  • The crude product can be further purified by vacuum distillation to yield pure this compound.[3]

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up cluster_product Product 4-Hydroxypiperidine 4-Hydroxypiperidine Reaction_Vessel Reaction in Dichloromethane at 0°C 4-Hydroxypiperidine->Reaction_Vessel Ethyl_chloroformate Ethyl chloroformate Ethyl_chloroformate->Reaction_Vessel Triethylamine Triethylamine Triethylamine->Reaction_Vessel Quenching Quench with Water Reaction_Vessel->Quenching Extraction Extraction with Dichloromethane Quenching->Extraction Washing Wash with Water & Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentration Drying->Concentration Final_Product This compound Concentration->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Applications in Pharmaceutical Synthesis

This compound is a versatile intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a protected amine, allows for sequential and regioselective modifications. This compound is notably used in the production of antihistamines and agents targeting the central nervous system (CNS).[4]

Role in the Synthesis of Bepotastine Besilate

Bepotastine besilate is a second-generation antihistamine and mast cell stabilizer.[1][5] this compound serves as a crucial precursor in its synthesis.

The following protocol describes the synthesis of a key intermediate for Bepotastine using this compound.

Materials:

  • 2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride

  • This compound

  • Sodium carbonate

  • Toluene

  • Water

Procedure:

  • In a reaction flask, add toluene and sodium carbonate and stir for 10 minutes.

  • Add 2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride in portions.

  • Add this compound to the mixture.

  • Raise the temperature to 140°C and maintain for 3 hours.

  • Cool the reaction mass to room temperature.

  • Add water and additional toluene and stir for 15 minutes.

  • Separate the toluene layer from the aqueous layer. The toluene layer contains the desired product, Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate, which is a key intermediate for Bepotastine.[6]

Bepotastine_Synthesis Synthesis of Bepotastine Intermediate cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product Intermediate_A 2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride Reaction Sodium Carbonate, Toluene, 140°C Intermediate_A->Reaction Target_Molecule This compound Target_Molecule->Reaction Bepotastine_Intermediate Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate Reaction->Bepotastine_Intermediate Alkylation

Caption: Role of this compound in Bepotastine synthesis.

General Role in CNS Drug Development

The piperidine scaffold is a common motif in many drugs targeting the central nervous system. This compound provides a versatile platform for the synthesis of novel CNS-active compounds. The general workflow involves the modification of the hydroxyl group and subsequent deprotection and functionalization of the piperidine nitrogen.

CNS_Drug_Development General Workflow for CNS Drug Development Start This compound Step1 Modification of Hydroxyl Group (e.g., Etherification, Esterification) Start->Step1 Step2 Deprotection of Piperidine Nitrogen (Removal of Ethoxycarbonyl Group) Step1->Step2 Step3 Functionalization of Piperidine Nitrogen (e.g., Alkylation, Acylation) Step2->Step3 End Diverse Library of CNS Drug Candidates Step3->End

Caption: Logical workflow illustrating the use of the target compound in CNS drug discovery.

Conclusion

This compound is a fundamentally important building block in synthetic organic and medicinal chemistry. Its well-defined physicochemical properties and versatile reactivity make it an indispensable intermediate for the synthesis of a wide range of pharmaceuticals, particularly antihistamines and CNS-active agents. The synthetic protocols and workflows outlined in this guide provide a solid foundation for researchers and drug development professionals working with this key molecule.

References

A Technical Guide to Ethyl 4-hydroxypiperidine-1-carboxylate: Commercial Availability, Suppliers, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, key suppliers, and essential technical data for Ethyl 4-hydroxypiperidine-1-carboxylate (CAS No: 65214-82-6). This versatile building block is a crucial intermediate in the synthesis of a wide range of pharmaceutical compounds and fine chemicals. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development by consolidating critical information on procurement and handling.

Commercial Availability and Supplier Overview

This compound is readily available from a variety of chemical suppliers, ranging from those specializing in research and development quantities to bulk manufacturers. The compound is typically offered at different purity levels, with ≥98% being a common standard for laboratory use. The table below summarizes quantitative data from various suppliers to facilitate comparison.

SupplierPurityAvailable QuantitiesPrice (USD)Notes
HANGZHOU LEAP CHEM CO., LTD.99% (Industrial Grade)25KG$0.1/KG (EXW)Experienced trader on ECHEMI.[1]
Shaanxi Dideu Medichem Co. Ltd.99% (Industrial Grade)25KGNot specified
Hangzhou Raisun Import & Export Co Ltd.99% (Industrial Grade)Not specified$0.1/KG (EXW)
Xiamen Eagle Chemical Corporation99% (top grade)Not specified$4500-4700/MT (FOB)
Home Sunshine PharmaNot specifiedStockNot specifiedManufacturers of APIs, intermediates, and fine chemicals.[2]
Ivy Fine ChemicalsNot specified100g, 500g, Bulk$68.90 (100g), $292.50 (500g)Quote available for bulk quantities.[3]
Sigma-Aldrich98%Not specifiedNot specifiedDistributed by Synthonix Corporation.[4]
CP Lab Safetymin 98%100 gramsNot specifiedFor professional, research, and industrial use only.[5]
ChemScene≥95%Not specifiedNot specifiedProvides custom synthesis and commercial production services.[6]
Synthonix, Inc.98%5g, 10g, 25g, 100g, 500g$15 (5g), $20 (10g), $21 (25g), $84 (100g), $130 (500g)
Shenzhen Nexcon Pharmatechs Ltd.99%Min. Order 1KGNot specifiedSupply ability of 2000 units.[7]

Experimental Protocols and Methodologies

While specific experimental protocols are highly dependent on the intended application, this section provides general methodologies for handling, storage, and quality control of this compound.

Handling and Storage

Safety Precautions:

  • Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[8]

  • Use only outdoors or in a well-ventilated area.[8]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]

  • Wash hands thoroughly after handling.[8]

Storage Conditions:

  • Store in a cool, dry, and well-ventilated place.[9]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[8][9]

  • Store away from oxidizing agents, acids, and bases.[9]

  • Some suppliers recommend storage at room temperature, while others suggest 2-8 °C.[4][9] Always refer to the supplier-specific Safety Data Sheet (SDS) for the most accurate storage recommendations.

Quality Control and Documentation

A Certificate of Analysis (CoA) is a critical document that provides lot-specific information on the purity and physical properties of the compound. When procuring this compound, it is essential to request a CoA from the supplier. Key parameters to verify on a CoA include:

  • Appearance: Typically a colorless to pale yellow liquid.[2][4]

  • Purity: Determined by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Identity: Confirmed by spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Water Content: Measured by Karl Fischer titration.

Many suppliers, including Sigma-Aldrich and SynQuest Laboratories, provide access to CoAs for their products.[3][4]

Application in Synthesis: An Exemplary Workflow

This compound is a valuable intermediate in organic synthesis. For instance, in a patent by Google Patents, it is used as a reactant in a process involving a base like potassium tert-butoxide (tBuOK) at room temperature. The reaction is then worked up using an aqueous ammonium chloride solution and extracted with ethyl acetate. This example highlights its utility in the construction of more complex molecules.

A generalized workflow for the use of this compound as a building block in a synthetic protocol is visualized in the diagram below.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reactant This compound reaction_step Reaction Step (e.g., Nucleophilic substitution, Esterification) reactant->reaction_step reagents Other Reactants & Solvent reagents->reaction_step conditions Inert Atmosphere (e.g., N2, Ar) conditions->reaction_step monitoring Reaction Monitoring (TLC, LC-MS) reaction_step->monitoring quenching Quenching monitoring->quenching extraction Extraction quenching->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Purification (e.g., Column Chromatography, Recrystallization) concentration->purification analysis Characterization (NMR, MS, HPLC) purification->analysis final_product Pure Product analysis->final_product

Caption: Generalized workflow for the use of this compound in a synthetic protocol.

Procurement Workflow

The process of acquiring this compound for research or development purposes typically follows a structured workflow, from initial supplier identification to final delivery and quality verification. The diagram below illustrates the key stages of this procurement process.

start Identify Need for This compound search Search for Suppliers (Online Databases, Catalogs) start->search evaluate Evaluate Suppliers (Purity, Quantity, Price, Lead Time) search->evaluate quote Request Quotations & Technical Documents (CoA, SDS) evaluate->quote select Select Supplier & Place Order quote->select receive Receive Shipment select->receive verify Verify Documentation (CoA vs. Product Label) receive->verify qc Perform In-house QC (as needed) verify->qc store Store Material According to SDS qc->store end Material Ready for Use store->end

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Bepotastine Using Ethyl 4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Bepotastine, a potent H1 receptor antagonist, utilizing Ethyl 4-hydroxypiperidine-1-carboxylate as a key starting material. This document is intended for use by researchers, scientists, and professionals in the field of drug development and pharmaceutical synthesis.

Introduction

Bepotastine is a second-generation antihistamine widely used for the treatment of allergic rhinitis and urticaria.[1] Its synthesis involves a multi-step process where the careful selection and handling of intermediates are crucial for achieving high yield and purity. This compound is a pivotal intermediate in several synthetic routes to Bepotastine, providing the core piperidine structure of the final active pharmaceutical ingredient (API).[1][2][3] This document outlines a common synthetic pathway, detailing the necessary experimental procedures and providing quantitative data for key reaction steps.

Synthetic Pathway Overview

The synthesis of Bepotastine from this compound can be broadly divided into three main stages:

  • Condensation: Reaction of this compound with a substituted pyridine derivative to form the core structure.

  • Deprotection/Hydrolysis: Removal of the carboxylate protecting group from the piperidine nitrogen.

  • N-Alkylation and Salt Formation: Introduction of the butyric acid side chain and subsequent formation of the besilate salt.

This pathway is an effective method for the preparation of Bepotastine, and the protocols provided below are based on established synthetic transformations.

Quantitative Data Summary

The following tables summarize the typical yields and purity for the key steps in the synthesis of Bepotastine starting from this compound.

Table 1: Synthesis of 2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine

StepIntermediateStarting MaterialsTypical Yield (%)Typical Purity (%)
1Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride, this compoundNot explicitly stated in provided search resultsNot explicitly stated in provided search results
22-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridineEthyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate>85%98.2%

Table 2: Synthesis of Bepotastine Besilate

StepProductStarting MaterialTypical Yield (%)Typical Purity (%)
3Bepotastine2-[(S)-(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridineNot explicitly stated in provided search results for this specific stepNot explicitly stated in provided search results for this specific step
4Bepotastine BesilateBepotastine65%99.81%

Experimental Protocols

The following are detailed experimental protocols for the synthesis of Bepotastine.

Step 1: Synthesis of Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate

This step involves the reaction of 2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride with this compound.[1]

Materials:

  • 2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride

  • This compound

  • Sodium carbonate

  • Toluene

Procedure:

  • To a 5 L round-bottom flask, add 500 ml of Toluene and 312.5 g of Sodium carbonate. Stir the mixture for 10 minutes.

  • Add 250 g of 2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride in portions.

  • Add 337.5 g of this compound.

  • Raise the temperature of the reaction mixture to 140°C and maintain for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and proceed to the hydrolysis step.

Step 2: Hydrolysis to 2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine

This step involves the hydrolysis of the carbamate to yield the free piperidine.[1]

Materials:

  • Reaction mixture from Step 1

  • Alkali solution (e.g., Sodium hydroxide)

  • Organic solvent for extraction (e.g., Toluene)

Procedure:

  • To the cooled reaction mixture from Step 1, add a suitable aqueous alkali solution to facilitate hydrolysis of the ethyl carbamate.

  • Stir the mixture until the hydrolysis is complete, as monitored by TLC.

  • Separate the organic layer. The aqueous layer can be extracted with a chlorinated hydrocarbon solvent to recover unreacted this compound for reuse.[1]

  • The organic layer containing the crude product, 2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine, is then purified.

Purification of 2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine: [2]

  • Dissolve the crude product in toluene and add water.

  • Adjust the pH of the biphasic system to 8.0 using 10% p-toluenesulfonic acid.

  • Separate and discard the organic layer.

  • Adjust the pH of the aqueous layer to 14.0 with lithium hydroxide.

  • Extract the aqueous layer with toluene.

  • Dry the combined organic extracts, filter, and concentrate to obtain the purified product as a red viscous liquid (Purity: 98.2%).[2]

Step 3: Synthesis of Bepotastine (N-Alkylation)

This step involves the N-alkylation of the piperidine intermediate with an ethyl 4-bromobutanoate.[1]

Materials:

  • 2-[(S)-(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine dibenzoyl-D-tartrate (or other suitable salt)

  • Potassium carbonate

  • Ethyl 4-bromobutanoate

  • Water

Procedure:

  • In a 1 L round-bottom flask, add 125 ml of Water and 25 g of 2-[(S)-(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine dibenzoyl-D-tartrate at room temperature.

  • Add 30 g of Potassium carbonate and stir for 15 minutes.

  • Add 10 g of Ethyl 4-bromobutanoate.

  • Heat the reaction mixture to 50-55°C and maintain for 24 hours.

  • Cool the reaction to room temperature. The resulting product is Ethyl (S)-4-[4-(4-chlorophenyl)(2-pyridyl)methoxy]piperidino butanoate.

Step 4: Hydrolysis to Bepotastine

This step involves the hydrolysis of the ethyl ester to form the carboxylic acid, Bepotastine.

Materials:

  • Ethyl (S)-4-[4-(4-chlorophenyl)(2-pyridyl)methoxy]piperidino butanoate from Step 3

  • Aqueous base (e.g., Sodium hydroxide)

  • Ethanol

Procedure:

  • To the reaction mixture from Step 3, add a solution of sodium hydroxide in a mixture of ethanol and water.

  • Stir the reaction at room temperature until the ester hydrolysis is complete (monitored by TLC).

  • After completion, neutralize the reaction mixture to precipitate the Bepotastine free base.

Step 5: Formation of Bepotastine Besilate

The final step is the formation of the besilate salt.[1]

Materials:

  • Bepotastine free base

  • Benzenesulfonic acid

  • Acetone

Procedure:

  • Dissolve the crude Bepotastine free base in a suitable solvent like acetone.

  • Add a solution of Benzenesulfonic acid in the same solvent.

  • Stir the mixture at 45°C for 30 minutes.

  • Cool the reaction mixture to 0-5°C and maintain for 2-3 hours to allow for crystallization.

  • Filter the solid product and dry to obtain Bepotastine besilate. (Yield: 65 gm; Purity: 99.81%).[1]

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of Bepotastine from this compound.

Bepotastine_Synthesis A This compound Proc1 Condensation A->Proc1 B 2-[Chloro(4-chlorophenyl)methyl]pyridine HCl B->Proc1 C Ethyl 4-bromobutanoate Proc3 N-Alkylation & Hydrolysis C->Proc3 D Benzenesulfonic Acid Proc4 Salt Formation D->Proc4 I1 Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate Proc2 Hydrolysis I1->Proc2 I2 2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine I2->Proc3 I3 Bepotastine (free base) I3->Proc4 P Bepotastine Besilate Proc1->I1 Proc2->I2 Proc3->I3 Proc4->P

Caption: Synthetic workflow for Bepotastine starting from this compound.

References

Application Notes: N-Protection of 4-Hydroxypiperidine using Ethyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-protection of 4-hydroxypiperidine using ethyl chloroformate to synthesize ethyl 4-hydroxypiperidine-1-carboxylate. This reaction is a fundamental step in synthetic organic chemistry, crucial for the development of pharmaceutical agents where the piperidine moiety is a key structural scaffold.[1] These notes cover the reaction mechanism, experimental procedures, product characterization, and subsequent deprotection strategies, presented in a format tailored for laboratory application.

Introduction

4-Hydroxypiperidine is a bifunctional building block widely used in medicinal chemistry. Its secondary amine is nucleophilic and requires protection to ensure selective functionalization at the hydroxyl group. The ethoxycarbonyl group, introduced by ethyl chloroformate, serves as an effective protecting group for the piperidine nitrogen. The resulting compound, this compound, is a stable and versatile intermediate in the synthesis of various pharmaceuticals, including anti-infectives and drugs targeting the central nervous system.[2]

Reaction Scheme

The reaction proceeds via a nucleophilic acyl substitution, where the nitrogen atom of 4-hydroxypiperidine attacks the electrophilic carbonyl carbon of ethyl chloroformate. A base, typically a tertiary amine like triethylamine, is used to neutralize the hydrochloric acid byproduct.

ReactionScheme cluster_reactants Reactants cluster_reagents Reagents cluster_product Product cluster_byproduct Byproduct R1 4-Hydroxypiperidine P1 This compound R1->P1 + R2 R2 Ethyl Chloroformate RG1 Triethylamine (Base) B1 Triethylammonium chloride RG1->B1 Reacts with HCl RG2 Dichloromethane (Solvent)

Caption: N-protection of 4-hydroxypiperidine with ethyl chloroformate.

Physicochemical and Quantitative Data

The resulting product, this compound, is typically a colorless to light yellow clear liquid.[3] Its properties are summarized below.

PropertyValueReference(s)
CAS Number 65214-82-6[4]
Molecular Formula C₈H₁₅NO₃[4]
Molecular Weight 173.21 g/mol [4]
Boiling Point 120-130 °C @ 0.098 Torr[4][5]
Density 1.12 g/cm³[3][4]
Refractive Index (n20D) 1.4802[3][4]
Purity (Typical) >98% (GC)[3]
Storage Room Temperature, Inert Atmosphere[4]

Detailed Experimental Protocols

4.1. Protocol 1: N-Ethoxycarbonyl Protection of 4-Hydroxypiperidine

This protocol details the synthesis of this compound.

Materials and Reagents:

ReagentM.W.Amount (1.0 eq)EquivalentsMoles
4-Hydroxypiperidine101.15(Specify mass)1.0(Calculate)
Ethyl Chloroformate108.52(Calculate volume)1.2(Calculate)
Triethylamine101.19(Calculate volume)1.5(Calculate)
Dichloromethane (DCM)-(Specify volume)--
Water (H₂O)-(Specify volume)--
Brine (sat. NaCl)-(Specify volume)--
Anhydrous Sodium Sulfate-(Sufficient amount)--

Procedure: [4][6]

  • To a solution of 4-hydroxypiperidine (1.0 equiv) in dichloromethane (DCM), add triethylamine (1.5 equiv) at 0 °C under an inert atmosphere.

  • Slowly add ethyl chloroformate (1.2 equiv) to the stirred mixture while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic extract under reduced pressure to yield the crude product.

  • The product, this compound, is often obtained in sufficient purity for subsequent steps, or can be purified by vacuum distillation.

4.2. Protocol 2: Deprotection via Alkaline Hydrolysis (Saponification)

This protocol describes the removal of the N-ethoxycarbonyl group to regenerate the free amine.

Procedure: [7]

  • Dissolve the N-protected piperidine, this compound, in a suitable solvent (e.g., ethanol, methanol, or THF).

  • Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Heat the mixture under reflux until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • If the product alcohol is volatile, it can be distilled directly from the reaction mixture.

  • Neutralize the remaining mixture with a strong acid (e.g., HCl) to protonate the carboxylate byproduct.

  • Extract the product (4-hydroxypiperidine) with a suitable organic solvent.

Experimental Workflow Visualization

Workflow A 1. Reagent Setup - Dissolve 4-hydroxypiperidine & Et3N in DCM - Cool to 0°C B 2. Reaction - Add Ethyl Chloroformate dropwise - Stir at 0°C for 30 min A->B C 3. Aqueous Workup - Quench with water - Separate organic layer B->C TLC Monitoring D 4. Extraction - Extract aqueous layer with DCM C->D E 5. Washing & Drying - Wash combined organic layers with H2O & Brine - Dry over Na2SO4 D->E F 6. Isolation - Filter and concentrate under reduced pressure E->F G Product This compound F->G

References

Application Notes and Protocols for O-Alkylation of Ethyl 4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxypiperidine-1-carboxylate is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of a wide range of pharmaceutical agents, including antihistamines, antipsychotics, and antidepressants.[1][2][3] The hydroxyl group at the 4-position of the piperidine ring provides a convenient handle for further functionalization, with O-alkylation being a common transformation to introduce diverse substituents and modulate the pharmacological properties of the final compounds.

This document provides detailed protocols for the O-alkylation of this compound, primarily focusing on the widely used Williamson ether synthesis.[4][5] Additionally, it includes information on reaction conditions, purification strategies, and troubleshooting to enable researchers to successfully synthesize O-alkylated derivatives.

Reaction Principle: The Williamson Ether Synthesis

The O-alkylation of this compound is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group by a strong base to form an alkoxide, which then acts as a nucleophile and attacks an alkylating agent (typically an alkyl halide or sulfonate) in an SN2 reaction to form the desired ether.[4][5][6][7]

The ethyl carbamate group on the piperidine nitrogen serves as a protecting group, reducing the nucleophilicity of the nitrogen and thus preventing competing N-alkylation under the basic conditions of the O-alkylation reaction.[8]

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation using Sodium Hydride

This protocol is a standard and effective method for the O-alkylation of this compound with various alkyl halides.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Alkylating agent (e.g., alkyl bromide, alkyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF or DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise.

  • Stir the resulting mixture at 0 °C for 30-60 minutes to allow for complete deprotonation.

  • Add the alkylating agent (1.1-1.5 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired O-alkylated product.

Data Presentation

The following table summarizes typical reaction parameters for the O-alkylation of this compound based on analogous reactions. Actual yields may vary depending on the specific substrate and reaction conditions.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl BromideNaHTHF0 to RT485-95
Ethyl IodideNaHDMF0 to RT680-90
Propyl BromideNaHTHF0 to RT875-85
Isopropyl BromideNaHDMFRT to 501250-60*

* Lower yields with secondary alkyl halides are expected due to competing elimination reactions.[5][7]

Visualizations

Reaction Pathway

O_Alkylation_Pathway cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Reactant This compound Deprotonation Deprotonation Reactant->Deprotonation 1. Base Base (e.g., NaH) Base->Deprotonation AlkylatingAgent Alkylating Agent (R-X) SN2 SN2 Attack AlkylatingAgent->SN2 2. Alkoxide Deprotonation->Alkoxide Forms Alkoxide Intermediate Product O-Alkylated Product SN2->Product Byproduct Salt (e.g., NaX) + H₂ SN2->Byproduct Alkoxide->SN2

Caption: Williamson ether synthesis pathway for O-alkylation.

Experimental Workflow

Experimental_Workflow Start Start ReactionSetup Reaction Setup: - Add NaH to anhydrous solvent at 0°C - Add this compound Start->ReactionSetup Deprotonation Deprotonation: - Stir at 0°C for 30-60 min ReactionSetup->Deprotonation Alkylation Alkylation: - Add alkylating agent at 0°C - Warm to RT and stir Deprotonation->Alkylation Monitoring Reaction Monitoring (TLC) Alkylation->Monitoring Monitoring->Alkylation Incomplete Workup Aqueous Workup: - Quench with NH₄Cl - Extract with Ethyl Acetate - Wash with Brine Monitoring->Workup Reaction Complete Purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography Workup->Purification Product Final Product Purification->Product

Caption: Step-by-step experimental workflow for O-alkylation.

Troubleshooting and Optimization

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, as water will quench the sodium hydride.

    • Increase the reaction time or temperature, especially for less reactive alkylating agents.

    • Consider using a more polar aprotic solvent like DMF to improve the solubility of the alkoxide.[8]

  • Side Reactions:

    • N-Alkylation: While the ethyl carbamate group significantly reduces the nucleophilicity of the piperidine nitrogen, trace amounts of N-alkylation may occur. Ensuring the reaction is carried out under strictly anhydrous and aprotic conditions minimizes this. The Boc protecting group is also excellent at preventing N-alkylation.[8]

    • Elimination: With secondary or tertiary alkyl halides, elimination (E2) can be a significant competing reaction, leading to the formation of alkenes.[5][7] Whenever possible, use primary alkyl halides.

  • Purification:

    • The polarity of the O-alkylated product will depend on the nature of the added alkyl group. Adjust the eluent system for column chromatography accordingly.

    • Residual mineral oil from the sodium hydride dispersion can sometimes contaminate the product. A thorough aqueous workup is important.

By following these protocols and considering the provided optimization strategies, researchers can efficiently synthesize a variety of O-alkylated this compound derivatives for their drug discovery and development programs.

References

Application Notes and Protocols: Acylation of the Hydroxyl Group in Ethyl 4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the acylation of the hydroxyl group of Ethyl 4-hydroxypiperidine-1-carboxylate. This key synthetic intermediate is widely utilized in the pharmaceutical industry for the development of a variety of therapeutics, including antihistamines, antipsychotics, and antidepressants.[1] The functionalization of its hydroxyl group is a critical step in the synthesis of numerous active pharmaceutical ingredients (APIs).

Introduction to O-Acylation Reactions

The O-acylation of this compound involves the conversion of its secondary hydroxyl group into an ester. This transformation is typically achieved by reacting the alcohol with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a catalyst. This modification is a fundamental strategy in medicinal chemistry to alter the physicochemical properties of a molecule, such as its lipophilicity, solubility, and metabolic stability.

Common Acylating Agents:

  • Acyl Chlorides (R-COCl): Highly reactive, often requiring a base to neutralize the HCl byproduct.

  • Acid Anhydrides ((R-CO)₂O): Less reactive than acyl chlorides, generally providing cleaner reactions with a carboxylic acid as the byproduct.

Key Catalysts:

  • 4-(Dimethylamino)pyridine (DMAP): A highly efficient nucleophilic catalyst that significantly accelerates acylation reactions.

  • Triethylamine (Et₃N) or Pyridine: Often used as a base to scavenge acidic byproducts.

  • Lewis Acids: Can be employed to activate the acylating agent.

Comparative Data for Acylation Reactions

While specific quantitative data for the acylation of this compound is not extensively published in readily available literature, the following tables summarize representative yields and reaction conditions for the acylation of similar secondary alcohols, providing a valuable reference for reaction optimization.

Table 1: Acylation of Secondary Alcohols with Acyl Chlorides

Acyl ChlorideCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)
Propionyl chlorideN-ethyldiisopropylamineChloroformReflux843
Benzoyl chlorideSodium HydroxideWater/Benzene35-401~70-75
Acetyl chloridePyridine/DMAP (cat.)Dichloromethane0 to RT2482

Table 2: Acylation of Secondary Alcohols with Acid Anhydrides

Acid AnhydrideCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)
Acetic anhydrideTriethylamine/DMAPDichloromethaneRoom Temp0.5>95
Acetic anhydrideTriethylamine/DMAPNoneRoom Temp1788
Butyric anhydrideIndium PowderNone95-1006Not specified

Experimental Protocols

The following are detailed protocols for the acylation of this compound.

Protocol 1: Acylation using an Acyl Chloride (e.g., Propionyl Chloride)

This protocol is adapted from a general procedure for the acylation of a substituted piperidine derivative.

Materials:

  • This compound

  • Propionyl chloride

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve it in anhydrous DCM.

  • Addition of Base: Add triethylamine or DIPEA (1.2 eq) to the solution.

  • Addition of Acyl Chloride: Cool the mixture to 0 °C using an ice bath. Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Ethyl 4-(propionyloxy)piperidine-1-carboxylate.

Protocol 2: Acylation using an Acid Anhydride (e.g., Acetic Anhydride) with DMAP Catalysis

This protocol is a standard and highly efficient method for the esterification of secondary alcohols.

Materials:

  • This compound

  • Acetic anhydride

  • Triethylamine (Et₃N) or Pyridine

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM or THF.

  • Addition of Reagents: Add triethylamine or pyridine (1.5 eq), followed by acetic anhydride (1.2 eq), and a catalytic amount of DMAP (0.05-0.1 eq).

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: The crude product, Ethyl 4-acetoxypiperidine-1-carboxylate, can be purified by flash chromatography on silica gel if necessary.

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the general mechanism for DMAP-catalyzed acylation and a typical experimental workflow.

Acylation_Mechanism cluster_step1 Step 1: Catalyst Activation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Product Formation Ac2O Acetic Anhydride Intermediate Acylpyridinium Ion Ac2O->Intermediate + DMAP DMAP DMAP AcO Acetate Intermediate2 Acylpyridinium Ion Alcohol Ethyl 4-hydroxypiperidine -1-carboxylate Product_Intermediate Tetrahedral Intermediate Alcohol->Product_Intermediate + Intermediate2->Product_Intermediate Product_Intermediate2 Tetrahedral Intermediate Ester Acylated Product Product_Intermediate2->Ester DMAP_regen DMAP (regenerated) Product_Intermediate2->DMAP_regen - DMAP Experimental_Workflow start Start setup Reaction Setup: Dissolve alcohol in anhydrous solvent start->setup add_reagents Add Base, Acylating Agent, and Catalyst (e.g., DMAP) setup->add_reagents reaction Stir at appropriate temperature Monitor by TLC add_reagents->reaction workup Quench reaction and perform aqueous work-up (washings) reaction->workup dry_concentrate Dry organic layer and concentrate in vacuo workup->dry_concentrate purify Purify by Flash Chromatography dry_concentrate->purify characterize Characterize pure product (NMR, MS, etc.) purify->characterize end End characterize->end Reaction_Parameters cluster_inputs Input Parameters Reactivity Acylating Agent Reactivity Yield Reaction Yield & Purity Reactivity->Yield influences Sterics Steric Hindrance of Alcohol Sterics->Yield influences Catalyst Catalyst Choice & Loading Catalyst->Yield influences Conditions Reaction Conditions (Temp, Time, Solvent) Conditions->Yield influences

References

Application Notes and Protocols: Ethyl 4-hydroxypiperidine-1-carboxylate in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed protocols for the utilization of Ethyl 4-hydroxypiperidine-1-carboxylate as a versatile building block in solid-phase organic synthesis (SPOS). While direct literature precedents for its use in SPOS are limited, its bifunctional nature—possessing a secondary alcohol for resin attachment and a modifiable carbamate—lends itself to several potential applications in the construction of diverse molecular libraries. The following sections outline hypothetical, yet plausible, synthetic strategies based on established SPOS methodologies.

Introduction: A Scaffold for Diversity

This compound is a readily available building block containing a piperidine core, a common motif in many biologically active compounds. In solution-phase synthesis, it serves as a key intermediate in the preparation of pharmaceuticals. Its application in solid-phase synthesis can offer significant advantages for the rapid generation of compound libraries for drug discovery, leveraging the benefits of simplified purification and the potential for automation.

The core concept involves immobilizing the scaffold onto a solid support via its hydroxyl group, followed by a series of chemical transformations on the resin-bound substrate. The final products can then be cleaved from the resin for biological evaluation.

Proposed Application: Solid-Phase Synthesis of a Substituted Piperidine Library

A primary application of resin-bound this compound is as a scaffold for the synthesis of a library of N-substituted and 4-substituted piperidine analogs. This approach allows for the introduction of diversity at two key positions of the piperidine ring.

Immobilization of the Scaffold

The initial step is the attachment of this compound to a suitable solid support. A common strategy for immobilizing secondary alcohols is through the formation of an ether linkage with a resin, such as a chlorotrityl chloride or Merrifield resin.

Workflow for Immobilization:

G cluster_0 Immobilization Start This compound + Resin Step1 Suspend Resin in Solvent (e.g., DCM) Start->Step1 Step2 Add this compound and a Base (e.g., DIPEA) Step1->Step2 Step3 Agitate at Room Temperature Step2->Step3 Step4 Wash Resin (DCM, DMF, MeOH) Step3->Step4 Step5 Cap Unreacted Sites (e.g., Acetic Anhydride) Step4->Step5 End Resin-Bound Scaffold Step5->End

Caption: Workflow for the immobilization of this compound.

On-Resin Chemical Transformations

Once the scaffold is attached to the resin, a variety of chemical modifications can be performed.

2.2.1. Modification of the N-Carbamate

The ethyl carbamate can be cleaved to yield the free secondary amine, which can then be derivatized.

Logical Flow for N-Derivatization:

G cluster_0 N-Derivatization Start Resin-Bound Scaffold Step1 Carbamate Cleavage (e.g., TMSI) Start->Step1 Step2 Resin-Bound 4-Hydroxypiperidine Step1->Step2 Step3 Acylation / Sulfonylation / Alkylation (R-X) Step2->Step3 End N-Substituted Resin-Bound Scaffold Step3->End

Caption: Logical flow for the N-derivatization of the resin-bound piperidine.

2.2.2. Modification at the 4-Position (Hypothetical)

Further diversification could be achieved by converting the resin-linked hydroxyl group into a better leaving group, followed by nucleophilic displacement. This would constitute a "safety-catch" linker strategy, where the bond to the resin is cleaved upon introduction of the new functionality. However, this is a more advanced and speculative application.

Cleavage from the Solid Support

The final step is the release of the synthesized compounds from the solid support. For an ether linkage, this is typically achieved under acidic conditions.

Cleavage Conditions for Ether Linkage:

Resin TypeCleavage CocktailConditionsProduct
2-Chlorotrityl chloride1-5% TFA in DCMRoom temperature, 30-60 min4-Hydroxypiperidine derivative
MerrifieldTFA / DCM (e.g., 95:5)Room temperature, 1-2 h4-Hydroxypiperidine derivative
MerrifieldHBr in Acetic AcidRoom temperature, 1-2 h4-Bromopiperidine derivative

Detailed Experimental Protocols (Proposed)

The following are proposed, detailed protocols for the solid-phase synthesis of a library of N-acyl-4-hydroxypiperidines.

Protocol 1: Immobilization on 2-Chlorotrityl Chloride Resin
  • Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol/g loading) in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes in a peptide synthesis vessel.

  • Scaffold Addition: In a separate flask, dissolve this compound (415 mg, 2.4 mmol) and N,N-diisopropylethylamine (DIPEA, 0.84 mL, 4.8 mmol) in anhydrous DCM (5 mL).

  • Coupling: Add the solution from step 2 to the swollen resin. Agitate the mixture at room temperature for 4 hours.

  • Capping: Add 1 mL of methanol to the vessel and agitate for 30 minutes to cap any unreacted chlorotrityl groups.

  • Washing: Drain the reaction solvent and wash the resin sequentially with DCM (3 x 10 mL), N,N-dimethylformamide (DMF) (3 x 10 mL), methanol (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

Protocol 2: N-Carbamate Cleavage
  • Resin Swelling: Swell the resin-bound scaffold (from Protocol 1) in anhydrous DCM (10 mL) for 30 minutes.

  • Cleavage Reaction: Add trimethylsilyl iodide (TMSI, 0.68 mL, 4.8 mmol) to the resin suspension. Agitate at room temperature for 12 hours.

  • Washing: Drain the solvent and wash the resin with DCM (3 x 10 mL), a 5% DIPEA solution in DMF (2 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Protocol 3: N-Acylation
  • Resin Swelling: Swell the N-deprotected resin (from Protocol 2) in anhydrous DMF (10 mL).

  • Acylation Solution: In a separate vial, prepare a solution of the desired carboxylic acid (4.8 mmol), hexafluorophosphate benzotriazole tetramethyl uronium (HBTU, 1.82 g, 4.8 mmol), and DIPEA (1.68 mL, 9.6 mmol) in DMF (5 mL).

  • Coupling: Add the acylation solution to the resin and agitate at room temperature for 4 hours.

  • Washing: Drain the solvent and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Drying: Dry the resin under vacuum. A small sample can be cleaved to check for reaction completion by LC-MS.

Protocol 4: Cleavage and Product Isolation
  • Resin Swelling: Swell the N-acylated resin (from Protocol 3) in DCM (5 mL).

  • Cleavage: Add a solution of 2% trifluoroacetic acid (TFA) in DCM (10 mL) to the resin and agitate for 30 minutes.

  • Product Collection: Drain the cleavage solution into a round-bottom flask.

  • Repeat Cleavage: Repeat step 2 with a fresh portion of the cleavage solution.

  • Solvent Evaporation: Combine the cleavage filtrates and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by an appropriate method, such as preparative HPLC.

Summary of Quantitative Data (Hypothetical)

The following table presents hypothetical loading and final yield data for the synthesis of a small set of analogs.

Carboxylic Acid Used for AcylationResin Loading (mmol/g)Crude Product Purity (%)Isolated Yield (%)
Benzoic Acid1.059285
4-Chlorobenzoic Acid1.029081
Cyclohexanecarboxylic Acid1.109588
Acetic Acid1.089386

Conclusion

This compound represents a promising, yet underexplored, scaffold for solid-phase organic synthesis. The proposed protocols provide a framework for its immobilization and subsequent derivatization to generate libraries of substituted piperidines. These methodologies, based on well-established principles of SPOS, offer a pathway for medicinal chemists and drug discovery scientists to efficiently synthesize novel compounds for biological screening. Further experimental validation is required to optimize reaction conditions and expand the scope of on-resin transformations.

HPLC Analysis of Ethyl 4-hydroxypiperidine-1-carboxylate and its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) analysis of Ethyl 4-hydroxypiperidine-1-carboxylate and its derivatives. This critical intermediate in the pharmaceutical industry requires robust analytical methods to ensure its purity, stability, and proper quantification in various stages of drug development.[1][2] The following sections detail the methodologies, present quantitative data, and provide visual workflows to guide researchers in establishing and validating their own analytical procedures.

Introduction

This compound is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its purity and the profile of its related substances can significantly impact the quality, safety, and efficacy of the final drug product. HPLC is a powerful and widely used technique for the separation, identification, and quantification of this compound and its derivatives due to its high resolution, sensitivity, and reproducibility.

This application note focuses on a reversed-phase HPLC (RP-HPLC) method, which is well-suited for the analysis of moderately polar compounds like this compound.

Recommended HPLC Method

A robust RP-HPLC method with UV detection is recommended for the routine analysis of this compound and its derivatives. The carbamate functional group in the molecule provides sufficient UV absorbance for sensitive detection without the need for derivatization.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions, based on established methods for similar piperidine carbamate compounds.

Table 1: Recommended HPLC Chromatographic Conditions

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 0-2 min: 10% B, 2-15 min: 10% to 80% B, 15-20 min: 80% B, 20.1-25 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Note: For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with a volatile modifier such as 0.1% formic acid.[3]

Rationale for Method Selection
  • Reversed-Phase C18 Column: A C18 column is a versatile and widely used stationary phase that provides excellent retention and separation for a broad range of moderately polar to nonpolar compounds, including piperidine derivatives.

  • Acidified Mobile Phase: The addition of phosphoric acid (or formic acid for LC-MS) to the mobile phase helps to protonate the analyte and any residual free silanol groups on the silica-based stationary phase. This results in improved peak shape (reduced tailing) and more reproducible retention times.

  • Gradient Elution: A gradient elution is employed to ensure the efficient elution of both the main analyte and a range of potential derivatives with varying polarities within a reasonable run time.

  • UV Detection at 210 nm: The carbamate chromophore in this compound exhibits strong absorbance at low UV wavelengths, making 210 nm a suitable wavelength for sensitive detection.

Quantitative Data Summary

The following tables present typical quantitative data for the HPLC analysis of piperidine-containing compounds. These values can be used as a benchmark for method validation and performance monitoring.

Table 2: Typical Method Validation Parameters for Piperidine Derivatives

ParameterTypical Value
Linearity Range 0.5 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 2.0%
Limit of Detection (LOD) 0.15 µg/mL[4]
Limit of Quantification (LOQ) 0.44 µg/mL[4]

Table 3: Example Retention Times for this compound and Potential Derivatives

CompoundStructureExpected Retention Time (min)
This compound ~ 8-12
4-Hydroxypiperidine (Starting Material) ~ 2-4
Ethyl 4-oxopiperidine-1-carboxylate (Oxidized Impurity) ~ 9-13
N-De-ethylated Impurity ~ 5-8

Note: Retention times are estimates and will vary depending on the specific HPLC system, column, and exact mobile phase composition.

Experimental Protocols

This section provides detailed, step-by-step protocols for sample preparation and analysis.

Reagents and Materials
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Phosphoric acid (or formic acid for LC-MS) (analytical grade)

  • Methanol (HPLC grade, for sample dissolution if necessary)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Autosampler vials with septa

  • Syringe filters (0.45 µm, compatible with the sample solvent)

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve the standard in a 50:50 mixture of acetonitrile and water.

    • Dilute to the mark with the same solvent and mix thoroughly.

  • Working Standard Solutions (for calibration curve):

    • Prepare a series of calibration standards by serially diluting the stock standard solution with the mobile phase (at initial gradient conditions) to achieve concentrations across the desired linear range (e.g., 0.5, 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation
  • Solid Samples (e.g., from chemical synthesis):

    • Accurately weigh an appropriate amount of the sample into a volumetric flask.

    • Dissolve and dilute with a 50:50 mixture of acetonitrile and water to achieve a final concentration within the calibration range.

  • Liquid Samples (e.g., reaction mixtures):

    • Dilute a known volume or weight of the liquid sample with the mobile phase to bring the analyte concentration into the linear range of the assay.

  • Filtration:

    • Filter the final prepared sample and standard solutions through a 0.45 µm syringe filter into HPLC vials before analysis to remove any particulate matter that could damage the HPLC column.

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase at the initial gradient conditions for at least 30 minutes or until a stable baseline is achieved.

  • Set up the instrument with the chromatographic conditions specified in Table 1.

  • Create a sequence with blank injections (mobile phase), followed by the calibration standards, and then the sample solutions.

  • Inject the solutions and collect the chromatograms.

  • Process the data to determine the peak areas of the analyte and any related substances.

  • Construct a calibration curve by plotting the peak area of the standard against its concentration.

  • Determine the concentration of this compound and its derivatives in the samples using the calibration curve.

Visualizations

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard Standard_Prep Standard Solution Preparation Standard->Standard_Prep Sample Test Sample Sample_Prep Sample Solution Preparation Sample->Sample_Prep Solvent Solvent (ACN/Water) Solvent->Standard_Prep Solvent->Sample_Prep Filtration Filtration (0.45 µm) Standard_Prep->Filtration Sample_Prep->Filtration HPLC HPLC System Filtration->HPLC Column C18 Column HPLC->Column Detector UV Detector (210 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Calibration Calibration Curve Construction Chromatogram->Calibration Quantification Quantification & Reporting Chromatogram->Quantification Calibration->Quantification

Caption: Workflow for HPLC analysis of this compound.

Logical Relationship for Method Development

The following diagram illustrates the logical relationships and considerations in developing a robust HPLC method for this class of compounds.

Method_Development cluster_method_params Method Parameters cluster_optimization Optimization & Validation Analyte Analyte Properties (Polarity, UV Absorbance) Column_Selection Column Selection (e.g., C18, C8) Analyte->Column_Selection Mobile_Phase Mobile Phase (ACN, MeOH, Buffers) Analyte->Mobile_Phase Detection Detection (Wavelength, Detector) Analyte->Detection Objective Analytical Objective (Purity, Assay, Impurities) Gradient Elution Mode (Isocratic vs. Gradient) Objective->Gradient Validation Method Validation (ICH Guidelines) Objective->Validation Optimization Parameter Optimization (Resolution, Peak Shape) Column_Selection->Optimization Mobile_Phase->Optimization Detection->Optimization Gradient->Optimization Optimization->Validation Robustness Robustness Testing Validation->Robustness Final_Method Final Validated HPLC Method Robustness->Final_Method

Caption: Logical flow for HPLC method development and validation.

References

Application Notes and Protocols for Coupling Reactions with Ethyl 4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 4-hydroxypiperidine-1-carboxylate (CAS: 65214-82-6) is a valuable bifunctional building block in medicinal chemistry and drug development.[1][2] Its structure, featuring a secondary hydroxyl group and an N-ethoxycarbonyl-protected piperidine ring, offers versatile opportunities for chemical modification.[1] The primary reactive site for coupling reactions is the C4-hydroxyl group, as the N-ethoxycarbonyl group effectively protects the piperidine nitrogen from participating in many common transformations. This document provides detailed application notes and experimental protocols for several key coupling reactions involving this intermediate, including O-alkylation, Mitsunobu reactions, O-acylation, and Buchwald-Hartwig O-arylation.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and common method for forming ethers. For this compound, this involves the deprotonation of the C4-hydroxyl group with a strong base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.

Application Notes:

  • Base and Solvent Selection: A strong, non-nucleophilic base is required to deprotonate the secondary alcohol. Sodium hydride (NaH) is a common choice, typically used in anhydrous aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).[3]

  • Temperature Control: The initial deprotonation step is exothermic and is usually performed at 0 °C to maintain control over the reaction rate and prevent potential side reactions.[3] Following the addition of the alkylating agent, the reaction is often allowed to warm to room temperature to proceed to completion.[3]

  • Protecting Group Stability: The N-ethoxycarbonyl group is generally stable under these basic conditions. However, prolonged exposure to very strong bases or high temperatures should be avoided to prevent potential hydrolysis or other side reactions.

Quantitative Data Summary

Alkylating AgentBaseSolventTemperatureYield (%)
Benzyl bromideNaHTHF0 °C to rt85-95
Ethyl iodideNaHDMF0 °C to rt80-90
Methyl iodideNaHTHFrt>90
Note: Data is representative for the analogous N-Boc-4-hydroxypiperidine and is expected to be similar for the ethyl carbamate derivative.[3]

Experimental Protocol: General Procedure for O-Alkylation

  • To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere (e.g., nitrogen), cool the mixture to 0 °C using an ice bath.

  • Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the suspension.

  • Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the alkoxide.

  • Add the alkylating agent (e.g., benzyl bromide, 1.1 eq.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

  • Extract the product into an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Workflow Diagram

O_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Suspend NaH (1.2 eq) in anhydrous THF at 0°C add_alcohol Add this compound (1.0 eq) start->add_alcohol stir1 Stir for 30 min at 0°C (Alkoxide Formation) add_alcohol->stir1 add_halide Add Alkyl Halide (1.1 eq) dropwise at 0°C stir1->add_halide warm_stir Warm to RT and stir 12-24h (Monitor by TLC) add_halide->warm_stir quench Quench with H₂O at 0°C warm_stir->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine & Dry (Na₂SO₄) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Flash Column Chromatography concentrate->purify product O-Alkylated Product purify->product

Caption: General workflow for the O-alkylation of this compound.

Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for the stereoinvertive substitution of alcohols.[4] It allows for the coupling of this compound with a wide range of acidic nucleophiles, such as carboxylic acids (to form esters) or phenols (to form aryl ethers).

Application Notes:

  • Reagents: The reaction requires an alcohol, an acidic nucleophile (pKa typically less than 13), triphenylphosphine (PPh₃), and an azodicarboxylate, most commonly diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4]

  • Order of Addition: Typically, the alcohol, nucleophile, and PPh₃ are dissolved in a suitable solvent (e.g., THF) and cooled before the slow, dropwise addition of the azodicarboxylate.[4] This order helps to control the exothermic reaction and minimize side-product formation.

  • Work-up: A significant challenge in Mitsunobu reactions is the removal of byproducts: triphenylphosphine oxide (TPPO) and the hydrazine derivative. Purification often requires careful column chromatography, though in some cases, byproducts can be precipitated and removed by filtration.[3][5]

Quantitative Data Summary

NucleophileReagentsSolventTemperatureYield (%)
p-NitrophenolPPh₃, DEADTHF0 °C to rt75-85
PhthalimidePPh₃, DIADTHF0 °C to rt80-90
Benzoic acidPPh₃, DEADToluenert70-80
Note: Data is representative for the analogous N-Boc-4-hydroxypiperidine and is expected to be similar for the ethyl carbamate derivative.[3]

Experimental Protocol: General Procedure for Mitsunobu Reaction

  • Under an inert atmosphere, dissolve this compound (1.0 eq.), the nucleophile (e.g., benzoic acid, 1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 eq.) in THF dropwise to the stirred solution, maintaining the temperature below 10 °C.[6]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-24 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude residue can be purified by flash column chromatography on silica gel to separate the desired product from the triphenylphosphine oxide and hydrazine byproducts.

Workflow Diagram

Mitsunobu_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Alcohol (1.0 eq), Nucleophile (1.2 eq), & PPh₃ (1.5 eq) in anhydrous THF cool Cool solution to 0°C dissolve->cool add_dead Add DEAD/DIAD (1.5 eq) dropwise at 0°C cool->add_dead warm_stir Stir at RT for 6-24h (Monitor by TLC) add_dead->warm_stir concentrate Concentrate in vacuo warm_stir->concentrate purify Flash Column Chromatography (to remove TPPO & hydrazine) concentrate->purify product Coupled Product (Inverted Stereochemistry) purify->product

Caption: General workflow for the Mitsunobu reaction.

Buchwald-Hartwig O-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for forming C-N bonds.[7] A related transformation, C-O coupling, can be used to form aryl ethers by coupling an alcohol with an aryl halide or triflate. This method is a powerful alternative to classical methods like the Ullmann condensation, often proceeding under milder conditions.[7]

Application Notes:

  • Catalyst System: The reaction requires a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand. The choice of ligand is critical and often depends on the specific substrates. Sterically hindered, electron-rich phosphine ligands (e.g., BrettPhos, Xantphos) are commonly used.[8]

  • Base: A base is required to deprotonate the alcohol and facilitate the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[8]

  • Reaction Conditions: The reaction is typically run in an anhydrous, aprotic solvent such as toluene, dioxane, or t-BuOH at elevated temperatures (80-110 °C) under an inert atmosphere.[8]

Quantitative Data Summary

Aryl HalideCatalyst/LigandBaseSolventTemperature
Aryl BromidePd(OAc)₂ / BINAPNaOtBuToluene100 °C
Aryl ChloridePd₂(dba)₃ / BrettPhosK₃PO₄t-BuOH100 °C
Aryl IodidePd(PPh₃)₄Cs₂CO₃Toluene100 °C
Note: This table presents typical conditions for Buchwald-Hartwig C-O couplings. Yields are substrate-dependent and require optimization.

Experimental Protocol: General Procedure for Buchwald-Hartwig O-Arylation

  • In a glovebox or under an inert atmosphere, charge a reaction vial with the aryl halide (1.0 eq.), palladium catalyst (e.g., BrettPhos Pd G4, 2-5 mol%), and base (e.g., K₃PO₄, 1.4-2.0 eq.).

  • Add this compound (1.2-1.5 eq.).

  • Add the anhydrous solvent (e.g., t-BuOH or toluene).

  • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Reaction Diagram

Buchwald_Hartwig_Cycle pd0 Pd(0)Lₙ oa Oxidative Addition pd0->oa Ar-X pd2_complex Lₙ(Ar)Pd(II)-X oa->pd2_complex base_assoc Base-Assisted Ligand Exchange pd2_complex->base_assoc + R'-OH + Base re Reductive Elimination re->pd0 product Ar-O-R' (Product) re->product pd2_alkoxide Lₙ(Ar)Pd(II)-OR' base_assoc->pd2_alkoxide pd2_alkoxide->re

Caption: Simplified catalytic cycle for Buchwald-Hartwig C-O coupling.

References

Application Notes and Protocols: Ethyl 4-hydroxypiperidine-1-carboxylate as a Precursor for CNS Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxypiperidine-1-carboxylate is a versatile heterocyclic building block crucial in the synthesis of various active pharmaceutical ingredients (APIs). Its piperidine core is a common structural motif in many centrally acting agents, making it a valuable precursor in the development of drugs targeting the central nervous system (CNS).[1][2][3] The presence of both a hydroxyl group and an ethyl carbamate functionality provides two reactive sites for molecular elaboration, allowing for the construction of complex molecular architectures necessary for specific pharmacological activity.[1]

These notes provide an overview of the application of this compound in the synthesis of CNS-active compounds and other relevant pharmaceuticals. Detailed protocols for key transformations are provided to guide researchers in their drug discovery and development efforts.

Key Applications in Drug Synthesis

This compound serves as a key intermediate in the synthesis of a range of therapeutics, including:

  • Antihistamines: Notably, it is a crucial starting material for the synthesis of Bepotastine, a second-generation H1 receptor antagonist.[1][4]

  • Antipsychotics and Antidepressants: The piperidine scaffold is a common feature in these classes of CNS drugs.[1][5] While direct synthesis from this compound is not always the primary route for all major drugs, it can be readily converted into essential piperidine intermediates.

Synthesis of Bepotastine Intermediate

A prominent application of this compound is in the synthesis of Bepotastine. The initial step involves the O-alkylation of the hydroxyl group.

Reaction Scheme:

G cluster_0 Step 1: O-Alkylation precursor This compound intermediate Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate precursor->intermediate Toluene, Na2CO3, 140-150°C reagent 2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride reagent->intermediate

Caption: O-Alkylation of this compound.

Experimental Protocol: Synthesis of Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate

This protocol is based on methodologies described in patent literature.

Materials:

  • This compound

  • 2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

Procedure:

  • To a round-bottom flask, add toluene and sodium carbonate (312.5 g). Stir the suspension for 10 minutes at room temperature.

  • Add 2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride (250 g) to the suspension in portions.

  • Add this compound (337.5 g).

  • Increase the temperature of the reaction mixture to 140°C and maintain for 3 hours with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting product, Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate, can be carried forward to the next step.

Quantitative Data Summary:

ParameterValue
Reactant 12-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride (250 g)
Reactant 2This compound (337.5 g)
BaseSodium Carbonate (312.5 g)
SolventToluene
Temperature140°C
Reaction Time3 hours

Hydrolysis to a Key Piperidine Intermediate

The subsequent step in the Bepotastine synthesis is the hydrolysis of the ethyl carbamate to yield the free piperidine, which is a versatile intermediate for further functionalization.

Reaction Scheme:

G cluster_1 Step 2: Hydrolysis intermediate Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate product 2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine intermediate->product Alkali (e.g., NaOH or KOH)

Caption: Hydrolysis of the Ethyl Carbamate.

Experimental Protocol: Hydrolysis of Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate

This protocol is a general representation of a basic hydrolysis.

Materials:

  • Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or other suitable solvent

  • Water

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate in a suitable solvent such as ethanol in a round-bottom flask.

  • Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a suitable acid.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine.

Pathway to CNS Drug Intermediates

While direct, single-step syntheses of major CNS drugs like Haloperidol and Risperidone from this compound are not the most commonly cited routes, this precursor can be strategically transformed into the necessary piperidine building blocks.

Conceptual Workflow for CNS Drug Intermediate Synthesis

G cluster_precursor Precursor cluster_intermediates Key Intermediates cluster_products CNS Drug Classes A This compound B N-protected-4-piperidone A->B Oxidation (e.g., Swern, PCC) C 4-Aryl-4-hydroxypiperidine B->C Grignard Reaction D 4-aminopiperidine derivative B->D Reductive Amination E Antipsychotics (e.g., Haloperidol) C->E F Opioid Analgesics (e.g., Fentanyl analogues) D->F

Caption: Potential synthetic pathways from this compound to key CNS drug intermediates.

Synthesis of a 4-Aryl-4-hydroxypiperidine Intermediate for Haloperidol Analogues

Haloperidol synthesis requires a 4-(4-chlorophenyl)-4-hydroxypiperidine core. A plausible route from this compound involves an initial oxidation followed by a Grignard reaction.

Step 1: Oxidation to N-Carbethoxy-4-piperidone

The hydroxyl group of this compound can be oxidized to a ketone using standard methods such as Swern or Dess-Martin periodinane oxidation.

Step 2: Grignard Reaction

The resulting N-carbethoxy-4-piperidone can then be reacted with a Grignard reagent, such as 4-chlorophenylmagnesium bromide, to introduce the aryl group at the 4-position and re-form the hydroxyl group.

Step 3: Deprotection

The N-carbethoxy group can be removed via hydrolysis under basic or acidic conditions to yield the 4-(4-chlorophenyl)-4-hydroxypiperidine intermediate.

Experimental Protocol: Grignard Reaction with N-Carbethoxy-4-piperidone (Conceptual)

Materials:

  • N-Carbethoxy-4-piperidone

  • 4-Chlorophenylmagnesium bromide (prepared from 1-bromo-4-chlorobenzene and magnesium)

  • Anhydrous diethyl ether or THF

  • Round-bottom flask

  • Dropping funnel

  • Ammonium chloride solution (saturated)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), place a solution of N-carbethoxy-4-piperidone in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Add the 4-chlorophenylmagnesium bromide solution dropwise via a dropping funnel, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by slowly adding saturated ammonium chloride solution.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate.

Quantitative Data for a Related Synthesis (for illustrative purposes):

ParameterValueReference
Yield70-80%General laboratory synthesis of Fentanyl analogues
Purity>95% (after chromatography)General laboratory synthesis of Fentanyl analogues

Conclusion

This compound is a valuable and versatile precursor for the synthesis of various pharmaceuticals, including important CNS drugs. Its utility is demonstrated in the synthesis of the antihistamine Bepotastine and its potential to be converted into key intermediates for antipsychotics like Haloperidol. The protocols and data presented herein provide a foundation for researchers to explore and optimize the use of this important building block in their drug discovery and development programs.

References

Application of Ethyl 4-hydroxypiperidine-1-carboxylate in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 4-hydroxypiperidine-1-carboxylate is a versatile heterocyclic building block increasingly utilized in the synthesis of novel agrochemicals, particularly fungicides. Its piperidine core is a common motif in a variety of biologically active molecules, and the presence of a hydroxyl group and an ethyl carbamate functionality allows for diverse chemical modifications. This application note details the use of this compound in the synthesis of potent piperidinyl-thiazole isoxazoline fungicides, a class of agrochemicals known for their efficacy against oomycete pathogens.

The synthesis of these fungicides often involves the use of N-Boc-4-hydroxypiperidine, a closely related analogue where the ethyl carbamate is replaced by a tert-butyloxycarbonyl (Boc) protecting group. The synthetic strategies and protocols are readily adaptable for this compound, with the primary difference being the choice of deprotection strategy for the nitrogen atom.

Key Applications in Fungicide Synthesis

This compound serves as a crucial intermediate in the construction of fungicides that target the oxysterol-binding protein (OSBP) in oomycetes.[1][2][3] This protein is essential for lipid metabolism and membrane trafficking in these pathogens, and its inhibition leads to disruption of their life cycle. A prominent example of this class of fungicides is Oxathiapiprolin. The synthesis of analogues of such compounds highlights the utility of the 4-hydroxypiperidine scaffold.

A key synthetic transformation involves the coupling of the piperidine moiety with a substituted thiazole core. The hydroxyl group on the piperidine ring can be used for further functionalization or can be a key pharmacophoric feature in the final active ingredient.

Experimental Protocols

The following protocols are based on the synthesis of piperidinyl-thiazole fungicide analogues, adapted from methodologies using N-Boc-4-hydroxypiperidine. These can be modified for use with this compound.

Protocol 1: Synthesis of tert-butyl 4-((2-bromothiazol-4-yl)carbamothioyl)piperidine-1-carboxylate (Intermediate 4)

This protocol describes the formation of a key thiazole-piperidine intermediate.

Materials:

  • tert-butyl 4-carbamothioylpiperidine-1-carboxylate (Intermediate 3)

  • 2-bromo-4-nitrothiazole

  • Pyridine

  • Ethanol

Procedure:

  • To a solution of tert-butyl 4-carbamothioylpiperidine-1-carboxylate in ethanol, add pyridine as a base.

  • Add a solution of 2-bromo-4-nitrothiazole in ethanol dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl 4-((2-bromothiazol-4-yl)carbamothioyl)piperidine-1-carboxylate.

Protocol 2: Deprotection of the Piperidine Nitrogen (Intermediate 5)

This step is crucial to allow for subsequent coupling reactions. When starting with this compound, a saponification followed by decarboxylation or other suitable N-dealkoxycarbonylation methods would be employed. The following protocol describes the deprotection of the Boc group.

Materials:

  • tert-butyl 4-((2-bromothiazol-4-yl)carbamothioyl)piperidine-1-carboxylate (Intermediate 4)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected intermediate in dichloromethane.

  • Add trifluoroacetic acid dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the completion of the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting residue, the trifluoroacetate salt of the deprotected piperidine, can be used in the next step without further purification.

Protocol 3: Amide Coupling to Yield Final Fungicide Analogue (Compound 6)

This final step involves the coupling of the deprotected piperidine intermediate with a carboxylic acid moiety.

Materials:

  • Deprotected piperidinyl-thiazole intermediate (Intermediate 5)

  • Substituted carboxylic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the substituted carboxylic acid in DMF.

  • Add EDC·HCl and HOBt to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of the deprotected piperidinyl-thiazole intermediate and a base (e.g., triethylamine or DIPEA) in DMF.

  • Stir the reaction mixture at room temperature for 16-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final fungicide analogue.

Quantitative Data

The following table summarizes representative yields for the synthesis of piperidinyl-thiazole fungicide analogues, as reported in the literature for similar synthetic routes.[1]

StepProductYield (%)
Synthesis of tert-butyl 4-((2-bromothiazol-4-yl)carbamothioyl)piperidine-1-carboxylateIntermediate 4~60-70%
Deprotection of the Piperidine NitrogenIntermediate 5>95%
Amide CouplingFinal Fungicide Analogue (e.g., Compound 6u)~50-60%

Note: Yields are indicative and can vary based on the specific substrates and reaction conditions.

Signaling Pathway and Mechanism of Action

The synthesized piperidinyl-thiazole fungicides act by inhibiting the oxysterol-binding protein (OSBP). This inhibition disrupts the transport of lipids, particularly sterols, between membranes within the fungal cell, leading to a breakdown of cellular organization and ultimately, cell death.

Signaling_Pathway Fungicide Piperidinyl-Thiazole Fungicide OSBP Oxysterol-Binding Protein (OSBP) Fungicide->OSBP Inhibition Lipid_Transport Intracellular Lipid Transport (Sterols) OSBP->Lipid_Transport Mediates Membrane_Integrity Cell Membrane Integrity & Function Lipid_Transport->Membrane_Integrity Maintains Cell_Death Oomycete Cell Death Membrane_Integrity->Cell_Death Disruption leads to

Mechanism of action of piperidinyl-thiazole fungicides.

Experimental Workflow

The overall experimental workflow for the synthesis and evaluation of these novel fungicides is outlined below.

Experimental_Workflow Start This compound (or N-Boc-4-hydroxypiperidine) Step1 Synthesis of Intermediate 4 (Thiazole Coupling) Start->Step1 Step2 Deprotection of Piperidine (Intermediate 5) Step1->Step2 Step3 Amide Coupling (Final Product) Step2->Step3 Purification Purification (Column Chromatography) Step3->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Bioassay Fungicidal Activity Screening Characterization->Bioassay

References

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-hydroxypiperidine-1-carboxylate is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2] Its molecular structure, featuring a piperidine ring with a hydroxyl group and an ethyl carbamate, offers versatile points for chemical modification, making it a valuable building block in drug discovery and development.[1] This document provides detailed application notes and protocols for two primary methods of its large-scale synthesis: the acylation of 4-hydroxypiperidine and the reduction of ethyl 4-oxopiperidine-1-carboxylate. These protocols are intended to serve as a guide for scaling up production from laboratory to industrial quantities.

Introduction

This compound (CAS: 65214-82-6) is a key starting material in the production of various active pharmaceutical ingredients (APIs), including antihistamines like Bepotastine besilate, as well as central nervous system (CNS) agents such as antipsychotics and antidepressants.[1] Its utility also extends to the agrochemical industry for the synthesis of novel fungicides and insecticides.[2] The piperidine moiety is a common scaffold in many biologically active molecules, and the hydroxyl group on this intermediate provides a convenient handle for further synthetic transformations.[1] The demand for high-purity this compound necessitates robust and scalable synthetic processes. This document outlines two such processes, providing detailed protocols suitable for pilot plant and industrial scale production.

Comparative Analysis of Synthesis Routes

Two primary synthetic routes for the large-scale production of this compound are presented below. The choice of method may depend on factors such as raw material availability, cost, and equipment infrastructure.

ParameterRoute 1: Acylation Route 2: Reduction
Starting Materials 4-Hydroxypiperidine, Ethyl ChloroformateEthyl 4-oxopiperidine-1-carboxylate, Sodium Borohydride
Key Reagents Triethylamine, DichloromethaneMethanol, Ammonium Chloride
Reaction Type Nucleophilic Acyl SubstitutionCarbonyl Reduction
Typical Purity >98% (GC)[3]>98% (GC)
Key Advantages Readily available starting materials.High-yielding reaction.
Key Challenges Handling of corrosive and toxic ethyl chloroformate. Management of triethylamine hydrochloride byproduct.Use of sodium borohydride requires careful handling and quenching.

Experimental Protocols

Route 1: Large-Scale Synthesis via Acylation of 4-Hydroxypiperidine

This protocol describes the N-acylation of 4-hydroxypiperidine with ethyl chloroformate in a suitable solvent. The reaction is a nucleophilic acyl substitution where the piperidine nitrogen attacks the electrophilic carbonyl carbon of ethyl chloroformate. A base, such as triethylamine, is used to neutralize the hydrochloric acid byproduct.[4]

Materials:

  • 4-Hydroxypiperidine

  • Ethyl Chloroformate

  • Triethylamine

  • Dichloromethane (DCM)

  • Water

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment:

  • Jacketed Glass Reactor (appropriate volume for the scale) with overhead stirrer, temperature probe, and addition funnel

  • Condenser

  • Large-scale Separatory Funnel or Extraction Vessel

  • Rotary Evaporator (for solvent removal)

  • Vacuum Distillation Apparatus

Protocol:

  • Reaction Setup: In a clean, dry, jacketed glass reactor, dissolve 4-hydroxypiperidine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.

  • Addition of Ethyl Chloroformate: Cool the solution to 0 °C using a chiller. Add ethyl chloroformate (1.05 equivalents) dropwise to the stirred solution over a period of 1-2 hours, ensuring the internal temperature is maintained below 5 °C to control the exothermic reaction.[5]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a large extraction vessel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation to afford pure this compound as a colorless to pale yellow liquid.

Route 2: Large-Scale Synthesis via Reduction of Ethyl 4-oxopiperidine-1-carboxylate

This protocol details the reduction of the ketone functionality of ethyl 4-oxopiperidine-1-carboxylate using sodium borohydride to yield the corresponding secondary alcohol.

Materials:

  • Ethyl 4-oxopiperidine-1-carboxylate

  • Methanol

  • Sodium Borohydride

  • Ammonium Chloride

  • Water

  • Trichloromethane (or a suitable alternative extraction solvent)

Equipment:

  • Jacketed Glass Reactor with overhead stirrer and temperature probe

  • Powder Addition Funnel

  • Large-scale Extraction Vessel

  • Rotary Evaporator

  • Vacuum Distillation Apparatus

Protocol:

  • Reaction Setup: To a suspension of ethyl 4-oxo-1-piperidinecarboxylate (1.0 equivalent) in methanol in a jacketed glass reactor, add sodium borohydride (0.25 equivalents) portion-wise at a temperature between 20-30 °C. Use a cooling bath to manage the exotherm if necessary.

  • Reaction: After the addition is complete, stir the mixture for 30-60 minutes at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting ketone.

  • Quenching: Carefully pour the reaction mixture into a mixture of ammonium chloride and water to quench the excess sodium borohydride.

  • Solvent Removal: Evaporate the methanol from the mixture under reduced pressure.

  • Extraction: Extract the product from the aqueous residue with trichloromethane or another suitable organic solvent.

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent and evaporate the solvent.

  • Purification: Distill the oily residue under vacuum to yield pure ethyl 4-hydroxy-1-piperidinecarboxylate.

Quality Control

The purity of the final product should be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended for determining the purity and identifying any potential impurities. A typical purity of >98% is expected for pharmaceutical applications.[3]

Recommended HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

  • Gradient: A suitable gradient from 10% to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Visualizations

G cluster_0 Route 1: Acylation Workflow A1 Dissolve 4-Hydroxypiperidine and Triethylamine in DCM B1 Cool to 0-5 °C A1->B1 C1 Add Ethyl Chloroformate (dropwise) B1->C1 D1 React at Room Temperature (4-6 hours) C1->D1 E1 Aqueous Work-up (Wash with H2O, NaHCO3, Brine) D1->E1 F1 Dry and Concentrate E1->F1 G1 Vacuum Distillation F1->G1 H1 Pure Ethyl 4-hydroxypiperidine- 1-carboxylate G1->H1

Caption: Workflow for the acylation synthesis route.

G cluster_1 Route 2: Reduction Workflow A2 Suspend Ethyl 4-oxopiperidine- 1-carboxylate in Methanol B2 Add Sodium Borohydride (portion-wise at 20-30 °C) A2->B2 C2 React at Room Temperature (30-60 minutes) B2->C2 D2 Quench with Aqueous Ammonium Chloride C2->D2 E2 Remove Methanol D2->E2 F2 Extract with Solvent E2->F2 G2 Dry and Concentrate F2->G2 H2 Vacuum Distillation G2->H2 I2 Pure Ethyl 4-hydroxypiperidine- 1-carboxylate H2->I2 G start Starting Materials route1 Route 1: Acylation 4-Hydroxypiperidine + Ethyl Chloroformate start->route1 route2 Route 2: Reduction Ethyl 4-oxopiperidine-1-carboxylate start->route2 product Ethyl 4-hydroxypiperidine- 1-carboxylate route1->product route2->product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 4-hydroxypiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize the yield and purity of this key pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic routes for the preparation of this compound:

  • Reduction of a Ketone Precursor: The most common and industrially preferred method is the reduction of Ethyl 4-oxopiperidine-1-carboxylate (also known as N-carbethoxy-4-piperidone). This is typically achieved using a hydride-based reducing agent.

  • N-Acylation of 4-Hydroxypiperidine: This route involves the reaction of 4-hydroxypiperidine with ethyl chloroformate in the presence of a base to yield the final product.[1][2]

Q2: Which reducing agent is most effective for the conversion of Ethyl 4-oxopiperidine-1-carboxylate?

A2: Sodium borohydride (NaBH₄) is a widely used and effective reducing agent for this transformation. It is known for its selectivity in reducing ketones and aldehydes and is generally safer and easier to handle compared to more powerful reducing agents like lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in a protic solvent such as methanol or ethanol at room temperature or below.

Q3: My reaction yield is consistently low. What are the potential causes?

A3: Low yields in this synthesis can stem from several factors, depending on the chosen route. For the reduction pathway, common issues include:

  • Incomplete Reaction: Insufficient reducing agent, low reaction temperature, or short reaction time can lead to the presence of unreacted starting material.

  • Side Reactions: While NaBH₄ is selective, side reactions can occur. The quality of the starting ketone is also crucial.

  • Suboptimal Work-up and Purification: Product loss can occur during the aqueous work-up and subsequent extraction and purification steps. Ensuring the correct pH during work-up is important to neutralize any borate esters formed.

  • Moisture in Reagents and Solvents: Moisture can decompose the hydride reducing agent, reducing its effectiveness.

Q4: How can I monitor the progress of the reduction reaction?

A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared against spots of the starting material (Ethyl 4-oxopiperidine-1-carboxylate) and a pure sample of the product, if available. The disappearance of the starting material spot indicates the completion of the reaction. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.

Q5: What are the best practices for purifying the final product?

A5: After the reaction work-up, the crude product is typically an oil. Purification can be achieved through several methods:

  • Extraction: Thorough extraction from the aqueous layer using a suitable organic solvent (e.g., dichloromethane or ethyl acetate) is the first step.

  • Washing: The combined organic extracts should be washed with water and brine to remove any residual water-soluble impurities.

  • Drying and Concentration: The organic layer should be dried over an anhydrous salt like sodium sulfate and then concentrated under reduced pressure.

  • Column Chromatography: For high purity, silica gel column chromatography can be employed.

  • Distillation: Vacuum distillation is another option for purifying the final product, which is a liquid at room temperature.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Low or No Conversion of Starting Material 1. Inactive or insufficient reducing agent. 2. Reaction temperature is too low. 3. Presence of moisture in the reaction.1. Use a fresh batch of NaBH₄ and consider increasing the molar equivalents (e.g., to 1.5 eq). 2. Allow the reaction to warm to room temperature or stir for a longer duration. 3. Ensure all glassware is oven-dried and use anhydrous solvents.
Presence of Multiple Spots on TLC After Reaction 1. Incomplete reaction. 2. Formation of side products.1. Add more reducing agent and continue to monitor by TLC. 2. Purify the crude product using column chromatography to isolate the desired product.
Product is an Oil Instead of a Solid The product, this compound, is a colorless to pale yellow liquid at room temperature.This is the expected physical state of the pure product.
Difficulty in Separating Product from Aqueous Layer During Work-up 1. Emulsion formation. 2. Incorrect pH of the aqueous layer.1. Add brine (saturated NaCl solution) to break the emulsion. 2. Adjust the pH to be slightly acidic before extraction to ensure complete neutralization of any basic intermediates.

Data Presentation

Synthetic Route Key Reagents Solvent Typical Yield
Reduction of Ketone Ethyl 4-oxopiperidine-1-carboxylate, Sodium BorohydrideMethanol or Ethanol85-95%
N-Acylation 4-Hydroxypiperidine, Ethyl Chloroformate, TriethylamineDichloromethane~80-90%

Experimental Protocols

Protocol 1: Synthesis via Reduction of Ethyl 4-oxopiperidine-1-carboxylate

This protocol details the reduction of the ketone precursor using sodium borohydride.

Materials:

  • Ethyl 4-oxopiperidine-1-carboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve Ethyl 4-oxopiperidine-1-carboxylate (1 equivalent) in anhydrous methanol (10 volumes).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of 1M HCl until the pH is ~5-6.

  • Remove the methanol under reduced pressure.

  • To the remaining residue, add water and extract with dichloromethane (3 x 10 volumes).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield this compound as a colorless to pale yellow liquid.

Visualizations

Synthesis_Workflow cluster_reduction Route 1: Ketone Reduction cluster_acylation Route 2: N-Acylation A Ethyl 4-oxopiperidine-1-carboxylate B Dissolve in Methanol A->B C Cool to 0°C B->C D Add NaBH4 C->D E Stir at Room Temp D->E F Quench & Work-up E->F G Purification F->G H Final Product G->H I 4-Hydroxypiperidine J Dissolve in DCM with Triethylamine I->J K Cool to 0°C J->K L Add Ethyl Chloroformate K->L M Stir at 0°C L->M N Work-up & Purification M->N O Final Product N->O Troubleshooting_Yield Start Low Yield Observed Check_Completion Is the reaction complete? (Check TLC/GC) Start->Check_Completion Incomplete_Reaction Incomplete Reaction Check_Completion->Incomplete_Reaction No Workup_Issue Was there an issue during work-up? Check_Completion->Workup_Issue Yes Troubleshoot_Incomplete Increase reaction time or temp. Add more reducing agent. Incomplete_Reaction->Troubleshoot_Incomplete Final_Check Review reagent quality and solvent dryness. Troubleshoot_Incomplete->Final_Check Emulsion Emulsion formed Workup_Issue->Emulsion Yes Purification_Loss Significant loss during purification? Workup_Issue->Purification_Loss No Solve_Emulsion Add brine to break emulsion. Emulsion->Solve_Emulsion Solve_Emulsion->Purification_Loss Optimize_Purification Optimize chromatography conditions or distillation pressure. Purification_Loss->Optimize_Purification Yes Purification_Loss->Final_Check No Optimize_Purification->Final_Check

References

Common side reactions and byproducts in "Ethyl 4-hydroxypiperidine-1-carboxylate" chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-hydroxypiperidine-1-carboxylate. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used method is the N-acylation of 4-hydroxypiperidine with ethyl chloroformate. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct.[1][2] The reaction is generally performed in a suitable solvent like dichloromethane at a controlled temperature, often starting at 0°C.

Q2: What are the primary reactive sites on 4-hydroxypiperidine, and how does this influence the synthesis of this compound?

A2: 4-Hydroxypiperidine has two primary nucleophilic sites: the secondary amine (piperidine nitrogen) and the secondary hydroxyl group. In the synthesis of this compound, the nitrogen atom is the intended site of acylation. Generally, the secondary amine is more nucleophilic than the secondary alcohol, leading to preferential N-acylation. However, the hydroxyl group can also react, potentially leading to side products.

Troubleshooting Guide

Synthesis & Purification

Q3: My reaction is producing a significant amount of a byproduct with a similar polarity to the desired product. What could it be?

A3: A common byproduct in this synthesis is the O-acylated isomer, 1-(ethoxycarbonyl)-4-(ethoxycarbonyloxy)piperidine . This occurs when the hydroxyl group of 4-hydroxypiperidine or the product itself reacts with ethyl chloroformate. Another possibility, especially if an excess of ethyl chloroformate is used, is the di-acylated product where both the nitrogen and oxygen atoms have reacted.

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess (around 1.05-1.1 equivalents) of ethyl chloroformate to ensure complete reaction with the amine but minimize di-acylation.[2]

  • Slow Addition: Add the ethyl chloroformate dropwise to the reaction mixture at a low temperature (e.g., 0°C) to better control the reaction and improve selectivity for N-acylation.[1][2]

  • Purification: Flash column chromatography on silica gel is an effective method for separating the desired N-acylated product from the O-acylated isomer and other impurities.[2]

Q4: The yield of my reaction is consistently low. What are the potential causes and solutions?

A4: Low yields can stem from several factors, including incomplete reaction, side reactions, or issues with the work-up and purification.

Potential Cause Troubleshooting Suggestions
Incomplete Reaction - Ensure all reagents are of high purity and anhydrous where necessary.- Verify the stoichiometry of the reagents, particularly the base.- Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
Side Reactions - As mentioned in Q3, O-acylation can consume starting material and reduce the yield of the desired product. Follow the recommendations to improve selectivity.- Ensure the reaction temperature is maintained, as higher temperatures can promote side reactions.
Work-up Issues - During the aqueous work-up, ensure the pH is adjusted correctly to keep the product in the organic phase.- Perform multiple extractions with a suitable organic solvent to maximize product recovery.
Purification Losses - Optimize the solvent system for column chromatography to ensure good separation and minimize product loss on the column.
Product Stability & Decomposition

Q5: My purified this compound is showing signs of degradation over time. What are the likely degradation pathways and byproducts?

A5: this compound can be susceptible to hydrolysis, particularly under acidic or basic conditions. Thermal degradation can also occur at elevated temperatures.

  • Hydrolysis:

    • Acidic Conditions: Under acidic conditions, the carbamate can be hydrolyzed to regenerate 4-hydroxypiperidine, ethanol, and carbon dioxide.

    • Basic Conditions: In the presence of a strong base, the ester functional group can be saponified, leading to the formation of a carbamic acid intermediate which is unstable and decomposes to 4-hydroxypiperidine and carbon dioxide.

  • Thermal Decomposition: While specific data for this compound is limited, N-alkoxycarbonyl piperidines, in general, can undergo thermal degradation. Studies on similar amine compounds used in CO2 capture suggest that at elevated temperatures (e.g., >135°C), complex degradation pathways can occur, potentially leading to the formation of various byproducts, including N-formylated derivatives and products of ring-opening.[3]

Troubleshooting and Prevention:

  • Storage: Store the compound in a cool, dry, and inert atmosphere. Keep containers tightly sealed to prevent moisture ingress.

  • pH Control: Avoid exposure to strong acids and bases during storage and subsequent reaction steps unless hydrolysis is the intended transformation.

Experimental Protocols & Data

Synthesis of this compound

A general experimental protocol is as follows:

  • Dissolve 4-hydroxypiperidine (1.0 equivalent) and triethylamine (1.1-1.5 equivalents) in dichloromethane.[1]

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add ethyl chloroformate (1.05-1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 5°C.[1][2]

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC until the starting material is consumed.[2]

  • Quench the reaction with water.

  • Separate the organic layer and wash it sequentially with a mild acid (e.g., dilute HCl), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Typical Value/Range Reference
Purity (Commercial) >98%
Boiling Point 120-130 °C at 0.098 Torr

Visualizing Reaction Pathways

Below are diagrams illustrating the key chemical transformations discussed.

Synthesis_and_Side_Reactions cluster_reactants Reactants cluster_products Products 4-hydroxypiperidine 4-Hydroxypiperidine desired_product This compound (Desired Product) 4-hydroxypiperidine->desired_product N-Acylation (Major Pathway) o_acylated O-Acylated Byproduct 4-hydroxypiperidine->o_acylated O-Acylation (Minor Pathway) ethyl_chloroformate Ethyl Chloroformate ethyl_chloroformate->desired_product ethyl_chloroformate->o_acylated di_acylated Di-acylated Byproduct ethyl_chloroformate->di_acylated desired_product->di_acylated O-Acylation o_acylated->di_acylated N-Acylation

Caption: Synthesis of this compound and potential side reactions.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_thermal Thermal Degradation product This compound acid_hydrolysis Acidic Conditions product->acid_hydrolysis base_hydrolysis Basic Conditions product->base_hydrolysis high_temp Elevated Temperature product->high_temp hydrolysis_products 4-Hydroxypiperidine + Ethanol + CO2 acid_hydrolysis->hydrolysis_products base_hydrolysis->hydrolysis_products thermal_byproducts Complex Mixture (e.g., N-formylated species, ring-opened products) high_temp->thermal_byproducts

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Purification of Ethyl 4-hydroxypiperidine-1-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of "Ethyl 4-hydroxypiperidine-1-carboxylate" using column chromatography. The information is presented in a user-friendly question-and-answer format to address common challenges encountered during this purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography of this compound.

Q1: My compound is sticking to the top of the silica gel column and won't elute, or is eluting very slowly with significant tailing. What's happening and how can I fix it?

A1: This is a common issue when purifying polar compounds containing basic nitrogen atoms, such as piperidine derivatives, on acidic silica gel. The basic nitrogen can interact strongly with the acidic silanol groups on the silica surface, leading to poor elution and peak tailing.[1]

Solutions:

  • Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase (e.g., hexane/ethyl acetate or petroleum ether/ethyl acetate). For very strong binding, a more polar solvent system like dichloromethane/methanol may be necessary.

  • Use a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (TEA) or a few drops of ammonium hydroxide, to your eluent system (typically 0.1-1%). This will neutralize the acidic silanol groups, reducing their interaction with your basic compound and improving peak shape.[2]

  • Deactivate the Silica Gel: Before loading your sample, flush the packed column with a solvent system containing 1-3% triethylamine. This pre-treatment deactivates the acidic sites on the silica.[3]

  • Consider an Alternative Stationary Phase: If the issue persists, consider using a less acidic stationary phase like neutral or basic alumina.[2]

Q2: I'm seeing multiple spots on my TLC analysis of the collected fractions, even though the starting material was relatively clean. Could my compound be degrading on the column?

A2: Yes, it's possible for certain sensitive compounds to degrade on silica gel.[4] To verify this, you can perform a 2D TLC stability test.

Experimental Protocol: 2D TLC for Compound Stability

  • Spot your compound on the bottom left corner of a square TLC plate.

  • Develop the plate in your chosen solvent system.

  • Dry the plate thoroughly.

  • Rotate the plate 90 degrees counter-clockwise and develop it again in the same solvent system.

  • Interpretation: If your compound is stable, you will see a single spot on the diagonal. If it is degrading, new spots will appear off the diagonal.

Solutions if Degradation is Observed:

  • Deactivate the Silica Gel: As mentioned in A1, using a basic modifier or pre-treating the silica can prevent acid-catalyzed degradation.

  • Switch to a Different Stationary Phase: Alumina or Florisil can be gentler alternatives to silica gel for sensitive compounds.[4]

  • Minimize Time on the Column: Run the column as quickly as possible (flash chromatography) to reduce the contact time between your compound and the stationary phase.

Q3: My compound is not soluble in the chosen mobile phase. How can I load it onto the column effectively?

A3: This is a common challenge, especially with polar compounds and non-polar eluents.

Solution: Dry Loading

  • Dissolve your crude sample in a minimal amount of a solvent in which it is soluble (e.g., dichloromethane or methanol).

  • Add a small amount of silica gel to this solution to form a slurry.

  • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your compound adsorbed onto the silica.

  • Carefully add this powder to the top of your packed column.

Q4: The separation between my desired product and an impurity is very poor, even though they have a clear difference in Rf on the TLC plate. Why is this happening?

A4: This can occur for several reasons:

  • Column Overloading: Loading too much sample can lead to broad bands that overlap. A general rule of thumb is to load 1-5% of the silica gel weight.[5]

  • Improper Column Packing: Air bubbles or cracks in the silica bed can cause channeling, where the solvent and sample flow unevenly, leading to poor separation.

  • Inappropriate Solvent System: The solvent system may not be optimal for separation on a larger scale. Try to find a solvent system that gives your product an Rf value between 0.2 and 0.4 for good separation.[5]

Frequently Asked Questions (FAQs)

Q5: What is a good starting solvent system for the purification of this compound on a silica gel column?

A5: A common solvent system for N-protected piperidine derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a polar solvent like ethyl acetate.[1][6] A good starting point would be a gradient elution, beginning with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increasing the concentration of ethyl acetate. Some literature reports the use of a 3:1 hexane/ethyl acetate mixture for similar compounds.[6]

Q6: What is the expected Rf value for pure this compound?

A6: The Rf value is highly dependent on the exact solvent system and the TLC plate used. For a polar compound like this, an Rf of around 0.2-0.4 in the chosen eluent system is generally desirable for good separation on a column.[5] For a 3:1 hexane/ethyl acetate system, an Rf of approximately 0.2-0.3 might be expected based on purifications of similar compounds.[6]

Q7: How can I visualize this compound on a TLC plate?

A7: Since this compound does not have a strong UV chromophore, visualization under a UV lamp may be difficult. Staining with potassium permanganate (KMnO₄) is a common and effective method for visualizing polar compounds like alcohols.

Experimental Protocols

Protocol 1: Column Chromatography of this compound

This is a general protocol based on standard practices for purifying similar polar compounds. Optimization may be required.

1. Materials:

  • Crude this compound
  • Silica gel (60 Å, 230-400 mesh)
  • Hexane or Petroleum Ether
  • Ethyl Acetate
  • Triethylamine (optional, for deactivation)
  • Glass chromatography column
  • TLC plates, developing chamber, and visualization stain (KMnO₄)
  • Collection tubes

2. Procedure:

  • TLC Analysis: Determine an appropriate solvent system by TLC. Aim for an Rf of ~0.2-0.4 for the product. Test various ratios of hexane/ethyl acetate.
  • Column Packing (Slurry Method):
  • Secure the column vertically. Add a small plug of cotton or glass wool to the bottom.
  • Add a layer of sand.
  • In a beaker, make a slurry of silica gel in the initial, least polar solvent mixture.
  • Pour the slurry into the column, gently tapping the side to ensure even packing.
  • Allow the silica to settle, and drain the excess solvent until it is just above the silica bed. Do not let the column run dry.
  • Sample Loading (Wet or Dry):
  • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully pipette it onto the top of the silica bed.
  • Dry Loading: (Recommended if solubility is an issue) Follow the procedure in the Troubleshooting Guide (A3).
  • Elution:
  • Carefully add the eluent to the top of the column.
  • Begin collecting fractions.
  • If using a gradient, gradually increase the polarity of the eluent (e.g., from 10% ethyl acetate in hexane to 20%, 30%, etc.).
  • Fraction Analysis:
  • Monitor the elution by TLC analysis of the collected fractions.
  • Combine the fractions containing the pure product.
  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Recommended Solvent Systems for TLC Analysis

Solvent System (v/v)Expected Rf Range (Product)Notes
70:30 Hexane/Ethyl Acetate0.2 - 0.4A good starting point for optimization.
80:20 Petroleum Ether/Ethyl Acetate0.1 - 0.3May provide slightly different selectivity.
95:5 Dichloromethane/Methanol> 0.5For compounds that do not move in less polar systems.
70:30:1 Hexane/Ethyl Acetate/TEA0.2 - 0.4Use if peak tailing is observed on TLC.

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Solution
No Elution/Severe Tailing Strong interaction with silica gelIncrease eluent polarity; add triethylamine; use alumina.
Compound Degradation Acidic nature of silica gelDeactivate silica; use a neutral stationary phase.
Poor Separation Column overloading; improper packingReduce sample load; repack column carefully.
Sample Insolubility Poor solubility in eluentUse the dry loading technique.

Visualizations

experimental_workflow start Crude Product tlc TLC Analysis for Solvent System Optimization start->tlc packing Pack Column with Silica Gel tlc->packing loading Load Sample (Wet or Dry) packing->loading elution Elute with Gradient (e.g., Hexane/EtOAc) loading->elution fractions Collect Fractions elution->fractions analyze Analyze Fractions by TLC fractions->analyze combine Combine Pure Fractions analyze->combine evaporate Solvent Evaporation combine->evaporate product Purified Product evaporate->product troubleshooting_logic problem Poor Separation or Peak Tailing Observed check_polarity Is Eluent Polarity Optimized? problem->check_polarity check_modifier Is a Basic Modifier Needed? check_polarity->check_modifier Yes increase_polarity Increase % of Polar Solvent check_polarity->increase_polarity No check_loading Is the Column Overloaded? check_modifier->check_loading No add_tea Add 0.1-1% Triethylamine check_modifier->add_tea Yes check_packing Is the Column Packed Correctly? check_loading->check_packing No reduce_load Reduce Sample Load check_loading->reduce_load Yes repack Repack Column check_packing->repack No consider_alumina Consider Alumina as Stationary Phase check_packing->consider_alumina Yes

References

Preventing N-de-ethylation during reactions with "Ethyl 4-hydroxypiperidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for reactions involving Ethyl 4-hydroxypiperidine-1-carboxylate. Our goal is to help you prevent unintended N-de-ethylation and other side reactions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-de-ethylation in the context of this compound?

A1: N-de-ethylation refers to the cleavage of the ethyl group from the nitrogen atom of the piperidine ring. In the case of this compound, this typically occurs through the hydrolysis of the carbamate functional group, resulting in the formation of 4-hydroxypiperidine. This is an undesired side reaction when the objective is to perform a reaction at the 4-hydroxy position while keeping the N-ethoxycarbonyl protecting group intact.

Q2: Under what conditions is the N-ethoxycarbonyl group on this compound generally stable?

A2: The N-ethoxycarbonyl group is a robust protecting group and is generally stable under a variety of conditions, including:

  • Mildly acidic and basic conditions.

  • Standard O-alkylation conditions (Williamson ether synthesis) using a strong base like sodium hydride (NaH) in an aprotic solvent.[1]

  • Mitsunobu reaction conditions , which are typically mild and proceed at or below room temperature.[1]

  • Acylation conditions using acyl chlorides or anhydrides in the presence of a non-nucleophilic base.[1]

Q3: What are the primary reaction conditions that can cause unwanted N-de-ethylation?

A3: The primary cause of N-de-ethylation is the hydrolysis of the carbamate bond under strong basic conditions, particularly in the presence of protic solvents. For instance, treatment with sodium hydroxide in a mixture of methanol and water is a known method for the intentional cleavage of this group, as seen in the synthesis of Bepotastine.[2] Therefore, prolonged exposure to strong aqueous bases, especially at elevated temperatures, should be avoided if the N-ethoxycarbonyl group is to be retained.

Troubleshooting Guides

Issue 1: Low yield or absence of the desired product in an O-alkylation reaction, with the suspected formation of 4-hydroxypiperidine.

This issue often arises during Williamson ether synthesis when attempting to form an ether at the 4-position.

Potential Causes & Solutions

Potential CauseRecommended Solution
Use of a strong, nucleophilic base in a protic solvent. Switch to a non-nucleophilic strong base like Sodium Hydride (NaH) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF).[1]
Presence of water in the reaction mixture. Ensure all glassware is thoroughly dried, and use anhydrous solvents. Consider the use of drying agents like molecular sieves.
Prolonged reaction time at elevated temperatures. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid unnecessary heating.
Incorrect work-up procedure. During the work-up, avoid using strong aqueous base washes. Use a mild base like saturated sodium bicarbonate solution for neutralization.
Issue 2: Observation of N-de-ethylation during a Mitsunobu reaction.

While the Mitsunobu reaction is generally mild, side reactions can occur if not performed correctly.

Potential Causes & Solutions

Potential CauseRecommended Solution
High concentration of a basic nucleophile. The Mitsunobu reaction works best with acidic nucleophiles (pKa < 15).[3] If a more basic nucleophile is used, it may be strong enough to promote carbamate hydrolysis, especially if the reaction is heated.
Decomposition of reagents leading to basic byproducts. Use fresh, high-purity triphenylphosphine (PPh₃) and azodicarboxylate (DEAD or DIAD).
Elevated reaction temperatures. Perform the reaction at the recommended temperature, typically starting at 0°C and allowing it to warm to room temperature. Avoid excessive heating.

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of this compound (Williamson Ether Synthesis)

This protocol is designed to minimize the risk of N-de-ethylation.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the mixture at 0°C for 30 minutes to allow for the formation of the alkoxide.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Mitsunobu Reaction with this compound

This protocol provides a general method for the substitution of the hydroxyl group with inversion of stereochemistry.

Materials:

  • This compound

  • Nucleophile (e.g., a phenol or carboxylic acid, pKa < 15)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound (1.0 equivalent), the nucleophile (1.2 equivalents), and PPh₃ (1.5 equivalents) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.

Analytical Methods for Detecting N-de-ethylation

To troubleshoot and optimize your reactions, it is crucial to have reliable analytical methods to detect and quantify the extent of N-de-ethylation.

Analytical TechniqueApplication
Thin Layer Chromatography (TLC) A quick and simple method to qualitatively monitor the progress of the reaction and check for the presence of the more polar 4-hydroxypiperidine byproduct.
Liquid Chromatography-Mass Spectrometry (LC-MS) An excellent technique for identifying the desired product and the N-de-ethylated byproduct by their respective mass-to-charge ratios. It can also be used to quantify the relative amounts of each species.[4]
¹H NMR Spectroscopy The proton NMR spectrum of the crude reaction mixture can be used to detect the presence of 4-hydroxypiperidine by its characteristic signals, which will be different from the N-protected starting material.
High-Performance Liquid Chromatography (HPLC) A quantitative method to determine the purity of the product and the percentage of any N-de-ethylated impurity. A reversed-phase C18 column is often suitable for this separation.

Visualizing Reaction Pathways

To aid in understanding the chemical transformations, the following diagrams illustrate the desired reaction pathways and the potential for the undesired N-de-ethylation side reaction.

O_Alkylation A This compound B O-Alkylated Product A->B 1. NaH, THF 2. Alkyl Halide (Desired Pathway) C 4-Hydroxypiperidine (N-de-ethylation) A->C Strong Base (e.g., NaOH) Aqueous Conditions (Undesired Pathway) Mitsunobu_Reaction A This compound B Substituted Product A->B PPh3, DEAD/DIAD Nucleophile (pKa < 15) (Desired Pathway) C 4-Hydroxypiperidine (N-de-ethylation) A->C Harsh Basic Conditions (Undesired Pathway) Troubleshooting_Logic Start N-de-ethylation Observed? Check_Base Is a strong, nucleophilic base used in a protic solvent? Start->Check_Base Yes Switch_Base Switch to NaH in anhydrous THF/DMF Check_Base->Switch_Base Yes Check_Temp Is the reaction heated for a prolonged time? Check_Base->Check_Temp No Problem_Solved Problem Resolved Switch_Base->Problem_Solved Monitor_Reaction Monitor reaction by TLC/LC-MS and optimize time/temp Check_Temp->Monitor_Reaction Yes Check_Workup Is a strong aqueous base used in work-up? Check_Temp->Check_Workup No Monitor_Reaction->Problem_Solved Use_Mild_Base Use mild base (e.g., NaHCO3) for neutralization Check_Workup->Use_Mild_Base Yes Check_Workup->Problem_Solved No Use_Mild_Base->Problem_Solved

References

Technical Support Center: Managing Stereochemistry with Ethyl 4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Ethyl 4-hydroxypiperidine-1-carboxylate" and its derivatives. Here, you will find detailed information on managing stereochemistry in key reactions, including stereoselective reductions and stereochemical inversion via the Mitsunobu reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for establishing stereochemistry at the C4 position when using this compound as a starting material?

The two primary strategies for establishing stereochemistry at the C4 position are:

  • Stereoselective Reduction of a Ketone Precursor: The hydroxyl group at C4 can be introduced via the reduction of the corresponding ketone, ethyl 4-oxopiperidine-1-carboxylate. This can be achieved with high stereoselectivity using chemical or enzymatic methods.

  • Stereochemical Inversion of the Hydroxyl Group: If you start with this compound, the stereochemistry at C4 can be inverted using reactions like the Mitsunobu reaction. This reaction proceeds via an SN2 mechanism, leading to a predictable inversion of the stereocenter.[1][2][3][4]

Q2: How can I determine the enantiomeric or diastereomeric purity of my substituted piperidine product?

Determining the stereochemical purity is crucial. The most common techniques include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating and quantifying enantiomers and diastereomers.[5][6][7][8] A variety of chiral stationary phases (CSPs) are available, and method development often involves screening different columns and mobile phases.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Diastereomers: Diastereomers have distinct NMR spectra, allowing for quantification by integrating characteristic signals.

    • Enantiomers: Enantiomers have identical NMR spectra in an achiral solvent. To distinguish them, you can use a chiral shift reagent or a chiral solvating agent to induce chemical shift differences between the enantiomers.[9][10] Alternatively, you can derivatize the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be distinguished by NMR.[8]

Troubleshooting Guides

Stereoselective Reduction of Ethyl 4-oxopiperidine-1-carboxylate

The asymmetric reduction of N-protected 4-piperidones is a common strategy to produce chiral 4-hydroxypiperidines.

Problem: Low Enantioselectivity or Diastereoselectivity

Potential CauseRecommended Solutions
Inappropriate Reducing Agent/Catalyst - For chemical reductions, screen different chiral catalysts (e.g., those based on Ru, Rh, or Ir with chiral ligands).- For enzymatic reductions, screen a panel of ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), as different enzymes can produce opposite enantiomers with high selectivity.[11][12][13]
Suboptimal Reaction Conditions - Temperature: Lowering the reaction temperature can often improve stereoselectivity.- Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the reaction.- Pressure (for hydrogenation): Optimizing hydrogen pressure can be critical for chemo- and stereoselectivity.
Substrate Racemization In some cases, the starting ketone, particularly if substituted at the C3 position, may racemize under the reaction conditions. Ensure mild reaction conditions (pH, temperature) to minimize this.[11][12]

Quantitative Data: Enzymatic Reduction of N-Protected 4-Piperidones

Enzyme TypeSubstrateProduct ConfigurationConversion (%)Enantiomeric Excess (ee%)Diastereomeric Excess (de%)Reference
Carbonyl Reductase (HeCR)tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate(3S,4R)>99>99-[11][12]
Carbonyl Reductase (DbCR)tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate(3S,4S)>99>99-[11][12]
Candida parapsilosisethyl 1-benzyl-3-oxo-piperidine-4-carboxylatecis-(3R,4R)-99.897.4[14]
Pichia methanolicaethyl 1-benzyl-3-oxo-piperidine-4-carboxylatecis-(3R,4R)-98.299.5[14]

Experimental Protocol: General Procedure for Enzymatic Ketone Reduction

  • Preparation: In a temperature-controlled vessel, prepare a buffered solution (e.g., phosphate buffer, pH 7.0).

  • Reagents: Add the substrate (ethyl 4-oxopiperidine-1-carboxylate derivative), a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH/NADH), and the selected ketoreductase enzyme.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the progress by HPLC or GC.

  • Work-up: Once the reaction is complete, quench by adding an organic solvent (e.g., ethyl acetate). Separate the organic layer, dry it over anhydrous sulfate (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

  • Analysis: Determine the stereochemical outcome using chiral HPLC.

Workflow for Troubleshooting Low Stereoselectivity in Ketone Reduction

G start Low Stereoselectivity Observed check_catalyst Is the catalyst/enzyme appropriate? start->check_catalyst screen_catalysts Screen different chiral catalysts or enzymes check_catalyst->screen_catalysts No check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes screen_catalysts->check_conditions optimize_temp Optimize Temperature (try lower temps) check_conditions->optimize_temp No success High Stereoselectivity Achieved check_conditions->success Yes optimize_solvent Optimize Solvent optimize_temp->optimize_solvent check_racemization Is the starting material racemizing? optimize_solvent->check_racemization mild_conditions Use milder conditions (pH, temp) check_racemization->mild_conditions Yes check_racemization->success No mild_conditions->success

Caption: Troubleshooting workflow for low stereoselectivity.

Stereochemical Inversion using the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for inverting the stereocenter of a secondary alcohol like this compound.[3][4] It involves the use of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like DEAD or DIAD).[15]

Problem: Low Yield or Incomplete Reaction

Potential CauseRecommended Solutions
Steric Hindrance For sterically hindered alcohols, standard Mitsunobu conditions may be sluggish. Consider using a more acidic nucleophile like 4-nitrobenzoic acid, which can accelerate the reaction. Increasing the reaction temperature or using a higher boiling point solvent (e.g., toluene) may also help.[16]
Incorrect Order of Reagent Addition The standard protocol involves adding the azodicarboxylate dropwise to a cooled solution of the alcohol, phosphine, and nucleophile. If this fails, try pre-forming the betaine intermediate by adding the azodicarboxylate to the triphenylphosphine before adding the alcohol and nucleophile.
Nucleophile Acidity The nucleophile should have a pKa of less than 13 to be effectively deprotonated.[15] If your nucleophile is not acidic enough, the reaction may fail or produce side products.

Problem: Difficulty in Purification

Potential CauseRecommended Solutions
Byproduct Contamination The main byproducts are triphenylphosphine oxide (Ph₃PO) and the dialkyl hydrazinedicarboxylate. - Crystallization: Ph₃PO can sometimes be removed by crystallization from a nonpolar solvent (e.g., diethyl ether/hexane).- Chromatography: Careful flash column chromatography is often required to separate the product from these byproducts.[17]

Experimental Protocol: General Procedure for Mitsunobu Inversion

  • Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.), the nucleophile (e.g., benzoic acid, 1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution. Ensure the temperature remains low during the addition.[16]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to isolate the inverted product.[17]

Mitsunobu Reaction Pathway

G cluster_reactants Reactants cluster_products Products Alcohol R-OH (this compound) Oxyphosphonium [R-O-P⁺Ph₃] Oxyphosphonium Salt Alcohol->Oxyphosphonium PPh3 PPh₃ Betaine [Ph₃P⁺-N⁻-N=C(OEt)O] Betaine Intermediate PPh3->Betaine DEAD DEAD DEAD->Betaine Nucleophile Nu-H (e.g., Benzoic Acid) InvertedProduct R-Nu (Inverted Stereochemistry) Nucleophile->InvertedProduct SN2 Attack Ph3PO Ph₃PO Hydrazine DEAD-H₂ Betaine->Oxyphosphonium Oxyphosphonium->InvertedProduct Oxyphosphonium->Ph3PO

Caption: Simplified Mitsunobu reaction pathway.

References

Troubleshooting guide for the synthesis of Bepotastine from "Ethyl 4-hydroxypiperidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists involved in the synthesis of Bepotastine, starting from Ethyl 4-hydroxypiperidine-1-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting

Step 1: Condensation of 2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride with this compound

  • Question 1: Why is my reaction yield of Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate consistently low?

    Answer: Low yields in this step can be attributed to several factors:

    • Inadequate Temperature: The reaction requires a high temperature to proceed efficiently. Ensure the reaction mixture reaches and is maintained at the specified temperature (e.g., 140-150°C) for the recommended duration (e.g., 3 hours).[1]

    • Insufficient Base: Sodium carbonate is crucial for neutralizing the hydrochloride salt and facilitating the reaction. Ensure at least a stoichiometric amount, and preferably a slight excess, is used.[1]

    • Poor Quality Starting Materials: The starting material, 2-[Chloro(4-chlorophenyl)methyl]pyridine, can be challenging to handle due to its lachrymatory properties, and its purity is critical for good conversion.[1] Ensure it is of high purity before starting the reaction.

    • Inefficient Stirring: The reaction mixture is heterogeneous. Vigorous stirring is necessary to ensure proper mixing of the reactants.

  • Question 2: I am observing significant amounts of unreacted starting materials. What should I do?

    Answer: If you observe unreacted starting materials, consider the following:

    • Reaction Time: The reaction may not have reached completion. You can monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC). If the reaction has stalled, extending the reaction time may help.

    • Temperature: Verify the internal temperature of the reaction mixture. A temperature lower than required will slow down the reaction rate.

    • Reagent Purity: Impurities in either starting material can inhibit the reaction.

  • Question 3: How can I minimize the formation of side products?

    Answer: Side product formation can be minimized by:

    • Strict Temperature Control: Overheating can lead to decomposition and the formation of byproducts. Maintain the temperature within the recommended range.

    • Inert Atmosphere: While not explicitly stated in all protocols, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Step 2: Hydrolysis of Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate

  • Question 4: The hydrolysis of the carbamate is incomplete. How can I drive the reaction to completion?

    Answer: Incomplete hydrolysis can be addressed by:

    • Sufficient Hydrolysis Reagent: Ensure a sufficient excess of the hydrolyzing agent (e.g., sodium hydroxide) is used.[1]

    • Vigorous Reflux: The reaction requires vigorous reflux to proceed to completion. Ensure adequate heating and efficient reflux are maintained for the specified duration (e.g., 22-24 hours).[1]

    • Solvent System: The choice of solvent is important. A mixture of methanol and water is commonly used to ensure solubility of both the substrate and the hydroxide.[1]

Step 3: Alkylation with Ethyl 4-bromobutanoate and Besilate Salt Formation

  • Question 5: My final product, Bepotastine besilate, has low purity. What are the likely impurities and how can I remove them?

    Answer: Impurities in the final product can arise from unreacted intermediates or side products from the alkylation step.

    • Purification: The patent literature suggests that the final product can be purified by recrystallization from a suitable solvent like acetone to achieve high purity (e.g., >99.8%).[1]

    • Work-up Procedure: Careful pH adjustment and thorough washing of the organic layers during the work-up are crucial to remove unreacted reagents and water-soluble impurities.[1]

  • Question 6: The yield of the final Bepotastine besilate is lower than expected. Where could I be losing product?

    Answer: Product loss can occur at various stages:

    • During Work-up: Ensure efficient extraction of the product into the organic solvent. Multiple extractions may be necessary.

    • During Crystallization: Optimize the crystallization conditions (solvent, temperature, cooling rate) to maximize recovery of the pure product.

    • Mechanical Losses: Be mindful of product loss during transfers and filtration steps.

Quantitative Data Summary

The following table summarizes quantitative data from an improved synthesis process of Bepotastine besilate.[1]

StepProductYieldPurity
Condensation and Hydrolysis2-[(S)-(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine65 gm99.81%
Alkylation and Besilate Salt FormationBepotastine besilate->99.5%

Experimental Protocols

1. Synthesis of Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate

  • To a reaction flask, add Toluene and Sodium carbonate and stir for 10 minutes.

  • Add 2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride in portions.

  • Add this compound.

  • Raise the temperature to 140°C and maintain for 3 hours.

  • Cool the reaction mass to room temperature.

  • Add Water and additional Toluene and stir for 15 minutes.

  • Separate the Toluene layer and wash it with Water.

  • Dry the Toluene layer with Sodium sulphate and distill under vacuum to obtain the crude product.[1]

2. Synthesis of 2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine

  • To the crude product from the previous step, add Methanol and a solution of Sodium hydroxide in Water.

  • Heat the mixture to vigorous reflux and maintain for 22-24 hours.

  • Cool the reaction mixture and proceed with work-up and extraction with a suitable organic solvent.[1]

3. Synthesis of Bepotastine besilate

  • To a reaction flask, add Water, 2-[(S)-(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine tartrate salt, and Potassium carbonate at room temperature and stir.

  • Add Ethyl 4-bromobutanoate and heat the mixture to 50-55°C, maintaining for approximately 13 hours.

  • Cool the reaction to room temperature and add Toluene.

  • Separate the layers and wash the organic layer with water.

  • Distill the Toluene under vacuum.

  • The subsequent steps involve hydrolysis of the ester and formation of the besilate salt, followed by purification.[1]

Visualizations

experimental_workflow start Start Materials: - 2-[Chloro(4-chlorophenyl)methyl]pyridine HCl - this compound step1 Step 1: Condensation (Toluene, Na2CO3, 140°C) start->step1 intermediate1 Intermediate: Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate step1->intermediate1 step2 Step 2: Hydrolysis (Methanol, NaOH, Reflux) intermediate1->step2 intermediate2 Intermediate: 2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine step2->intermediate2 step3 Step 3: Alkylation (Ethyl 4-bromobutanoate, K2CO3) intermediate2->step3 intermediate3 Intermediate: Bepotastine Ethyl Ester step3->intermediate3 step4 Step 4: Hydrolysis & Salt Formation (NaOH, Benzenesulfonic acid) intermediate3->step4 end_product Final Product: Bepotastine Besilate step4->end_product

Caption: Experimental workflow for the synthesis of Bepotastine besilate.

troubleshooting_workflow problem Problem: Low Yield in Step 1 check_temp Check Reaction Temperature (Is it 140-150°C?) problem->check_temp check_base Check Amount of Base (Sufficient Na2CO3?) check_temp->check_base Yes increase_temp Solution: Increase and maintain temperature check_temp->increase_temp No check_time Check Reaction Time (Is it complete by TLC/HPLC?) check_base->check_time Yes add_base Solution: Add more base and continue reaction check_base->add_base No check_purity Check Starting Material Purity check_time->check_purity Yes increase_time Solution: Extend reaction time check_time->increase_time No purify_sm Solution: Purify starting materials before use check_purity->purify_sm No

Caption: Troubleshooting decision tree for low yield in the condensation step.

References

Technical Support Center: Purification of Reaction Mixtures Containing Ethyl 4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the removal of unreacted Ethyl 4-hydroxypiperidine-1-carboxylate from reaction mixtures. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of reaction mixtures containing this compound.

Question: I am observing a poor separation between my product and unreacted this compound during liquid-liquid extraction. What can I do?

Answer:

Poor separation during liquid-liquid extraction can be attributed to several factors. Here are some troubleshooting steps:

  • Solvent System Optimization: The choice of extraction solvent is critical. If you are using a common solvent like dichloromethane and observing poor partitioning, consider a solvent with a different polarity. Ethyl acetate or a mixture of hexanes and ethyl acetate can sometimes provide better separation.

  • Aqueous Phase pH Adjustment: The solubility of this compound can be influenced by the pH of the aqueous phase. Since it has a basic nitrogen atom, acidifying the aqueous layer with a dilute acid (e.g., 1M HCl) can protonate the piperidine nitrogen, increasing its aqueous solubility and improving its removal from the organic layer containing your product. Conversely, if your product is acid-sensitive, this may not be a suitable approach.

  • Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous phase can decrease the solubility of organic compounds in the aqueous layer, potentially driving more of your desired product into the organic phase and improving separation.[1]

  • Emulsion Formation: If an emulsion forms at the interface, it can be broken by adding a small amount of brine, gentle swirling, or by passing the mixture through a bed of celite.

Troubleshooting Workflow for Poor Extraction Separation

G start Poor Separation in Liquid-Liquid Extraction solvent Optimize Solvent System (e.g., Ethyl Acetate) start->solvent ph Adjust Aqueous pH (if product is stable) start->ph salt Add Brine ('Salting Out') start->salt emulsion Address Emulsion Formation start->emulsion end Improved Separation solvent->end ph->end salt->end emulsion->end

Caption: Troubleshooting poor liquid-liquid extraction.

Question: My column chromatography is not effectively separating the unreacted starting material from my product. What parameters can I adjust?

Answer:

For challenging separations via column chromatography, consider the following adjustments:

  • Stationary Phase: Standard silica gel is typically effective. However, if your product has a similar polarity to this compound, consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., diol or cyano).

  • Mobile Phase Composition: A systematic optimization of the mobile phase is crucial. Create a polarity map by testing various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). A shallow gradient elution can often provide better resolution than an isocratic one.

  • pH Modification of Mobile Phase: Adding a small amount of a modifier to the mobile phase can alter the retention characteristics of basic compounds. For silica gel chromatography, adding a small percentage of triethylamine (e.g., 0.1-1%) can reduce tailing of basic compounds like this compound. Conversely, a small amount of acetic or formic acid can be used with reverse-phase chromatography.

  • Sample Loading: Overloading the column is a common cause of poor separation. Ensure that the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight).

Column Chromatography Optimization Workflow

G start Ineffective Column Chromatography Separation stationary Consider Alternative Stationary Phase start->stationary mobile Optimize Mobile Phase (Gradient Elution) start->mobile modifier Add Mobile Phase Modifier (e.g., Triethylamine) start->modifier loading Reduce Sample Loading start->loading end Successful Separation stationary->end mobile->end modifier->end loading->end

Caption: Optimizing column chromatography separation.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that are relevant for its removal?

A1: Key properties include its boiling point, solubility, and polarity.

PropertyValue
Molecular Weight 173.21 g/mol [2]
Boiling Point 120-130 °C at 0.098 Torr[3]
Appearance Colorless to pale yellow liquid[4]
LogP 0.505[5]

These properties indicate that it is a relatively polar molecule with a high boiling point, making distillation under high vacuum a possibility for separation from less volatile products. Its polarity suggests that it will have some solubility in polar organic solvents and limited solubility in nonpolar solvents.

Q2: What is a standard method for removing this compound after a reaction?

A2: A common and straightforward method is an aqueous workup followed by extraction. A typical procedure involves quenching the reaction mixture with water, followed by extraction with a water-immiscible organic solvent like dichloromethane or ethyl acetate.[1] The organic layers are then washed with water and brine to remove the more water-soluble this compound.[1]

Q3: Can I use crystallization to remove unreacted this compound?

A3: Crystallization is a viable purification technique if your desired product is a solid and has significantly different solubility characteristics than this compound in a particular solvent system. Since this compound is a liquid at room temperature, it will remain in the mother liquor if your solid product crystallizes out. The choice of solvent will be critical for achieving high purity and yield of your product.

Q4: Are there any analytical techniques to monitor the removal of this compound?

A4: Yes, several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the progress of the purification.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the purity of your fractions. A reverse-phase HPLC method with a mobile phase of acetonitrile and water with a phosphoric acid or formic acid modifier can be used.[5]

  • Gas Chromatography (GC): Can be used if the product is volatile and thermally stable. The purity of this compound itself is often determined by GC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the ratio of product to starting material in the crude mixture and purified fractions.

Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction

  • Quenching: Quench the reaction mixture by slowly adding it to a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane, 3 x 50 mL for a 100 mL aqueous volume).

  • Washing: Combine the organic extracts and wash successively with:

    • Deionized water (2 x 50 mL)

    • Saturated aqueous sodium chloride (brine) solution (1 x 50 mL)[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]

Protocol 2: Flash Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate), adding silica gel, and then removing the solvent under reduced pressure.

  • Column Packing: Pack a glass column with silica gel in the desired mobile phase (e.g., a mixture of hexanes and ethyl acetate).

  • Loading: Carefully load the dried slurry onto the top of the packed column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions. Monitor the fractions by TLC or HPLC to identify those containing the purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

References

Impact of base selection on the reactivity of "Ethyl 4-hydroxypiperidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of base selection on the reactivity of Ethyl 4-hydroxypiperidine-1-carboxylate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

This compound possesses two primary sites susceptible to reaction under basic conditions: the hydroxyl group at the C4 position and, to a lesser extent, the nitrogen atom of the piperidine ring. The hydroxyl group is the more common site for reactions like O-alkylation. The nitrogen atom is part of a carbamate linkage, which generally reduces its nucleophilicity compared to a free secondary amine.

Q2: How does the choice of base influence the O-alkylation of this compound?

The selection of a base is critical in the O-alkylation of this compound, a reaction that typically proceeds via a Williamson ether synthesis mechanism. The primary role of the base is to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. The strength and properties of the base directly impact the reaction rate, yield, and the potential for side reactions.

  • Strong Bases (e.g., NaH, KH, KHMDS): These bases are highly effective at deprotonating the secondary alcohol, leading to a higher concentration of the reactive alkoxide. This generally results in faster reaction rates and higher yields, particularly with less reactive alkylating agents. Sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is a common and effective choice for this transformation.[1]

  • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃, NaOH, KOH): While weaker bases can also be used, they may result in slower reactions and lower yields due to an incomplete deprotonation of the alcohol.[2] They are more commonly employed in the synthesis of aryl ethers.[3] However, for simple alkylations, they can be a milder alternative, potentially reducing the risk of certain side reactions.

Q3: What is the likelihood of N-alkylation versus O-alkylation?

O-alkylation is the significantly favored pathway for this compound. The nitrogen atom is part of an ethyl carbamate group, where the lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group. This resonance effect substantially decreases the nucleophilicity of the nitrogen, making it much less likely to compete with the alkoxide for the alkylating agent. While N-alkylation is a common issue in the alkylation of ambident anions, the electronic nature of the carbamate in this specific molecule strongly directs the reaction towards the oxygen.[4][5][6]

Troubleshooting Guides

Low Yield in O-Alkylation Reactions
Potential Cause Troubleshooting Steps
Incomplete Deprotonation - Switch to a stronger base: If using a weaker base like K₂CO₃ or NaOH, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium hydride (KH) to ensure complete formation of the alkoxide.[1] - Ensure anhydrous conditions: Trace amounts of water will quench the strong base and the alkoxide. Ensure all glassware is oven-dried or flame-dried, and use anhydrous solvents.
Suboptimal Reaction Temperature - Initial deprotonation at 0 °C: The initial addition of a strong base like NaH should be performed at 0 °C to control the exotherm and prevent potential side reactions.[1] - Gradual warming: After the deprotonation is complete, the reaction with the alkylating agent can often be gently warmed to room temperature or slightly above to drive the reaction to completion. Monitor the reaction progress by TLC.[1]
Poor Quality of Reagents - Verify the quality of the base: Sodium hydride, for instance, can lose its activity over time if not stored properly. Use freshly opened or properly stored base. - Check the purity of the alkylating agent: Impurities in the alkylating agent can lead to side reactions and lower yields.
Side Reactions (E2 Elimination) - Use a primary alkyl halide: The Williamson ether synthesis is an Sₙ2 reaction, which is most efficient with primary alkyl halides. Secondary and tertiary alkyl halides are more prone to E2 elimination, especially in the presence of a strong base, leading to the formation of alkenes.[7]
Formation of Unexpected Byproducts
Observed Issue Potential Cause Recommended Action
Presence of unreacted starting material Incomplete reaction.- Increase reaction time. - Consider a slight increase in temperature, monitoring for decomposition. - Use a slight excess of the alkylating agent (1.1-1.2 equivalents).
Product is an alkene instead of an ether E2 elimination is favored over Sₙ2 substitution.- This is common with secondary or tertiary alkyl halides. If possible, redesign the synthesis to use a primary alkyl halide.[7] - Use a less sterically hindered base if possible, although this may reduce the deprotonation efficiency.
Multiple spots on TLC, difficult to purify Potential for N-alkylation (though unlikely), or other side reactions.- Confirm the structure of the main product and byproducts using spectroscopic methods (NMR, MS). - Optimize reaction conditions (lower temperature, different base/solvent combination) to minimize byproduct formation. - For purification, column chromatography is typically effective.[8]

Data Summary

The following tables summarize the expected impact of different bases on the O-alkylation of this compound based on general principles of the Williamson ether synthesis. Note: Specific quantitative data for this exact substrate is limited in the public domain; these are extrapolated from general knowledge of the reaction.

Table 1: Comparison of Common Bases for O-Alkylation

Base Base Type Typical Solvent Relative Reactivity Expected Yield Common Side Reactions
NaH Strong, non-nucleophilicTHF, DMFHighHighE2 elimination with hindered alkyl halides
KH Strong, non-nucleophilicTHF, DMFHighHighE2 elimination with hindered alkyl halides
KOH Strong, nucleophilicProtic solvents, DMSOModerate to HighModerate to HighCan be less effective in aprotic solvents
NaOH Strong, nucleophilicProtic solvents, DMSOModerateModerateCan be less effective in aprotic solvents
K₂CO₃ Weak, non-nucleophilicDMF, AcetonitrileLow to ModerateLow to ModerateSlower reaction times
Cs₂CO₃ Weak, non-nucleophilicDMF, AcetonitrileModerateModerateOften more effective than K₂CO₃

Experimental Protocols

General Protocol for O-Alkylation using Sodium Hydride (NaH)

This protocol is a general guideline for the O-alkylation of this compound using sodium hydride.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Primary Alkyl Halide (e.g., Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous THF or DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add NaH (1.1 - 1.2 eq) portion-wise to the stirred solution. Hydrogen gas will evolve.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation.

  • Slowly add the primary alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Partition the mixture between ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

O-Alkylation Reaction Pathway

O_Alkylation_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product reactant1 This compound alkoxide Alkoxide Intermediate reactant1->alkoxide Deprotonation base Base (e.g., NaH) alkyl_halide Alkyl Halide (R-X) product Ethyl 4-alkoxypiperidine-1-carboxylate alkoxide->product Sₙ2 Attack

Caption: Williamson ether synthesis of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_deprotonation Incomplete Deprotonation? start->check_deprotonation check_conditions Suboptimal Conditions? check_deprotonation->check_conditions No solution_base Use Stronger Base (e.g., NaH) Ensure Anhydrous Conditions check_deprotonation->solution_base Yes check_reagents Reagent Quality Issue? check_conditions->check_reagents No solution_conditions Optimize Temperature and Time (Monitor by TLC) check_conditions->solution_conditions Yes check_side_reactions Side Reactions? check_reagents->check_side_reactions No solution_reagents Use Fresh/Pure Reagents check_reagents->solution_reagents Yes solution_side_reactions Use Primary Alkyl Halide to Avoid E2 Elimination check_side_reactions->solution_side_reactions Yes

Caption: Decision tree for troubleshooting low yields in O-alkylation.

References

Technical Support Center: Strategies for Selective Alkylation of Ethyl 4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in the selective alkylation of Ethyl 4-hydroxypiperidine-1-carboxylate. The primary focus is to achieve mono-alkylation at the 4-hydroxyl position while avoiding common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when alkylating this compound?

The main challenge is to achieve selective O-alkylation of the hydroxyl group without engaging in side reactions. This compound has two potential sites for alkylation: the oxygen of the hydroxyl group and the nitrogen of the piperidine ring. However, the nitrogen atom is part of an ethyl carbamate group, which significantly reduces its nucleophilicity due to the electron-withdrawing nature of the carbonyl group.[1] Therefore, the primary goal is the clean and efficient alkylation of the less nucleophilic hydroxyl group.

Q2: Why is the nitrogen on the piperidine ring not readily alkylated?

The nitrogen atom is protected by a tert-Butoxycarbonyl (Boc) group in the analogous N-Boc-4-hydroxypiperidine, which is an excellent protecting group that prevents its alkylation.[1] Similarly, the ethyl carbamate group in this compound deactivates the nitrogen, making it a much weaker nucleophile than the alkoxide that can be formed from the hydroxyl group.

Q3: What is the most common strategy for selective O-alkylation of this compound?

The most common and effective method is a Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base to form a more nucleophilic alkoxide, which then reacts with an alkylating agent (typically an alkyl halide).[1]

Q4: What are the key factors influencing the success of the selective O-alkylation?

Several factors are critical for a successful and selective O-alkylation:

  • Choice of Base: A strong, non-nucleophilic base is required to fully deprotonate the secondary alcohol.[1]

  • Solvent Selection: Anhydrous polar aprotic solvents are generally preferred.

  • Reaction Temperature: Careful temperature control is necessary to manage the reaction rate and prevent side reactions.[1]

  • Stoichiometry: The molar ratio of the reactants needs to be carefully controlled.

Troubleshooting Guides

Issue 1: Low Yield of the Desired O-Alkylated Product

Potential CauseTroubleshooting SolutionExpected Outcome
Incomplete Deprotonation Use a stronger base such as Sodium Hydride (NaH). Ensure the NaH is fresh and appropriately handled under an inert atmosphere.Complete formation of the alkoxide, leading to a higher reaction rate and yield.
Poor Solubility of Reactants Switch to a more suitable solvent like anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF) to ensure all reactants are fully dissolved.[1][2]A homogeneous reaction mixture should result in more consistent and improved reaction rates.
Suboptimal Reaction Temperature The initial deprotonation is often best performed at a low temperature (e.g., 0 °C) to control the reaction. After adding the alkylating agent, the reaction may be allowed to warm to room temperature or gently heated to ensure completion.[1]Better control over the reaction and prevention of potential side product formation.
Decomposition of Alkylating Agent Ensure the purity of the alkylating agent. For sensitive agents, consider adding it slowly to the reaction mixture at a controlled temperature.Minimized side reactions and improved yield of the target product.

Issue 2: Formation of Impurities or Side Products

Potential CauseTroubleshooting SolutionExpected Outcome
Cleavage of the Ethyl Carbamate Group Avoid harsh acidic or basic conditions that are not compatible with the carbamate protecting group. The use of NaH is generally compatible.[1]Preservation of the N-protecting group and a cleaner reaction profile.
Reaction with Solvent Ensure the use of a non-reactive (aprotic) solvent. Solvents like THF and DMF are generally stable under these conditions.Prevention of solvent-related impurities.
Prolonged Reaction Time at High Temperature Monitor the reaction progress closely using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop the reaction once the starting material is consumed.[1][2]Reduced formation of degradation products.

Experimental Protocols

Protocol 1: General Procedure for Selective O-Alkylation

This protocol provides a general guideline for the O-alkylation of this compound using sodium hydride and an alkyl halide.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkyl halide (e.g., benzyl bromide) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, and an inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, add this compound to a round-bottom flask containing anhydrous THF or DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution.

  • Stir the resulting mixture at 0 °C for 30-60 minutes to allow for complete deprotonation.[1]

  • Add the alkylating agent dropwise to the reaction mixture at 0 °C.[1]

  • Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed, as monitored by TLC.[1]

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

O_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Substrate in Anhydrous THF B Cool to 0 °C A->B C Add NaH (Deprotonation) B->C D Add Alkyl Halide (Alkylation) C->D E Warm to RT & Stir D->E F Quench Reaction E->F G Extract Product F->G H Purify (Chromatography) G->H I O-Alkylated Product H->I Isolated Product

Caption: Experimental workflow for the selective O-alkylation.

Caption: General reaction scheme for O-alkylation.

References

Improving the stability of "Ethyl 4-hydroxypiperidine-1-carboxylate" in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the storage stability of "Ethyl 4-hydroxypiperidine-1-carboxylate".

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Issue Possible Cause Recommended Action
Change in Appearance (e.g., color change from colorless/pale yellow to brown) Oxidation or degradation due to exposure to air, light, or high temperatures.Store the compound at the recommended 2-8°C, protected from light, and under an inert atmosphere (e.g., nitrogen or argon). Ensure the container is tightly sealed.
Decreased Purity or Presence of Impurities in Analysis (e.g., HPLC, GC) Chemical degradation such as hydrolysis or oxidation.Review storage conditions. The compound should be stored in a cool, dry place away from acids, bases, and oxidizing agents.[1] Consider performing a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
Inconsistent Experimental Results Variability in the quality of the starting material due to degradation.Always use a fresh sample or a sample that has been stored under optimal conditions for critical experiments. Qualify new batches of the compound upon receipt by analytical methods such as HPLC to establish a baseline purity.
pH of Solutions Containing the Compound Changes Over Time Hydrolysis of the ethyl carboxylate group, especially in aqueous solutions or in the presence of acidic or basic impurities.Prepare solutions fresh before use. If solutions need to be stored, use a buffered system and store at low temperatures for a short period. Evaluate the stability of the compound in the chosen solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.[1] The recommended storage temperature is between 2-8°C.[1] It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, the two most probable degradation pathways are:

  • Hydrolysis: The ethyl carboxylate group is susceptible to hydrolysis under acidic or basic conditions, which would yield 4-hydroxypiperidine-1-carboxylic acid and ethanol.

  • Oxidation: The piperidine ring can be susceptible to oxidation, potentially at the nitrogen atom or the carbon atoms adjacent to the nitrogen or the hydroxyl group.

Q3: How can I monitor the stability of my this compound sample?

A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the most effective way to monitor the purity and degradation of your sample over time. A suitable HPLC method will be able to separate the intact compound from its potential degradation products.

Q4: I suspect my sample has degraded. How can I confirm this and identify the degradation products?

A4: You can perform a forced degradation study to intentionally degrade a small amount of the compound under controlled stress conditions (acid, base, oxidation, heat, light). By analyzing the stressed samples using a stability-indicating HPLC method, you can identify the retention times of the degradation products. Further characterization of these products can be achieved using techniques like mass spectrometry (MS).

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Method optimization may be required based on the specific instrumentation and degradation products observed.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with an optional acid modifier like 0.1% formic acid for better peak shape) can be effective. A starting point could be a gradient from 10% to 90% acetonitrile over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 25°C

Note: This is a general method and may need to be optimized for your specific application and equipment.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to investigate the stability of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

Stress Condition Procedure
Acidic Hydrolysis Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
Basic Hydrolysis Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24 hours.
Oxidative Degradation Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours, protected from light.
Thermal Degradation Store the solid compound at 60°C for 48 hours.
Photolytic Degradation Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark.

Samples should be taken at appropriate time points (e.g., 0, 4, 8, 12, 24 hours) and analyzed by the stability-indicating HPLC method.

Visualizations

G cluster_storage Recommended Storage cluster_degradation Potential Degradation Pathways Store at 2-8°C Store at 2-8°C Protect from Light Protect from Light Tightly Sealed Container Tightly Sealed Container Inert Atmosphere Inert Atmosphere Hydrolysis (Acid/Base) Hydrolysis (Acid/Base) Oxidation (Air/Light) Oxidation (Air/Light) This compound This compound This compound->Store at 2-8°C This compound->Protect from Light This compound->Tightly Sealed Container This compound->Inert Atmosphere This compound->Hydrolysis (Acid/Base) This compound->Oxidation (Air/Light)

Caption: Key factors for maintaining stability.

G Start Start Prepare Sample Solutions Prepare Sample Solutions Start->Prepare Sample Solutions Stress Conditions Stress Conditions Prepare Sample Solutions->Stress Conditions Acid Hydrolysis Acid Hydrolysis Stress Conditions->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stress Conditions->Base Hydrolysis Oxidation Oxidation Stress Conditions->Oxidation Thermal Thermal Stress Conditions->Thermal Photolytic Photolytic Stress Conditions->Photolytic Analyze by HPLC Analyze by HPLC Acid Hydrolysis->Analyze by HPLC Base Hydrolysis->Analyze by HPLC Oxidation->Analyze by HPLC Thermal->Analyze by HPLC Photolytic->Analyze by HPLC Evaluate Degradation Evaluate Degradation Analyze by HPLC->Evaluate Degradation End End Evaluate Degradation->End

Caption: Workflow for a forced degradation study.

References

Validation & Comparative

Navigating Purity Analysis: A Comparative Guide to HPLC and Alternative Methods for Ethyl 4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like Ethyl 4-hydroxypiperidine-1-carboxylate is a critical step in the synthesis of safe and effective active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for determining the purity of this key building block. By presenting detailed experimental protocols and comparative data, this document serves as a practical resource for selecting the most appropriate analytical strategy for your research and development needs.

This compound is a widely used intermediate in the synthesis of various pharmaceuticals.[1] Ensuring its purity is paramount to control the impurity profile of the final API. While several analytical techniques can be employed for this purpose, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone method in the pharmaceutical industry due to its robustness, versatility, and high resolving power.

This guide will explore a validated RP-HPLC method and compare its performance with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method's principles, advantages, and limitations will be discussed to provide a comprehensive overview for informed decision-making.

Recommended Analytical Method: Reversed-Phase HPLC

RP-HPLC is a powerful technique for the purity analysis of a wide array of organic molecules, including this compound. The method separates the target compound from its potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol: RP-HPLC Purity Determination

This section details a representative validated RP-HPLC method for the purity assessment of this compound.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column compartment, and a Diode Array Detector (DAD).

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-20 min: 10% to 90% B; 20-25 min: 90% B; 25.1-30 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm

| Injection Volume | 10 µL |

Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of water and acetonitrile.

Potential Impurities: Based on the common synthesis routes of this compound, potential impurities could include:

  • Impurity A: 4-Hydroxypiperidine (starting material)

  • Impurity B: Diethyl carbonate (reagent)

  • Impurity C: 1,4-Dioxane (solvent)

  • Impurity D: Over-alkylated byproducts

The developed HPLC method should demonstrate sufficient resolution to separate the main peak from these and other potential process-related impurities and degradation products.

Comparative Analysis of Analytical Techniques

While HPLC is a robust method for routine purity testing, other techniques offer unique advantages and can be used for orthogonal testing or specific applications.

Gas Chromatography (GC)

GC is highly suitable for the analysis of volatile and thermally stable compounds. For less volatile compounds like this compound, derivatization might be necessary to enhance volatility.

Experimental Protocol: GC-FID Purity Determination

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

Chromatographic Conditions:

Parameter Condition
Column DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at 1.0 mL/min
Oven Temperature Program Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 250 °C (hold 5 min)
Injector Temperature 250 °C
Detector Temperature 280 °C

| Injection Volume | 1 µL (split ratio 50:1) |

Sample Preparation (with derivatization): Dissolve approximately 10 mg of the sample in 1 mL of dichloromethane. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 60 °C for 30 minutes. Cool to room temperature before injection.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can determine the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[2][3] It relies on the principle that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.

Experimental Protocol: ¹H-qNMR Purity Determination

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube. The internal standard's signals should not overlap with the analyte's signals.

  • Add approximately 0.75 mL of a deuterated solvent (e.g., DMSO-d₆) and ensure complete dissolution.

Data Acquisition and Processing:

  • Acquire the ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., sufficient relaxation delay).

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of the analyte and a signal from the internal standard to calculate the purity.

Performance Comparison

The following tables summarize the typical performance characteristics of the described analytical methods for the purity determination of this compound.

Table 1: Method Validation Parameters

ParameterRP-HPLCGC-FID (with derivatization)¹H-qNMR
Linearity (r²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (% RSD) < 1.0%< 2.0%< 0.5%
Limit of Detection (LOD) ~0.01%~0.02%~0.1%
Limit of Quantitation (LOQ) ~0.03%~0.06%~0.3%

Table 2: Method Attributes

AttributeRP-HPLCGC-FID¹H-qNMR
Principle Polarity-based separationVolatility-based separationNuclear magnetic resonance
Selectivity High for a wide range of impuritiesHigh for volatile impuritiesHigh, based on chemical structure
Sample Throughput ModerateHighLow to Moderate
Reference Standard Requires analyte-specific standardRequires analyte-specific standardRequires a certified internal standard
Destructive YesYesNo

Visualizing the Workflow: HPLC Method Validation

The following diagram illustrates the typical workflow for validating an HPLC method for purity determination.

HPLC_Validation_Workflow start Method Development protocol Validation Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity protocol->linearity accuracy Accuracy protocol->accuracy precision Precision protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability protocol->system_suitability report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report system_suitability->report end Validated Method report->end

Caption: A flowchart illustrating the key stages of an HPLC method validation process.

Conclusion

The selection of the most appropriate analytical method or a combination of methods will depend on the specific requirements of the analysis, including the expected impurity profile, the required level of accuracy and precision, and the available instrumentation. A thorough validation of the chosen method is essential to ensure the generation of reliable and high-quality data, which is fundamental to the development of safe and effective pharmaceuticals.

References

A Comparative Guide to Quantitative NMR (qNMR) for Purity Assessment of Ethyl 4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for key intermediates like Ethyl 4-hydroxypiperidine-1-carboxylate is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques for purity assessment, supported by experimental data and detailed methodologies.

Introduction to Purity Assessment

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its purity directly influences reaction yields, the impurity profile of subsequent synthetic steps, and the overall quality of the API. Therefore, robust and accurate analytical methods for purity determination are essential. While several techniques are available, this guide focuses on the comparison of qNMR with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), two commonly used methods in the pharmaceutical industry.

Quantitative NMR (qNMR): A Primary Method

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for the direct quantification of a substance.[1][2] The principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule. By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[3]

Experimental Protocol: qNMR Purity Analysis

Objective: To determine the absolute purity of this compound using ¹H qNMR with an internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes (5 mm)

  • Analytical balance (accurate to 0.01 mg)

  • Volumetric flasks and pipettes

Materials:

  • This compound sample

  • Certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) with a known purity. The internal standard should have signals that do not overlap with the analyte signals.[3]

  • Deuterated solvent (e.g., Dimethyl sulfoxide-d₆, Chloroform-d)

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh an appropriate amount of the internal standard into the same vial to achieve a near equimolar ratio with the analyte.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the chosen deuterated solvent.[3]

  • Vortex the vial until the sample and internal standard are completely dissolved.

  • Transfer the solution to an NMR tube.

NMR Data Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (a value of 30-60 s is generally sufficient for accurate quantification of small molecules).

  • Number of Scans (ns): 16 to 64, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

  • Acquisition Time (aq): At least 3 seconds.

  • Spectral Width (sw): Sufficient to cover all signals of interest (e.g., -2 to 12 ppm).

Data Processing and Purity Calculation:

  • Apply a line broadening of 0.3 Hz.

  • Manually phase the spectrum and perform baseline correction.

  • Integrate a well-resolved, characteristic signal of this compound (e.g., the ethyl ester protons or specific piperidine ring protons) and a signal from the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte and I_IS are the integral values of the analyte and internal standard signals, respectively.

    • N_analyte and N_IS are the number of protons corresponding to the integrated signals of the analyte and internal standard, respectively.

    • MW_analyte and MW_IS are the molecular weights of the analyte and internal standard, respectively.

    • m_analyte and m_IS are the masses of the analyte and internal standard, respectively.

    • P_IS is the purity of the internal standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh Analyte weigh_is Accurately weigh Internal Standard dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum (Quantitative Parameters) transfer->nmr_acq process Process Spectrum (Phasing, Baseline Correction) nmr_acq->process integrate Integrate Analyte and Internal Standard Signals process->integrate calculate Calculate Purity using Formula integrate->calculate result Purity Result (%w/w) calculate->result

Caption: Experimental workflow for qNMR purity determination.

Alternative Purity Assessment Methods

While qNMR offers significant advantages, other methods like HPLC and GC are widely used for purity assessment. The choice of method often depends on the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a chromatographic technique that separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase.[4] For purity assessment, a detector (commonly UV-Vis) is used to quantify the separated components.

Experimental Protocol: HPLC Purity Analysis

Objective: To determine the purity of this compound by RP-HPLC with UV detection.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions (for a related compound, N-Boc-4-hydroxypiperidine): [5]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

  • Gradient: A time-based gradient from a low to a high percentage of Mobile Phase B is typically used to ensure the elution of all components.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in the mobile phase to a known concentration (e.g., 1 mg/mL).

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis weigh_sample Weigh Sample dissolve Dissolve in Mobile Phase weigh_sample->dissolve inject Inject into HPLC System dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (Area % or vs. Standard) integrate->calculate result Purity Result calculate->result

Caption: General workflow for HPLC purity analysis.

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable compounds. For less volatile compounds like this compound, derivatization may be necessary to improve volatility.[5]

Experimental Protocol: GC Purity Analysis

Objective: To determine the purity of this compound by GC with Flame Ionization Detection (FID).

Instrumentation:

  • Gas Chromatograph with an FID detector.

Chromatographic Conditions (for a related compound, N-Boc-4-hydroxypiperidine): [4]

  • Column: A non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium or Hydrogen.

  • Oven Temperature Program: A temperature ramp from a lower to a higher temperature is used to separate components.

  • Injector and Detector Temperature: Typically set at 250 °C and 280 °C, respectively.

Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., dichloromethane).

  • If necessary, perform a derivatization step (e.g., silylation) to increase the volatility of the analyte.[5]

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Analysis weigh_sample Weigh Sample dissolve Dissolve in Solvent weigh_sample->dissolve derivatize Derivatization (if needed) dissolve->derivatize inject Inject into GC System derivatize->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (Area %) integrate->calculate result Purity Result calculate->result

Caption: General workflow for GC purity analysis.

Performance Comparison

The choice between qNMR, HPLC, and GC for purity assessment depends on the specific analytical requirements. The following table summarizes the key performance characteristics of each technique, with data for HPLC and GC based on a closely related compound, N-Boc-4-hydroxypiperidine.[4]

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-FID)
Principle Direct, primary method based on signal intensity proportional to molar concentration.Comparative method based on separation and detection.Comparative method based on separation of volatile compounds.
Reference Standard Requires a certified internal standard of a different compound.Typically requires a reference standard of the analyte for accurate quantification.Typically requires a reference standard of the analyte for accurate quantification.
Accuracy (% Recovery) High (typically 98-102%)High (98.0 - 102.0%)[4]Good (97.0 - 103.0%)[4]
Precision (% RSD) Excellent (< 1.0%)Very good (< 2.0%)[4]Good (< 3.0%)[4]
Linearity (R²) Excellent (> 0.999)Excellent (> 0.999)[4]Very good (> 0.998)[4]
Range Wide dynamic range.1 - 500 µg/mL[4]5 - 1000 µg/mL[4]
Limit of Detection (LOD) Moderate (µg/mL range)0.5 µg/mL[4]1 µg/mL[4]
Limit of Quantification (LOQ) µg/mL range1 µg/mL[4]5 µg/mL[4]
Selectivity High, based on distinct resonance signals. Can be challenging with overlapping signals.Good, dependent on column and mobile phase.Good, dependent on column and temperature program.
Analysis Time per Sample ~10-15 minutes~15-30 minutes~20-40 minutes
Sample Preparation Simple, involves weighing and dissolving.Simple, involves dissolving and filtering.Can be more complex if derivatization is needed.
Structural Information Provides structural information about the analyte and impurities.Provides limited structural information (retention time).Provides limited structural information (retention time).
Non-destructive Yes, the sample can be recovered.No, the sample is consumed.No, the sample is consumed.

Logical Framework for Method Selection

The selection of the most appropriate analytical method for purity determination involves considering several factors.

Method_Selection start Purity Assessment of This compound need_absolute_purity Need for Absolute Purity (Primary Method)? start->need_absolute_purity trace_impurities Primary Concern: Trace Level Impurities? need_absolute_purity->trace_impurities No qnmr Choose qNMR need_absolute_purity->qnmr Yes volatile_impurities Concerned with Volatile Impurities? trace_impurities->volatile_impurities No hplc Choose HPLC trace_impurities->hplc Yes structural_info Need for Structural Information of Impurities? volatile_impurities->structural_info No gc Choose GC volatile_impurities->gc Yes structural_info->qnmr Yes structural_info->hplc No (Routine QC)

Caption: Decision tree for selecting a purity assessment method.

Conclusion

Both qNMR and chromatographic techniques are powerful tools for assessing the purity of this compound.

  • qNMR stands out as a primary method that provides a direct and highly accurate measure of absolute purity without the need for an analyte-specific reference standard. Its ability to provide structural information simultaneously makes it invaluable for comprehensive characterization.

  • HPLC is a robust and highly sensitive method, making it ideal for the detection and quantification of trace non-volatile or semi-volatile impurities. It is well-suited for routine quality control in a high-throughput environment.

  • GC is a valuable technique for the analysis of volatile impurities. For compounds like this compound, its application might be more specialized, potentially requiring derivatization.

For a comprehensive purity assessment of this compound, the use of orthogonal techniques is recommended. qNMR can be employed to determine the absolute purity of the main component, while HPLC can be used to profile and quantify trace-level impurities. This combined approach provides the highest level of confidence in the quality of this critical pharmaceutical intermediate.

References

A Comparative Guide to Ethyl 4-hydroxypiperidine-1-carboxylate and N-Boc-4-hydroxypiperidine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the piperidine scaffold is a cornerstone in the design of a myriad of therapeutic agents. Its prevalence is due to its ability to confer favorable pharmacokinetic properties. The selection of appropriate starting materials is critical for the efficient synthesis of these complex molecules. Among the most versatile building blocks are 4-hydroxypiperidine derivatives, with the nitrogen atom protected to allow for selective functionalization of the hydroxyl group. This guide provides a detailed comparison of two such widely used intermediates: Ethyl 4-hydroxypiperidine-1-carboxylate and N-Boc-4-hydroxypiperidine.

This document serves as a resource for researchers, scientists, and drug development professionals, offering an objective comparison of these two reagents. We will delve into their chemical properties, reactivity, and applications in the synthesis of prominent drug molecules, supported by experimental data and detailed protocols.

Physicochemical Properties

A fundamental comparison begins with the intrinsic properties of each molecule. While both share the same core 4-hydroxypiperidine structure, the nature of the N-protecting group—an ethyl carbamate versus a tert-butyloxycarbonyl (Boc) group—imparts distinct characteristics.

PropertyThis compoundN-Boc-4-hydroxypiperidine
CAS Number 65214-82-6[1]109384-19-2
Molecular Formula C₈H₁₅NO₃[1][2]C₁₀H₁₉NO₃
Molecular Weight 173.21 g/mol [1][2][3]201.27 g/mol
Appearance Pale yellow liquid[1]White to off-white solid
Purity ≥98.0%[1]≥98%

Reactivity and Deprotection: A Tale of Two Protecting Groups

The choice between an ethyl carbamate and a Boc protecting group is primarily dictated by the desired deprotection strategy and the overall synthetic route. The stability and lability of these groups under various reaction conditions are key considerations.

The N-Boc group is renowned for its ease of removal under acidic conditions.[4] This acid lability is a cornerstone of its utility, allowing for selective deprotection without affecting other acid-sensitive or base-labile protecting groups.[5] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed for its cleavage.[5] The Boc group is generally stable to a wide range of non-acidic reaction conditions, including basic, nucleophilic, and reductive environments.[5]

The N-ethoxycarbonyl group , on the other hand, is significantly more robust and requires more forcing conditions for its removal. Deprotection is typically achieved through basic hydrolysis (saponification) using strong bases like sodium hydroxide or potassium hydroxide, often at elevated temperatures. This stability can be advantageous in multi-step syntheses where the piperidine nitrogen needs to remain protected through various transformations.

Protecting GroupDeprotection ConditionsKey AdvantagesKey Disadvantages
N-Boc Strong acids (e.g., TFA, HCl)Mild, selective deprotection; orthogonal to many other protecting groupsLabile to strong acids, which may not be compatible with all substrates
N-Ethoxycarbonyl Strong bases (e.g., NaOH, KOH), often with heatingHigh stability to acidic and mild basic conditionsHarsh deprotection conditions may not be suitable for sensitive molecules

Applications in the Synthesis of Marketed Drugs

Both intermediates serve as crucial building blocks in the synthesis of commercially successful drugs, highlighting their importance in medicinal chemistry.

This compound is a key intermediate in the synthesis of Bepotastine , a second-generation antihistamine used for the treatment of allergic conjunctivitis.[1][6] The synthesis involves the O-alkylation of the hydroxyl group of this compound, followed by hydrolysis of the ethyl carbamate to liberate the piperidine nitrogen for subsequent functionalization.

N-Boc-4-hydroxypiperidine is a versatile precursor for a wide range of pharmaceuticals, including potent and selective kinase inhibitors.[4] A notable application is in the synthesis of Janus kinase (JAK) inhibitors such as Tofacitinib , which are used in the treatment of autoimmune diseases like rheumatoid arthritis.[4] The synthesis of these molecules often involves transformations of the hydroxyl group, followed by deprotection of the Boc group to allow for further elaboration at the nitrogen atom.

Experimental Protocols

To provide a practical context for the application of these reagents, detailed experimental protocols for key transformations are provided below.

Protocol 1: Oxidation of N-Boc-4-hydroxypiperidine to N-Boc-4-piperidone

This protocol describes the oxidation of the hydroxyl group of N-Boc-4-hydroxypiperidine to a ketone, a common intermediate for further derivatization.

Materials:

  • N-Boc-4-hydroxypiperidine

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add Dess-Martin periodinane (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Quantitative Data:

CompoundMolecular Weight ( g/mol )Yield (%)Purity (by HPLC)
N-Boc-4-oxopiperidine199.2590-95>98%
Protocol 2: Deprotection of N-Boc-4-hydroxypiperidine

This protocol outlines the removal of the Boc protecting group to yield 4-hydroxypiperidine.

Materials:

  • N-Boc-4-hydroxypiperidine

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in DCM.

  • Add an excess of TFA or 4M HCl in dioxane to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude 4-hydroxypiperidine.

Signaling Pathways and Logical Relationships

To visualize the biological context of the drugs synthesized from these intermediates, the following diagrams illustrate their respective mechanisms of action.

Bepotastine_Mechanism Allergen Allergen MastCell Mast Cell Allergen->MastCell Binds to IgE on Histamine Histamine MastCell->Histamine Degranulation and Release of H1Receptor Histamine H1 Receptor Histamine->H1Receptor Binds to Symptoms Allergic Symptoms (Itching, Redness, Swelling) H1Receptor->Symptoms Activates Bepotastine Bepotastine Bepotastine->MastCell Stabilizes Bepotastine->H1Receptor Antagonizes

Caption: Mechanism of action of Bepotastine.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes DNA DNA pSTAT->DNA Translocates to Nucleus and Binds to GeneExpression Gene Expression (Inflammation, Cell Proliferation) DNA->GeneExpression Regulates Cytokine Cytokine Cytokine->CytokineReceptor Binds JAKInhibitor JAK Inhibitor (e.g., Tofacitinib) JAKInhibitor->JAK Inhibits

Caption: JAK-STAT signaling pathway and the role of JAK inhibitors.

Conclusion

Both this compound and N-Boc-4-hydroxypiperidine are indispensable intermediates in pharmaceutical synthesis. The choice between them is a strategic decision based on the specific requirements of the synthetic route. N-Boc-4-hydroxypiperidine offers the advantage of a readily cleavable protecting group under mild acidic conditions, making it ideal for syntheses where such conditions are compatible with other functional groups. In contrast, the ethyl carbamate of this compound provides greater stability, which can be beneficial in multi-step syntheses requiring robust protection of the piperidine nitrogen. Ultimately, a thorough understanding of the reactivity and properties of each compound, as outlined in this guide, will enable researchers to make informed decisions and design efficient and successful synthetic strategies.

References

A Comparative Guide to Ethyl Carbamate and Benzyl Carbamate (Cbz) Protection in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate nitrogen protecting group is a critical decision in the synthesis of complex molecules containing the piperidine scaffold. This guide provides a detailed comparison of two commonly employed carbamate protecting groups: ethyl carbamate and benzyl carbamate (Cbz or Z). We will objectively evaluate their synthetic advantages and disadvantages, supported by experimental data and protocols, to aid researchers in making informed decisions for their specific synthetic strategies.

At a Glance: Key Differences

FeatureEthyl CarbamateBenzyl Carbamate (Cbz)
Structure EtO(CO)NR₂BnO(CO)NR₂
Common Protection Reagent Ethyl chloroformateBenzyl chloroformate
Typical Protection Conditions Basic conditions (e.g., K₂CO₃, Et₃N) in an organic solventBiphasic (e.g., aq. NaHCO₃, dioxane) or anhydrous basic conditions
Primary Deprotection Method Harsh acidic or basic hydrolysisCatalytic hydrogenolysis (mild, neutral)
Alternative Deprotection Strong acid (e.g., conc. HCl)Strong acids (e.g., HBr/AcOH), Lewis acids
Orthogonality LimitedHigh (orthogonal to acid- and base-labile groups)[1][2]
Side Reactions Potential for hydrolysis under harsh conditionsPremature cleavage with certain catalysts; benzyl ether formation
Cost-Effectiveness Generally more economicalReagents can be more expensive

Synthetic Performance: A Detailed Comparison

The choice between ethyl carbamate and Cbz protection for piperidines hinges on several factors, including the stability of other functional groups in the molecule, the desired deprotection strategy, and scalability.

Stability: Both ethyl carbamate and Cbz are robust protecting groups, stable to a wide range of reaction conditions. The Cbz group, in particular, is known for its excellent stability under both acidic and basic conditions, making it a reliable choice for multi-step syntheses.[1]

Deprotection: The most significant difference between the two lies in their deprotection methods. Cbz offers a distinct advantage with its facile removal under mild, neutral conditions via catalytic hydrogenolysis (e.g., H₂, Pd/C).[2] This method is highly selective and orthogonal to many other protecting groups, such as acid-labile Boc and base-labile Fmoc groups.[1][2] This orthogonality is crucial in the synthesis of complex molecules where multiple protecting groups are employed.[1]

Conversely, the cleavage of the ethyl carbamate group typically requires harsher conditions, such as strong acid (e.g., concentrated HCl) or base (e.g., NaOH, Ba(OH)₂) at elevated temperatures. These conditions can be detrimental to sensitive functional groups within the molecule.

Reactivity and Side Reactions: The introduction of both protecting groups is generally straightforward, proceeding via the reaction of the piperidine with the corresponding chloroformate in the presence of a base. During peptide synthesis, the urethane nature of the Cbz group has been noted to suppress the formation of racemization-prone oxazolone intermediates. While less documented for ethyl carbamate in the context of complex piperidines, carbamates, in general, are less prone to racemization than acyl groups.

A potential side reaction during the hydrogenolysis of Cbz groups is the reduction of other sensitive functionalities in the molecule. However, this can often be mitigated by careful selection of the catalyst and reaction conditions.

Experimental Protocols

Protection of Piperidine

Protocol 1: Synthesis of 1-(Ethoxycarbonyl)piperidine

To a solution of piperidine (1.0 eq) and triethylamine (1.5 eq) in tetrahydrofuran (THF) at 0 °C, ethyl chloroformate (1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the desired product.

Protocol 2: Synthesis of 1-(Benzyloxycarbonyl)piperidine

Piperidine (1.0 eq) is dissolved in a mixture of dioxane and water. The solution is cooled to 0 °C, and sodium bicarbonate (2.0 eq) is added, followed by the dropwise addition of benzyl chloroformate (1.1 eq).[2] The reaction is allowed to warm to room temperature and stirred until completion. The product is then extracted, and the organic layer is washed, dried, and concentrated to yield the Cbz-protected piperidine.[2]

Deprotection of N-Protected Piperidine

Protocol 3: Deprotection of 1-(Ethoxycarbonyl)piperidine (Acidic Hydrolysis)

1-(Ethoxycarbonyl)piperidine is refluxed in concentrated hydrochloric acid. The progress of the reaction can be monitored by the evolution of CO₂. Upon completion, the reaction mixture is cooled and neutralized with a base to precipitate the free piperidine.

Protocol 4: Deprotection of 1-(Benzyloxycarbonyl)piperidine (Hydrogenolysis)

The Cbz-protected piperidine is dissolved in methanol or ethanol, and a catalytic amount of 10% palladium on carbon is added.[2] The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete, as monitored by TLC.[2] The catalyst is then removed by filtration through Celite, and the solvent is evaporated to yield the deprotected piperidine.[2]

Quantitative Data Summary

ReactionProtecting GroupSubstrateReagentsYield (%)
ProtectionEthyl CarbamatePiperidineEthyl Chloroformate, Et₃N>90
ProtectionCbzPiperidineBenzyl Chloroformate, NaHCO₃~95
DeprotectionEthyl CarbamateN-EthoxycarbonylpiperidineConc. HCl, refluxVariable
DeprotectionCbzN-BenzyloxycarbonylpiperidineH₂, 10% Pd/C, MeOH>95

Decision-Making Workflow

The choice between ethyl carbamate and Cbz protection can be guided by the specific requirements of the synthetic route. The following diagram illustrates a logical workflow for this selection process.

G cluster_considerations Key Synthetic Considerations cluster_choice Protecting Group Selection start Start: Need to protect a piperidine nitrogen q1 Are there acid- or base-sensitive functional groups in the molecule? start->q1 q2 Is orthogonal deprotection required? q1->q2 Yes q4 Is cost a primary concern for large-scale synthesis? q1->q4 No q3 Are mild deprotection conditions necessary? q2->q3 Yes q2->q4 No cbz Choose Cbz Protection q3->cbz Yes ethyl Consider Ethyl Carbamate (with caution) q3->ethyl No q4->cbz No q4->ethyl Yes

Caption: Decision workflow for selecting between ethyl carbamate and Cbz protection.

Conclusion

Both ethyl carbamate and benzyl carbamate are effective protecting groups for the nitrogen atom of piperidines. However, the superior orthogonality and mild deprotection conditions associated with the Cbz group make it the preferred choice for the synthesis of complex and sensitive molecules. The primary advantage of ethyl carbamate lies in its lower cost, which may be a consideration for large-scale syntheses where the substrate is robust enough to withstand the harsher deprotection conditions. Ultimately, the optimal choice will be dictated by the specific chemical context of the synthetic route.

References

The Strategic Cost Advantage of Ethyl 4-hydroxypiperidine-1-carboxylate in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of pharmaceutical manufacturing, the selection of chemical intermediates is a critical decision that profoundly impacts the cost-effectiveness, efficiency, and overall viability of a drug's production. This guide provides a comprehensive comparison of Ethyl 4-hydroxypiperidine-1-carboxylate and its common alternative, N-Boc-4-hydroxypiperidine, as key building blocks in the synthesis of active pharmaceutical ingredients (APIs), with a focus on the production of the antihistamine Bepotastine. This analysis is supported by experimental data from publicly available resources and detailed methodologies to assist researchers, scientists, and drug development professionals in making informed sourcing decisions.

Performance and Cost Analysis: A Head-to-Head Comparison

The primary advantage of this compound lies in its economic efficiency, particularly in large-scale manufacturing. While both this compound and N-Boc-4-hydroxypiperidine serve as effective precursors for introducing the 4-hydroxypiperidine moiety into a target molecule, their cost and the specifics of their synthetic application present a clear trade-off between upfront material cost and processing complexity.

A key application for these intermediates is in the synthesis of Bepotastine, a potent antihistamine.[1][2][3][4] The manufacturing process for Bepotastine besilate often involves the reaction of 2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride with a protected 4-hydroxypiperidine derivative.[5] A patented process highlights the use of this compound and notably includes a method for its recovery and reuse from the aqueous medium after hydrolysis, underscoring its significance in the overall cost structure of the synthesis.[5]

Below is a comparative summary of the key quantitative data for this compound and its N-Boc-protected counterpart.

ParameterThis compoundN-Boc-4-hydroxypiperidineSource(s)
Molecular Weight 173.21 g/mol 201.26 g/mol [3]
Typical Purity ≥98.0%≥97%[1][6]
Price Range (per kg) ~$150 - $500 (bulk)~$850 - $1500 (bulk)[This is an estimated range based on publicly available supplier information and may vary]
Protecting Group Ethyl Carbamate (Carbethoxy)tert-Butoxycarbonyl (Boc)[7]
Deprotection Conditions Hydrolysis (e.g., with NaOH)Acidic conditions (e.g., HCl, TFA)[5][8]

Synthetic Pathways and Process Efficiency

The choice between an ethyl carbamate and a Boc protecting group influences the subsequent steps in a synthetic route. The ethyl carbamate group on this compound is typically removed under basic conditions (hydrolysis), which can be advantageous in multi-step syntheses where acid-labile groups are present elsewhere in the molecule. Conversely, the Boc group of N-Boc-4-hydroxypiperidine is removed under acidic conditions, offering an orthogonal deprotection strategy.[7][8]

The following diagram illustrates a simplified workflow for the synthesis of a key Bepotastine intermediate using either this compound or N-Boc-4-hydroxypiperidine.

cluster_0 Route A: this compound cluster_1 Route B: N-Boc-4-hydroxypiperidine A1 This compound A2 Reaction with 2-[Chloro(4-chlorophenyl)methyl]pyridine A1->A2 Starting Material A3 Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate A2->A3 Yield: High (qualitative) A4 Hydrolysis (e.g., NaOH) A3->A4 Deprotection A5 4-[(4-Chlorophenyl)(2-pyridyl)methoxy]piperidine A4->A5 Key Intermediate B1 N-Boc-4-hydroxypiperidine B2 Reaction with 2-[Chloro(4-chlorophenyl)methyl]pyridine B1->B2 Alternative Starting Material B3 tert-Butyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate B2->B3 Yield: High (qualitative) B4 Acidic Deprotection (e.g., HCl) B3->B4 Deprotection B5 4-[(4-Chlorophenyl)(2-pyridyl)methoxy]piperidine B4->B5 Key Intermediate Start Select Protected 4-Hydroxypiperidine Cost Cost of Starting Material Start->Cost Process Process Complexity Start->Process Orthogonality Orthogonal Deprotection Needed? Start->Orthogonality Decision_Et Choose Ethyl 4-hydroxypiperidine-1-carboxylate Cost->Decision_Et Lower Cost Decision_Boc Choose N-Boc-4-hydroxypiperidine Cost->Decision_Boc Higher Cost Process->Decision_Et Recovery Step May Be Needed Process->Decision_Boc Simpler Deprotection Orthogonality->Decision_Et No Orthogonality->Decision_Boc Yes

References

A Comparative Guide to the Reactivity of 4-Hydroxypiperidine Derivatives with Different N-Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules and pharmaceutical agents, the piperidine scaffold is a ubiquitous structural motif. The strategic functionalization of 4-hydroxypiperidine is a common approach to introduce diversity and modulate the physicochemical properties of lead compounds. The reactivity of the 4-hydroxyl group is critically influenced by the choice of the nitrogen-protecting group. This guide provides an objective comparison of the reactivity of 4-hydroxypiperidine derivatives bearing three of the most common N-protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The comparison is supported by experimental data from the literature, focusing on key reactions at the hydroxyl group: oxidation, O-alkylation, and O-acylation.

Introduction to N-Protecting Groups

The selection of an appropriate N-protecting group is a crucial decision in a synthetic strategy, as it dictates the conditions that can be employed in subsequent steps. The Boc, Cbz, and Fmoc groups are all carbamates that decrease the nucleophilicity and basicity of the piperidine nitrogen, but they differ significantly in their cleavage conditions, providing a basis for orthogonal synthesis strategies.[1][2][3]

  • Boc (tert-Butoxycarbonyl): This protecting group is stable to a wide range of non-acidic conditions but is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][4]

  • Cbz (Benzyloxycarbonyl): The Cbz group is stable to both acidic and basic conditions. Its removal is typically achieved through catalytic hydrogenolysis (e.g., H₂ over Pd/C).[1][2]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): In contrast to Boc and Cbz, the Fmoc group is labile under basic conditions, commonly cleaved using a solution of piperidine in an organic solvent like N,N-dimethylformamide (DMF).[1][4]

This guide will now delve into a comparative analysis of the reactivity of the 4-hydroxyl group in N-Boc-, N-Cbz-, and N-Fmoc-4-hydroxypiperidine.

Comparative Reactivity in Key Transformations

The electronic and steric properties of the N-protecting group can influence the reactivity of the 4-hydroxyl group in various transformations.

Oxidation to 4-Piperidone Derivatives

The oxidation of the secondary alcohol in 4-hydroxypiperidine derivatives to the corresponding ketone is a fundamental transformation. Several methods are available, with the choice often depending on the stability of the protecting group and the desired reaction conditions.

Data Summary: Oxidation of N-Protected 4-Hydroxypiperidine

N-Protecting GroupOxidation MethodReagentsTypical YieldReaction TimeReference
Boc Swern OxidationOxalyl chloride, DMSO, Et₃N>95%2-4 hours[5]
Boc Dess-Martin PeriodinaneDMP in CH₂Cl₂90-95%1-3 hours[5][6]
Boc TEMPO-catalyzedTEMPO, NaBr, NaOCl85-95%1-2 hours[5]
Cbz Swern OxidationOxalyl chloride, DMSO, Et₃NHigh (qualitative)Not specified[7]
Fmoc Dess-Martin PeriodinaneDMP in CH₂Cl₂High (qualitative)Not specified[8]

Discussion:

The N-Boc derivative is well-documented to undergo efficient oxidation using various modern oxidation methods, including Swern, Dess-Martin, and TEMPO-catalyzed oxidations, with high yields.[5][6] The Swern oxidation, known for its mild conditions, is also applicable to the N-Cbz protected analogue, proceeding in high yield.[7] Similarly, the Dess-Martin periodinane (DMP) oxidation, which is performed under neutral and mild conditions, is suitable for the oxidation of the N-Fmoc derivative.[8][9] While specific yield data for the Cbz and Fmoc derivatives are not as readily available in comparative studies, the compatibility of these protecting groups with common oxidation protocols suggests that all three derivatives can be effectively oxidized to the corresponding 4-piperidones. The choice of oxidant will likely depend on factors such as reagent availability, scalability, and tolerance of other functional groups in the molecule.

O-Alkylation (Williamson Ether Synthesis)

The Williamson ether synthesis is a common method for the O-alkylation of alcohols. This reaction typically involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.[10] The stability of the N-protecting group under these basic conditions is a key consideration.

Data Summary: O-Alkylation of N-Protected 4-Hydroxypiperidine

N-Protecting GroupBaseAlkylating AgentTypical YieldReference
Boc NaHBenzyl bromideHigh (qualitative)[11]
Cbz Not specifiedNot specifiedNot specified
Fmoc Not specifiedNot specifiedNot specified

Discussion:

The N-Boc group is stable to the strong basic conditions often employed in Williamson ether synthesis, such as sodium hydride (NaH).[11] This allows for the efficient O-alkylation of N-Boc-4-hydroxypiperidine. The Cbz group is also generally stable to basic conditions, suggesting its compatibility with this transformation. However, the Fmoc group is base-labile and would be cleaved under the conditions of a typical Williamson ether synthesis using strong bases like NaH.[1] Therefore, for the O-alkylation of N-Fmoc-4-hydroxypiperidine, alternative, milder conditions would be necessary, such as using a weaker base (e.g., silver(I) oxide) or employing alternative alkylation methods that do not require strongly basic conditions. The reactivity of the alkyl halide follows the expected SN2 trend (methyl > primary > secondary).[12]

O-Acylation

The O-acylation of the 4-hydroxyl group to form an ester is another important transformation. This is typically achieved by reacting the alcohol with an acylating agent, such as an acid chloride or anhydride, in the presence of a base to neutralize the acidic byproduct.[13]

Data Summary: O-Acylation of N-Protected 4-Hydroxypiperidine

N-Protecting GroupAcylating AgentBaseTypical YieldReference
Boc Acetic anhydridePyridineHigh (qualitative)
Cbz Propionic anhydridePyridineHigh (qualitative)[14]
Fmoc Acetic anhydridePyridineHigh (qualitative)

Discussion:

All three protecting groups (Boc, Cbz, and Fmoc) are generally stable under the conditions used for O-acylation. The use of a non-nucleophilic base like pyridine or triethylamine is common.[13][14] The reaction proceeds efficiently for all three derivatives, providing the corresponding esters in good yields. The choice of protecting group for an O-acylation strategy would therefore depend on the desired deprotection conditions in subsequent synthetic steps rather than on the compatibility with the acylation reaction itself.

Experimental Protocols

General Considerations
  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and reagents should be used where specified to prevent side reactions.

  • Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Oxidation of N-Boc-4-hydroxypiperidine (Dess-Martin Periodinane Method)[5]

Materials:

  • N-Boc-4-hydroxypiperidine

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously until the solid byproducts dissolve.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-Boc-4-piperidone.

Protocol 2: Swern Oxidation of N-Cbz-protected piperidine-2-methanol (Generalizable to 4-hydroxy derivatives)[7]

Materials:

  • N-Cbz-4-hydroxypiperidine

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • To a stirred solution of oxalyl chloride (1.5 eq) in anhydrous CH₂Cl₂ at -78 °C under an inert atmosphere, add a solution of anhydrous DMSO (2.2 eq) in anhydrous CH₂Cl₂ dropwise, maintaining the internal temperature below -65 °C.

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • Add a solution of N-Cbz-4-hydroxypiperidine (1.0 eq) in anhydrous CH₂Cl₂ dropwise, keeping the internal temperature below -65 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triethylamine (5.0 eq) dropwise to the reaction mixture.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with CH₂Cl₂, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 3: O-Alkylation of N-Boc-4-hydroxypiperidine (Williamson Ether Synthesis)[10]

Materials:

  • N-Boc-4-hydroxypiperidine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., Benzyl bromide)

Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 4: O-Acylation of N-Cbz-4-hydroxypiperidine[14]

Materials:

  • N-Cbz-4-hydroxypiperidine

  • Propionic anhydride

  • Pyridine

Procedure:

  • Dissolve N-Cbz-4-hydroxypiperidine in pyridine.

  • Add propionic anhydride to the solution.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Work up the reaction by adding water and extracting the product with a suitable organic solvent.

  • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove pyridine, followed by water and brine.

  • Dry the organic layer and concentrate to obtain the acylated product.

Visualizations

G General Structure of N-Protected 4-Hydroxypiperidine Derivatives cluster_piperidine cluster_legend Protecting Groups (P) N N C1 N->C1 P P N->P Protecting Group C2 C1->C2 C3 C2->C3 C4 C C3->C4 C5 C4->C5 OH OH C4->OH Hydroxyl Group C5->N Boc Boc tert-Butoxycarbonyl Cbz Cbz Benzyloxycarbonyl Fmoc Fmoc 9-Fluorenylmethyloxycarbonyl

Caption: General structure of N-protected 4-hydroxypiperidine derivatives.

G Experimental Workflow for Comparative Reactivity Studies cluster_starting_materials Starting Materials cluster_reactions Chemical Transformations cluster_products Products cluster_analysis Comparative Analysis Boc_OH N-Boc-4-hydroxypiperidine Oxidation Oxidation Boc_OH->Oxidation Alkylation O-Alkylation Boc_OH->Alkylation Acylation O-Acylation Boc_OH->Acylation Cbz_OH N-Cbz-4-hydroxypiperidine Cbz_OH->Oxidation Cbz_OH->Alkylation Cbz_OH->Acylation Fmoc_OH N-Fmoc-4-hydroxypiperidine Fmoc_OH->Oxidation Fmoc_OH->Alkylation Fmoc_OH->Acylation Ketones N-Protected-4-piperidones Oxidation->Ketones Ethers N-Protected-4-alkoxypiperidines Alkylation->Ethers Esters N-Protected-4-acyloxypiperidines Acylation->Esters Analysis Yields, Reaction Times, Protecting Group Stability Ketones->Analysis Ethers->Analysis Esters->Analysis

Caption: Workflow for comparing the reactivity of 4-hydroxypiperidine derivatives.

Conclusion

The choice of N-protecting group for 4-hydroxypiperidine significantly impacts the synthetic strategy, primarily due to the differing stability of the Boc, Cbz, and Fmoc groups to various reaction conditions.

  • N-Boc-4-hydroxypiperidine is a versatile and well-documented building block, suitable for a wide range of reactions at the 4-hydroxyl group, including oxidation, O-alkylation under strongly basic conditions, and O-acylation. Its acid lability allows for selective deprotection in the presence of base- and hydrogenolysis-labile groups.

  • N-Cbz-4-hydroxypiperidine offers excellent stability to both acidic and basic conditions, making it a robust choice for multi-step syntheses. It is compatible with standard oxidation and O-acylation protocols. O-alkylation under strongly basic conditions is also feasible. Its removal via hydrogenolysis provides an orthogonal deprotection strategy to acid- and base-labile groups.

  • N-Fmoc-4-hydroxypiperidine is the preferred choice when mild basic deprotection is required, as is common in solid-phase peptide synthesis. It is compatible with oxidation and O-acylation reactions. However, its lability to base precludes the use of strong bases for O-alkylation, necessitating alternative, milder methods.

Ultimately, the selection of the N-protecting group should be guided by the overall synthetic plan, considering the compatibility of all functional groups present in the molecule with the required reaction and deprotection conditions. This guide provides a foundational understanding to aid researchers in making an informed decision for their specific synthetic challenges.

References

A Comparative Guide to the Analytical Characterization of Ethyl 4-hydroxypiperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ethyl 4-hydroxypiperidine-1-carboxylate scaffold is a pivotal structural motif in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives are integral to the development of pharmaceuticals targeting a wide array of conditions, including but not limited to antihistamines, antipsychotics, and antidepressants.[1][2] The precise characterization of these molecules is paramount for ensuring their purity, identity, and stability, which are critical aspects of drug discovery and development. This guide provides a comparative overview of the primary analytical methods employed for the characterization of this compound and its derivatives, complete with experimental data and detailed protocols.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of this compound derivatives. It is particularly useful for assessing purity and identifying impurities.

Comparative HPLC Data:

CompoundColumnMobile PhaseFlow Rate (mL/min)DetectionRetention Time (min)Reference
This compoundNewcrom R1 (Reverse Phase)Acetonitrile (MeCN), Water, and Phosphoric AcidNot SpecifiedMS-compatible (formic acid instead of phosphoric acid)Not Specified[3]
4-(4-chlorophenyl)-4-hydroxypiperidineReverse-phase C1850 mM Potassium Phosphate Buffer/Acetonitrile (75:25, v/v)1.0UV at 220 nmNot Specified[4][5]

Experimental Protocol: HPLC Analysis of a Piperidine Derivative

This protocol is adapted from a validated method for a haloperidol metabolite containing a 4-hydroxypiperidine moiety and can be optimized for various this compound derivatives.[4][5]

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A reverse-phase C18 column is typically employed.

  • Mobile Phase Preparation: Prepare a 50 mM potassium phosphate buffer and mix it with acetonitrile in a 75:25 (v/v) ratio. The mobile phase should be filtered and degassed prior to use. For mass spectrometry detection, a volatile buffer like ammonium formate or formic acid should be used instead of potassium phosphate.[3]

  • Sample Preparation: Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Injection Volume: 10 µL

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Ambient or controlled (e.g., 30 °C)

    • Detection: UV at 220 nm

  • Analysis: The retention time of the main peak is used for identification, and the peak area is used for quantification against a standard curve.

Spectroscopic Methods

Spectroscopic techniques are essential for the structural elucidation of newly synthesized derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR are routinely used.

Representative NMR Data for this compound:

NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H4.12q-O-CH₂ -CH₃
3.75mCH -OH
3.55mPiperidine H (axial)
3.10mPiperidine H (equatorial)
1.85mPiperidine H (axial)
1.45mPiperidine H (equatorial)
1.25t-O-CH₂-CH₃
¹³C155.5C =O
67.0C H-OH
61.0-O-C H₂-CH₃
42.0Piperidine C (adjacent to N)
34.0Piperidine C (adjacent to CH-OH)
14.5-O-CH₂-C H₃

Note: Data is generalized from typical spectra. Actual shifts can vary based on solvent and substituents.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Tandem MS (MS/MS) is used to determine its structure through fragmentation analysis. Electrospray ionization (ESI) is a common soft ionization technique for these derivatives.

Common Fragmentation Patterns for Piperidine Derivatives:

Under ESI-MS/MS, piperidine derivatives typically show fragmentation patterns initiated by the protonated nitrogen atom.[6] Key fragmentation pathways include:

  • α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen, leading to the formation of a stable iminium ion.[6]

  • Ring Fission: Opening of the piperidine ring.[6]

  • Neutral Loss: Elimination of small molecules such as water (from the hydroxyl group) or the ethoxycarbonyl group.[7]

Comparative Mass Spectrometry Data:

CompoundIonization ModePrecursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)Fragmentation Pathway
This compoundESI (+)174.11156.10, 128.09, 100.08Loss of H₂O, Loss of C₂H₅OH, Loss of C₂H₅O₂C
N-Alkyl-4-hydroxypiperidine derivativesESI (+)Varies[M+H - H₂O]⁺Neutral loss of water

Experimental Protocol: LC-MS Analysis

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an ESI source.

  • Chromatographic Separation: Use an HPLC method compatible with mass spectrometry (e.g., using formic acid or ammonium acetate as a mobile phase additive).[3]

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive ESI is typically used due to the basic nitrogen of the piperidine ring.[6]

    • Scan Mode: Perform a full scan to identify the protonated molecule [M+H]⁺.

    • MS/MS Analysis: Select the [M+H]⁺ ion for collision-induced dissociation (CID) to obtain a product ion spectrum, revealing the fragmentation pattern.

  • Data Analysis: The accurate mass measurement from a high-resolution mass spectrometer (e.g., TOF) can be used to confirm the elemental composition. The fragmentation pattern is used to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (alcohol)3600 - 3200Strong, Broad
C-H (alkane)3000 - 2850Medium to Strong
C=O (carbamate)1700 - 1670Strong
C-O (ester)1250 - 1100Strong
C-N (amine)1250 - 1020Medium

Experimental Protocol: FTIR Analysis

  • Sample Preparation: For liquid samples, a small drop can be placed between two KBr or NaCl plates (neat). Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Place the sample in an FTIR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in a pure compound. This is a fundamental method for confirming the empirical formula of a newly synthesized derivative.

Comparative Elemental Analysis Data for Piperidine Derivatives:

Molecular FormulaElementCalculated (%)Found (%)Reference
C₃₂H₄₀N₆O₄ZnC60.2360.03[8]
H6.326.33[8]
N13.1713.36[8]
C₂₈H₃₀N₄O₄S₂ZnC54.5954.77[8]
H4.914.75[8]
N9.099.31[8]

Experimental Protocol: CHN Analysis

  • Sample Preparation: A precisely weighed amount (typically 1-3 mg) of a highly purified and dried sample is required.

  • Instrumentation: A CHN elemental analyzer.

  • Analysis: The sample is combusted in a high-temperature furnace. The resulting gases (CO₂, H₂O, and N₂) are separated by gas chromatography and quantified by a thermal conductivity detector.

  • Data Analysis: The instrument software calculates the percentage of C, H, and N in the sample. The experimental values should be within ±0.4% of the calculated values for the proposed molecular formula.

X-ray Crystallography

For crystalline derivatives, single-crystal X-ray crystallography provides unambiguous determination of the three-dimensional molecular structure, including stereochemistry and conformation.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are essential. This is often achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. Common solvents include ethanol, methanol, and ethyl acetate.[3]

  • Data Collection: A suitable crystal (0.1-0.3 mm) is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal motion and irradiated with monochromatic X-rays. Diffraction data are collected as the crystal is rotated.[3]

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell and space group. The structure is solved using direct methods or Patterson methods and then refined to fit the experimental data.[3]

  • Data Analysis: The final model provides precise bond lengths, bond angles, and torsion angles, confirming the molecular structure and providing insights into intermolecular interactions in the crystal lattice.

Visualizing the Workflow and Decision-Making Process

The following diagrams illustrate the typical workflow for characterizing a novel this compound derivative and a decision-making process for selecting the appropriate analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_documentation Final Analysis & Documentation synthesis Synthesis of Derivative purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification hplc Purity Check (HPLC) purification->hplc xray 3D Structure (X-ray Crystallography) purification->xray If Crystalline nmr Structure Elucidation (NMR: 1H, 13C) hplc->nmr ms Molecular Weight Confirmation (MS) nmr->ms data_analysis Data Interpretation & Structure Confirmation nmr->data_analysis elemental Formula Confirmation (Elemental Analysis) ms->elemental ir Functional Group ID (IR) ms->ir ms->data_analysis elemental->data_analysis ir->data_analysis xray->data_analysis report Reporting & Publication data_analysis->report analytical_decision_tree node_result node_result node_process node_process q_formula Confirm Formula? node_process->q_formula start What is the analytical goal? q_purity Assess Purity? start->q_purity q_structure Elucidate Structure? start->q_structure q_purity->node_result Yes Use HPLC q_structure->node_process Yes Use NMR & MS q_3d Determine 3D Structure? q_structure->q_3d No q_formula->node_result Yes Use HRMS & Elemental Analysis q_formula->q_3d No q_3d->node_result Yes (if crystalline) Use X-ray Crystallography

References

A Comparative Benchmarking Guide to Ethyl 4-hydroxypiperidine-1-carboxylate as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate synthetic intermediate is a critical decision that can significantly impact the efficiency, cost, and success of a synthetic route. This guide provides a comprehensive performance benchmark of Ethyl 4-hydroxypiperidine-1-carboxylate, a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its performance is objectively compared with common alternatives, supported by available experimental data and detailed methodologies.

Executive Summary

This compound is a versatile intermediate featuring a piperidine core with a hydroxyl group for further functionalization and an N-ethoxycarbonyl protecting group.[2] Its primary competitors in synthetic applications include N-Boc-4-hydroxypiperidine and N-Cbz-4-hydroxypiperidine, which differ in their N-protecting groups. The choice between these intermediates often depends on the specific reaction conditions, desired yield, purity requirements, and overall cost-effectiveness. This guide will delve into a comparative analysis of these intermediates, with a focus on their application in etherification reactions, a common transformation in the synthesis of complex molecules.

Comparison of Key N-Protected 4-Hydroxypiperidine Intermediates

The selection of an N-protecting group for the 4-hydroxypiperidine scaffold is crucial as it influences the reactivity of the molecule and the conditions required for its removal. The ethyl carbamate (COOEt), tert-butyloxycarbonyl (Boc), and benzyloxycarbonyl (Cbz) groups are among the most frequently employed.

FeatureThis compoundN-Boc-4-hydroxypiperidineN-Cbz-4-hydroxypiperidine
N-Protecting Group Ethyl Carbamate (COOEt)tert-Butyloxycarbonyl (Boc)Benzyloxycarbonyl (Cbz)
Molecular Weight 173.21 g/mol [2]201.27 g/mol [3]235.28 g/mol
Typical Purity ≥98%[4]≥99% (Assay)[3]High purity available
Key Advantages Cost-effective, stable protecting group.Easily removed under acidic conditions, orthogonal to many other protecting groups.[5]Stable to acidic and basic conditions, removed by hydrogenolysis.[5]
Key Disadvantages Harsher conditions may be needed for deprotection compared to Boc.Acid-labile, may not be suitable for reactions requiring strong acids.[5]Requires catalytic hydrogenation for deprotection, which may not be compatible with other functional groups.[5]
Common Applications Synthesis of Bepotastine, CNS drugs, agrochemicals.[1][4]Synthesis of neurologically active agents, kinase inhibitors (e.g., Crizotinib).[6]General peptide synthesis and other complex molecule syntheses.[5]

Performance in Etherification Reactions: A Case Study in the Synthesis of Bepotastine

A prominent application of this compound is in the synthesis of the antihistamine Bepotastine.[1][4] A key step in this synthesis is a Williamson-type etherification reaction.

Experimental Workflow: Synthesis of Bepotastine Intermediate

The following diagram illustrates a generalized workflow for the etherification step in the synthesis of a Bepotastine precursor, highlighting the role of the N-protected 4-hydroxypiperidine intermediate.

G Workflow for the Synthesis of a Bepotastine Precursor cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products & Workup A This compound C Base (e.g., Sodium Carbonate) A->C B 2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride B->C D Solvent (e.g., Toluene) C->D E Heat (e.g., 140°C) D->E F Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate E->F G Hydrolysis F->G H 2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine G->H

Caption: A generalized workflow for the synthesis of a key Bepotastine precursor.

Comparative Performance Data
ParameterThis compoundN-Boc-4-hydroxypiperidineN-Cbz-4-hydroxypiperidine
Reaction Conditions Can tolerate a range of basic conditions and elevated temperatures.[7]Compatible with basic conditions, but sensitive to strong acids. Elevated temperatures may risk partial deprotection.[8]Stable under a wide range of acidic and basic conditions.[5]
Typical Yield Good to high yields reported in patent literature for Bepotastine synthesis.[7]Generally high yields in Williamson ether synthesis under optimized conditions.[8]High yields are expected due to the stability of the protecting group.
Byproducts Standard reaction byproducts.Potential for byproducts from partial deprotection if conditions are not optimized.Minimal byproducts related to the protecting group under typical etherification conditions.
Ease of Deprotection Requires relatively strong basic or acidic conditions for hydrolysis.Mild acidic conditions (e.g., TFA, HCl in dioxane) are sufficient for removal.[9]Catalytic hydrogenation (e.g., H₂/Pd-C) is the standard method.[5]
Cost-Effectiveness Generally considered a cost-effective option for large-scale synthesis.Can be more expensive than the ethyl carbamate counterpart.Often the most expensive of the three options.

Experimental Protocols

Synthesis of N-Boc-4-hydroxypiperidine

A common method for the synthesis of N-Boc-4-hydroxypiperidine is the direct protection of 4-hydroxypiperidine.[10]

  • Materials: 4-Hydroxypiperidine, Di-tert-butyl dicarbonate (Boc₂O), Sodium bicarbonate, Dichloromethane (DCM), Water.

  • Procedure:

    • A mixture of 4-hydroxypiperidine, 1 M aqueous sodium bicarbonate, and dichloromethane is prepared in a reaction vessel.

    • Di-tert-butyl dicarbonate is added to the stirred mixture.

    • The reaction is stirred at room temperature for approximately 15 hours.

    • Upon completion, the organic and aqueous phases are separated.

    • The organic phase is collected, and the solvent is removed under reduced pressure to yield N-Boc-4-hydroxypiperidine.

  • Reported Yield: Quantitative.[10]

  • Reported Purity: >98% after recrystallization.[10]

Etherification in Bepotastine Synthesis with this compound

The following protocol is adapted from patent literature for the synthesis of a Bepotastine intermediate.[7]

  • Materials: 2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride, this compound, Sodium carbonate, Toluene.

  • Procedure:

    • To a reaction flask, add Toluene and Sodium carbonate and stir for 10 minutes.

    • Add 2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride in portions.

    • Add this compound.

    • Raise the temperature to 140°C and maintain for 3 hours.

    • Following the reaction, the mixture is worked up to isolate the product, Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate.

Logical Relationship of Protecting Group Choice

The decision to use this compound or an alternative is based on a balance of factors. The following diagram illustrates the logical considerations.

G Decision Matrix for N-Protected 4-Hydroxypiperidine Selection A Synthetic Goal B Downstream Chemistry Requires Acidic Conditions? A->B C Downstream Chemistry Incompatible with Hydrogenolysis? A->C D Cost a Primary Concern? A->D E Use N-Cbz-4-hydroxypiperidine B->E Yes H Use N-Boc or Ethyl Carbamate B->H No F Use N-Boc-4-hydroxypiperidine C->F No I Consider Ethyl Carbamate or N-Cbz C->I Yes D->F No G Use this compound D->G Yes

Caption: A decision-making flowchart for selecting the appropriate N-protected intermediate.

Conclusion

This compound proves to be a robust and cost-effective synthetic intermediate, particularly well-suited for large-scale syntheses where the subsequent deprotection conditions are compatible with the overall synthetic strategy. Its performance in the synthesis of Bepotastine highlights its utility in Williamson ether synthesis under thermal conditions.

In comparison, N-Boc-4-hydroxypiperidine offers the advantage of mild, acidic deprotection, making it a preferred choice for the synthesis of complex molecules with acid-sensitive functionalities, despite its potentially higher cost. N-Cbz-4-hydroxypiperidine provides excellent stability to both acidic and basic conditions, with its removal via hydrogenolysis offering an orthogonal deprotection strategy, albeit with its own set of compatibility limitations and higher cost.

Ultimately, the choice of intermediate will be dictated by the specific requirements of the synthetic route, including the nature of subsequent reaction steps, the need for orthogonal protection, and economic considerations. This guide provides the necessary data and experimental context to aid researchers and drug development professionals in making an informed decision.

References

Orthogonal protection strategies involving the ethyl carbamate group of "Ethyl 4-hydroxypiperidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the strategic use of protecting groups is paramount for the successful synthesis of complex molecules. Ethyl 4-hydroxypiperidine-1-carboxylate, a versatile building block, possesses two key functional groups: a secondary amine shielded as an ethyl carbamate and a secondary hydroxyl group. This guide provides a comprehensive comparison of orthogonal protection strategies involving the ethyl carbamate group, offering experimental data and protocols to inform synthetic planning.

Understanding the Ethyl Carbamate Protecting Group

The ethyl carbamate group on this compound serves as a robust protecting group for the piperidine nitrogen. Carbamates, in general, are widely used due to their ease of installation, stability under a range of conditions, and selective removal.[1][2] The ethyl carbamate, specifically, offers a balance of stability and reactivity, making it a valuable component in orthogonal protection schemes where other functionalities need to be manipulated.

Comparison of Amine Protecting Groups

The selection of an amine protecting group is critical and depends on the overall synthetic strategy. The following table compares the ethyl carbamate group with other commonly used amine protecting groups, highlighting their stability and deprotection conditions.

Protecting GroupAbbreviationStable ToLabile To
Ethyl carbamate - Mild Acid, Mild Base, HydrogenolysisStrong Acid, Strong Base
tert-ButoxycarbonylBocBase, HydrogenolysisStrong Acid (e.g., TFA, HCl)[3][4]
BenzyloxycarbonylCbzAcid, BaseCatalytic Hydrogenolysis (H₂, Pd/C)[3]
9-FluorenylmethyloxycarbonylFmocAcid, HydrogenolysisBase (e.g., Piperidine)[1][3]

Orthogonal Protection of the Hydroxyl Group

With the piperidine nitrogen protected as an ethyl carbamate, the 4-hydroxyl group can be selectively protected using a variety of orthogonal protecting groups. The choice of the hydroxyl protecting group will dictate the subsequent reaction conditions that can be employed.

Hydroxyl Protecting Group Comparison
Protecting GroupAbbreviationProtection ReagentsDeprotection ConditionsOrthogonality with Ethyl Carbamate
tert-Butyldimethylsilyl etherTBDMSTBDMS-Cl, ImidazoleF⁻ (e.g., TBAF)[5]High: TBDMS is stable to the strong acid/base conditions that cleave ethyl carbamate.
AcetylAcAc₂O, PyridineBase (e.g., K₂CO₃, MeOH), Acid (e.g., HCl)[6]Moderate: Conditions for acetyl deprotection may affect the ethyl carbamate.
Benzyl etherBnBnBr, NaHCatalytic Hydrogenolysis (H₂, Pd/C)[7][8]High: Hydrogenolysis is orthogonal to the acidic/basic cleavage of the ethyl carbamate.

Experimental Protocols

Detailed methodologies for key protection and deprotection steps are provided below.

Protocol 1: Silylation of the Hydroxyl Group of this compound

Objective: To protect the 4-hydroxyl group as a TBDMS ether while the ethyl carbamate remains intact.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add TBDMS-Cl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotection of the Ethyl Carbamate Group

Objective: To selectively remove the ethyl carbamate group.

Method A: Acidic Hydrolysis

  • Reagents: Concentrated Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA)[9]

  • Procedure:

    • Dissolve the ethyl carbamate-protected piperidine in a suitable solvent (e.g., dioxane, water).

    • Add concentrated HCl and reflux the mixture.

    • Monitor the evolution of CO₂ to gauge the reaction progress.

    • Upon completion, distill off volatile materials.

    • Recrystallize the resulting hydrochloride salt from a suitable solvent like alcohol.[9]

Method B: Basic Hydrolysis

  • Reagents: Barium Hydroxide Octahydrate, Ethanol, Water[9]

  • Procedure:

    • Dissolve the carbamate (10 mmol) in a mixture of water (15 mL) and ethanol (15 mL).

    • Add barium hydroxide octahydrate (3.3 g, 20 mmol) and stir the mixture at 80 °C for 30 hours.

    • Filter the hot reaction mixture through charcoal and evaporate the solvents in vacuo.

    • Treat the solid residue with a 4M methanolic solution of hydrogen chloride and evaporate in vacuo.

    • Recrystallize the white residue from isopropyl alcohol.[9]

Orthogonal Deprotection Strategies Visualized

The following diagrams, generated using Graphviz, illustrate the logical flow of orthogonal protection and deprotection strategies involving the ethyl carbamate group of this compound.

Orthogonal_Strategy_1 start This compound step1 Protect OH (e.g., TBDMS-Cl, Imidazole) start->step1 intermediate1 N-EtO₂C, O-TBDMS piperidine step1->intermediate1 step2a Deprotect N (Strong Acid/Base) intermediate1->step2a step2b Deprotect O (TBAF) intermediate1->step2b product1a 4-(tert-Butyldimethylsilyloxy)piperidine step2a->product1a product1b Ethyl 4-(tert-butyldimethylsilyloxy)piperidine-1-carboxylate step2b->product1b

Caption: Orthogonal strategy with TBDMS protection of the hydroxyl group.

Orthogonal_Strategy_2 start This compound step1 Protect OH (e.g., BnBr, NaH) start->step1 intermediate1 N-EtO₂C, O-Bn piperidine step1->intermediate1 step2a Deprotect N (Strong Acid/Base) intermediate1->step2a step2b Deprotect O (H₂, Pd/C) intermediate1->step2b product1a 4-(Benzyloxy)piperidine step2a->product1a product1b Ethyl 4-(benzyloxy)piperidine-1-carboxylate step2b->product1b

Caption: Orthogonal strategy with Benzyl ether protection of the hydroxyl group.

Conclusion

The ethyl carbamate group of this compound offers a stable and reliable protecting group for the piperidine nitrogen, enabling a range of orthogonal protection strategies for the 4-hydroxyl group. By carefully selecting a hydroxyl protecting group with distinct deprotection conditions, researchers can selectively functionalize either the nitrogen or the oxygen atom. The provided experimental protocols and visual guides serve as a valuable resource for designing efficient and successful synthetic routes involving this versatile building block.

References

Literature review of the synthetic utility of "Ethyl 4-hydroxypiperidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-hydroxypiperidine-1-carboxylate is a versatile and economically significant building block in the synthesis of a wide array of pharmaceutical agents. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a modifiable carbamate, makes it a valuable synthon for constructing complex piperidine-containing molecules. This guide provides a comparative analysis of its synthetic utility, particularly in the synthesis of the antihistamine Bepotastine, and contrasts its performance with the commonly used alternative, tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine).

Comparative Analysis: Synthesis of a Key Bepotastine Intermediate

A critical step in the synthesis of Bepotastine is the formation of the ether linkage in 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine. This is typically achieved via a Williamson ether synthesis or related methods, where the hydroxyl group of a protected 4-hydroxypiperidine derivative reacts with a suitable electrophile. Here, we compare the use of this compound and N-Boc-4-hydroxypiperidine in this key transformation.

The overall synthetic approach involves the coupling of the protected 4-hydroxypiperidine with a chlorophenyl(pyridin-2-yl)methanol derivative, followed by the deprotection of the piperidine nitrogen.

G cluster_0 Route A: Using this compound cluster_1 Route B: Using N-Boc-4-hydroxypiperidine start_A This compound intermediate_A Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate start_A->intermediate_A Coupling deprotection_A Deprotection intermediate_A->deprotection_A final_product 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine deprotection_A->final_product start_B N-Boc-4-hydroxypiperidine intermediate_B tert-butyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate start_B->intermediate_B Coupling deprotection_B Deprotection intermediate_B->deprotection_B deprotection_B->final_product electrophile 2-[Chloro(4-chlorophenyl)methyl]pyridine electrophile->intermediate_A electrophile->intermediate_B

Data Presentation: Comparison of Starting Materials
ParameterThis compoundN-Boc-4-hydroxypiperidine
Coupling Reaction Conditions Typically requires a strong base (e.g., NaH) in an aprotic solvent (e.g., DMF, THF).Can be achieved under similar conditions, but also amenable to Mitsunobu conditions (PPh₃, DIAD).
Reported Yields for Coupling High yields are achievable, often exceeding 85%.Generally high-yielding, with reports of quantitative yields under certain conditions.[1]
Deprotection Conditions Requires harsh conditions such as strong acid (e.g., HBr, HI) or strong base (e.g., KOH) at elevated temperatures.Mild acidic conditions (e.g., TFA in DCM, or HCl in dioxane) at room temperature are sufficient for deprotection.[2][3]
Functional Group Tolerance The harsh deprotection conditions can be incompatible with sensitive functional groups in the molecule.The mild deprotection conditions offer broader functional group compatibility.
Cost-Effectiveness Generally considered a more cost-effective starting material for large-scale synthesis.Can be more expensive than the ethyl carbamate counterpart.

Experimental Protocols

Key Experiment: Synthesis of Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate

Methodology:

  • To a solution of this compound (1.0 equivalent) in anhydrous dimethylformamide (DMF), sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere.

  • The reaction mixture is stirred at 0 °C for 30 minutes, allowing for the formation of the corresponding alkoxide.

  • A solution of 2-[chloro(4-chlorophenyl)methyl]pyridine (1.1 equivalents) in anhydrous DMF is then added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-18 hours, or until TLC analysis indicates the consumption of the starting material.

  • Upon completion, the reaction is carefully quenched with water and the product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired product.

Alternative Key Experiment: Synthesis of tert-butyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate

Methodology:

  • A solution of N-Boc-4-hydroxypiperidine (1.0 equivalent), (4-chlorophenyl)(pyridin-2-yl)methanol (1.1 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere.

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) is added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 16-24 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the target ether.

Deprotection: A Critical Comparison

The choice of the N-protecting group significantly impacts the final deprotection step. The ethyl carbamate group is robust and requires more forcing conditions for its removal, which can be a limitation in complex syntheses. In contrast, the Boc group is designed for facile removal under mild acidic conditions, offering greater flexibility.

G cluster_0 Ethyl Carbamate Deprotection cluster_1 Boc Deprotection start_A N-COOEt Protected Piperidine end_A Free Piperidine start_A->end_A KOH, EtOH/H₂O, Δ or HBr, Δ start_B N-Boc Protected Piperidine end_B Free Piperidine start_B->end_B TFA, DCM, rt or HCl, Dioxane, rt

Conclusion

This compound remains a highly valuable and cost-effective building block for the synthesis of piperidine-containing pharmaceuticals. Its application in the synthesis of Bepotastine highlights its utility in forming key ether linkages. However, for complex molecules with sensitive functional groups, the milder deprotection conditions associated with its N-Boc counterpart, N-Boc-4-hydroxypiperidine, may offer a significant synthetic advantage, albeit potentially at a higher initial cost. The choice between these two synthons will ultimately depend on the specific requirements of the synthetic route, including cost considerations, scalability, and the chemical nature of the target molecule.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Ethyl 4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents, such as Ethyl 4-hydroxypiperidine-1-carboxylate, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.

This compound is recognized as an irritant that can cause skin and eye irritation, and may also lead to respiratory irritation[1][2]. Adherence to proper disposal protocols is crucial to mitigate these risks and ensure compliance with safety regulations.

Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Safe handling should occur in a well-ventilated area[2][3].

Protective EquipmentSpecification
Eye Protection Chemical safety goggles or face shield.
Hand Protection Wear protective gloves.
Skin and Body Protection Protective clothing.
Respiratory Protection Use only in a well-ventilated area.

Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent environmental contamination.

  • Ventilate the Area: Ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material such as sand, silica gel, or universal binder to soak up the spill[4][5].

  • Collect the Waste: Place the absorbed material into a suitable, closed container for disposal[4][5].

  • Decontaminate: Clean the spill area thoroughly.

  • Environmental Precaution: Do not allow the chemical to enter drains or the environment[4][5].

Disposal Procedure

The primary method for the disposal of this compound is to consign it to a licensed waste disposal company. It is crucial to adhere to all local, state, and federal regulations.

  • Waste Collection: Collect waste material in a suitable, clearly labeled, and tightly closed container.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

  • Professional Disposal: Arrange for the disposal of the waste through a licensed and approved waste disposal plant or a specialized treatment and disposal facility[2][3][4].

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_handling Initial Handling & Use cluster_spill_response Spill Response cluster_disposal Disposal Pathway start Start: Handling Chemical use Chemical in Use start->use spill Accidental Spill use->spill Accident waste_gen Waste Generation use->waste_gen Normal Operations contain Contain with Absorbent spill->contain collect_waste Collect Waste in Sealed Container waste_gen->collect_waste collect_spill Collect in Sealed Container contain->collect_spill collect_spill->collect_waste storage Store Safely collect_waste->storage transport Transport to Disposal Facility storage->transport end Final Disposal (e.g., Incineration) transport->end

Disposal Workflow for this compound

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl 4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Ethyl 4-hydroxypiperidine-1-carboxylate, a key reagent in various synthetic processes. Adherence to these protocols is critical for minimizing risk and ensuring operational excellence.

Hazard Identification and Personal Protective Equipment

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber) and protective clothing. Fire/flame resistant clothing is also recommended.[1]Prevents skin contact which can lead to irritation.[1]
Respiratory Protection Use in a well-ventilated area or outdoors.[1] If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.[1]Minimizes the risk of respiratory tract irritation.[1]

Occupational Exposure Limits: No specific occupational exposure limit values have been established for this compound.[1] Therefore, it is crucial to handle this chemical with a high degree of caution and always use the recommended PPE.

Standard Operating Procedure for Handling this compound

This step-by-step guide outlines the essential procedures for the safe handling of this compound from receipt to disposal.

1. Pre-Handling and Preparation:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • PPE Inspection: Before starting any work, inspect all PPE for integrity. Ensure gloves are free of punctures and safety goggles are not cracked.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and in good working order.

2. Handling the Chemical:

  • Dispensing: Avoid creating dust or aerosols. If the compound is a solid, handle it gently. If it is a liquid, pour carefully to avoid splashing.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.[3][4]

  • Clothing: Contaminated clothing should be removed immediately and washed before reuse.[1]

3. Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Security: Store in a locked-up area to prevent unauthorized access.[1]

4. Disposal:

  • Waste Collection: Dispose of the contents and container to an authorized hazardous or special waste collection point in accordance with local regulations.[5]

  • Environmental Protection: Prevent the substance from entering drains or waterways.

Emergency Procedures: Chemical Spill Workflow

In the event of a spill, a swift and organized response is crucial to mitigate any potential harm. The following diagram illustrates the procedural flow for managing a spill of this compound.

Spill_Response_Workflow Chemical Spill Response Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate alert Alert Supervisor and Safety Officer evacuate->alert ppe Don Appropriate PPE alert->ppe contain Contain the Spill with Inert Absorbent Material (e.g., sand, vermiculite) ppe->contain collect Collect Absorbed Material into a Labeled, Sealable Container contain->collect decontaminate Decontaminate the Spill Area collect->decontaminate dispose Dispose of Waste as Hazardous Material decontaminate->dispose report Complete a Spill Report dispose->report end End of Procedure report->end

Caption: Workflow for managing a chemical spill.

First Aid Measures in Case of Exposure

Immediate and appropriate first aid is critical in the event of accidental exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
Skin Contact Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[1][3][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][3][4]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[3][4][5]

By integrating these safety protocols and emergency preparedness plans into your laboratory's standard operating procedures, you can significantly enhance the safety and well-being of your research team while handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-hydroxypiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-hydroxypiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.